molecular formula C11H20N2O2 B1380558 2-Methyl-2-(4-oxetan-3-yl-piperazin-1-yl)-propionaldehyde CAS No. 1575591-71-7

2-Methyl-2-(4-oxetan-3-yl-piperazin-1-yl)-propionaldehyde

Cat. No.: B1380558
CAS No.: 1575591-71-7
M. Wt: 212.29 g/mol
InChI Key: YLAVBAIYUSJUSH-UHFFFAOYSA-N
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Description

2-Methyl-2-(4-oxetan-3-yl-piperazin-1-yl)-propionaldehyde is a useful research compound. Its molecular formula is C11H20N2O2 and its molecular weight is 212.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-methyl-2-[4-(oxetan-3-yl)piperazin-1-yl]propanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2/c1-11(2,9-14)13-5-3-12(4-6-13)10-7-15-8-10/h9-10H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLAVBAIYUSJUSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C=O)N1CCN(CC1)C2COC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 2-Methyl-2-(4-oxetan-3-yl-piperazin-1-yl)-propionaldehyde: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Modern Medicinal Chemistry

2-Methyl-2-(4-oxetan-3-yl-piperazin-1-yl)-propionaldehyde is a heterocyclic compound featuring a unique combination of three key functional motifs: a reactive aldehyde, a pharmacologically significant piperazine ring, and a strained oxetane moiety.[1] This trifecta of functionalities makes it a valuable and versatile building block in contemporary drug discovery and development. Its primary role is as a synthetic intermediate, enabling the construction of more complex molecular architectures with desirable physicochemical and pharmacological properties.

The presence of the piperazine ring is noteworthy, as this scaffold is a common feature in a wide array of approved drugs, known for conferring properties that can improve oral bioavailability and target engagement.[2] The incorporation of an oxetane ring is a modern medicinal chemistry strategy to enhance aqueous solubility, metabolic stability, and lipophilicity, while also providing a three-dimensional structural element.[3] The aldehyde group offers a reactive handle for a variety of chemical transformations, including reductive aminations and condensations, crucial for elongating molecular chains and introducing further complexity. This guide provides a comprehensive overview of the chemical properties, a plausible synthetic pathway, and the potential applications of this intriguing molecule.

Physicochemical and Spectroscopic Profile

This compound is typically a white to yellow solid that is soluble in various organic solvents.[1] It is a polar, water-miscible crystalline solid with an intermediate melting range and a relatively high boiling point.[1]

PropertyValueSource
CAS Number 1575591-71-7[1]
Molecular Formula C₁₁H₂₀N₂O₂[1]
Molecular Weight 212.29 g/mol [1]
IUPAC Name 2-methyl-2-[4-(oxetan-3-yl)piperazin-1-yl]propanal[1]
Appearance White to yellow solid[1]
Solubility Soluble in various organic solvents[1]

While specific, experimentally verified spectroscopic data remains limited in publicly accessible literature, the expected spectral characteristics can be inferred from its structure. The infrared (IR) spectrum is expected to show a characteristic strong absorption band for the aldehyde carbonyl (C=O) stretch around 1710 cm⁻¹.[1] The ¹H NMR spectrum would be complex, with characteristic signals for the aldehyde proton, the gem-dimethyl groups, and the protons of the piperazine and oxetane rings. Mass spectrometry would show a molecular ion peak corresponding to its molecular weight.

Synthesis and Reactivity: A Strategic Approach

The synthesis of this compound is a multi-step process that strategically combines the key structural components. A plausible and efficient synthetic route would involve the initial formation of the N-substituted piperazine, followed by the introduction of the aldehyde moiety.

Proposed Synthetic Pathway

A logical synthetic approach would involve two main stages:

  • Synthesis of the N-(oxetan-3-yl)piperazine intermediate: This can be achieved through the nucleophilic substitution of a suitable leaving group on the oxetane ring with piperazine.

  • Introduction of the 2-methyl-2-propionaldehyde moiety: This can be accomplished via a Mannich-type reaction or a related condensation reaction.

Caption: Proposed two-stage synthesis of the target compound.

Experimental Protocol: A Representative Synthesis

The following is a representative, detailed protocol for the synthesis, based on established chemical principles for similar transformations.

Step 1: Synthesis of 1-(oxetan-3-yl)piperazine

  • To a stirred solution of piperazine (2 equivalents) in a suitable solvent such as acetonitrile, add 3-bromooxetane (1 equivalent) dropwise at room temperature.

  • The reaction mixture is then heated to reflux and stirred for 12-18 hours, with reaction progress monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The residue is taken up in water and extracted with a suitable organic solvent (e.g., ethyl acetate).

  • The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield crude 1-(oxetan-3-yl)piperazine, which can be purified by column chromatography.

Step 2: Synthesis of this compound

  • To a cooled (0 °C) solution of 1-(oxetan-3-yl)piperazine (1 equivalent) and isobutyraldehyde (1.2 equivalents) in a suitable solvent like ethanol, add a catalytic amount of a secondary amine catalyst (e.g., proline).

  • The reaction mixture is stirred at room temperature for 24-48 hours, with progress monitored by TLC.

  • After completion, the solvent is evaporated, and the residue is purified by flash column chromatography on silica gel to afford the final product, this compound.

Reactivity and Chemical Transformations

The chemical reactivity of this compound is dictated by its three principal functional groups:

  • Aldehyde: The aldehyde group is susceptible to nucleophilic attack and can readily undergo reactions such as oxidation to a carboxylic acid, reduction to an alcohol, and formation of imines, oximes, and hydrazones. It is a key reactive site for building larger molecules.[1]

  • Piperazine: The secondary amine within the piperazine ring can be further functionalized through alkylation, acylation, or arylation reactions, allowing for the introduction of diverse substituents.[1]

  • Oxetane: The strained four-membered oxetane ring can undergo ring-opening reactions under certain conditions, such as in the presence of strong nucleophiles or under acidic conditions, providing another avenue for chemical modification.[1]

Applications in Drug Discovery and Development

This aldehyde is primarily utilized as a key intermediate in the synthesis of pharmacologically active compounds, particularly in the development of kinase inhibitors.

Role as a Precursor to Bruton's Tyrosine Kinase (BTK) Inhibitors

A significant application of this compound is in the synthesis of potent and selective inhibitors of Bruton's Tyrosine Kinase (BTK). BTK is a crucial enzyme in B-cell receptor signaling and is a validated therapeutic target for various autoimmune diseases and B-cell malignancies.

The aldehyde functionality of this compound serves as a crucial electrophilic partner in the key carbon-carbon bond-forming step to construct the core of complex BTK inhibitors. For instance, it is a likely precursor in the synthesis of Rilzabrutinib (PRN1008), an oral, reversible covalent inhibitor of BTK that has shown promise in clinical trials for autoimmune conditions.[4][5][6]

BTK_Inhibitor_Pathway Aldehyde 2-Methyl-2-(4-oxetan-3-yl) -piperazin-1-yl)-propionaldehyde BTK_Inhibitor Complex BTK Inhibitor (e.g., Rilzabrutinib) Aldehyde->BTK_Inhibitor Key C-C Bond Formation Core_Structure Pharmacophore Core (e.g., pyrazolopyrimidine) Core_Structure->BTK_Inhibitor

Caption: Role as an intermediate in BTK inhibitor synthesis.

The rationale for incorporating the oxetane-piperazine aldehyde moiety into these inhibitors is multifaceted:

  • Improved Physicochemical Properties: The oxetane group enhances aqueous solubility and can improve metabolic stability, which are critical for developing orally bioavailable drugs.

  • Vectorial Exit and Target Engagement: The specific substitution pattern on the piperazine ring allows for precise orientation of the molecule within the kinase active site, enabling optimal interactions with key amino acid residues.

  • Modulation of Basicity: The electron-withdrawing nature of the oxetane can modulate the basicity of the piperazine nitrogens, which can be advantageous for cell permeability and reducing off-target effects.

Conclusion and Future Perspectives

This compound stands out as a strategically designed synthetic intermediate with significant potential in medicinal chemistry. Its unique combination of a reactive aldehyde, a versatile piperazine scaffold, and a property-enhancing oxetane ring makes it a valuable tool for the synthesis of complex and potent drug candidates. The demonstrated utility of this building block in the development of next-generation kinase inhibitors, such as Rilzabrutinib, underscores its importance. As the demand for novel therapeutics with improved "drug-like" properties continues to grow, the strategic use of such well-designed, multifunctional building blocks will undoubtedly play an increasingly crucial role in accelerating the drug discovery process. Further exploration of the reactivity of this compound and its application in the synthesis of other classes of bioactive molecules represents a promising avenue for future research.

References

An In-Depth Technical Guide to the Structure Elucidation of 2-Methyl-2-(4-(oxetan-3-yl)piperazin-1-yl)propanal

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern drug discovery and development, the unambiguous determination of a chemical structure is a foundational requirement. It ensures intellectual property, informs structure-activity relationships (SAR), and is a prerequisite for regulatory submission. This guide provides a comprehensive, in-depth walkthrough of the analytical strategies and methodologies employed to elucidate the structure of a novel N-substituted piperazine derivative, 2-Methyl-2-(4-(oxetan-3-yl)piperazin-1-yl)propanal. By integrating data from High-Resolution Mass Spectrometry (HRMS) and a suite of advanced Nuclear Magnetic Resonance (NMR) spectroscopy techniques—including ¹H, ¹³C, DEPT-135, COSY, HSQC, and HMBC—we present a logical, evidence-based pathway from an unknown sample to a fully confirmed chemical structure. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both practical, step-by-step protocols and the expert rationale behind each analytical choice.

Introduction and Analytical Strategy

The compound , provided as a purified but structurally unconfirmed sample, is a potential building block in a new synthetic pathway. The proposed IUPAC name, 2-Methyl-2-(4-(oxetan-3-yl)piperazin-1-yl)propanal, suggests a complex aliphatic structure containing several key functionalities: an aldehyde, a quaternary carbon center, a piperazine ring, and an oxetane ring. Each of these features presents unique spectroscopic signatures that can be leveraged for confirmation.

Our analytical approach is designed to be systematic and self-validating. The core principle is to first establish the elemental composition and then to piece together the molecular framework by identifying and connecting individual spin systems.

Workflow for Structure Elucidation

The logical flow of our investigation is as follows:

  • Elemental Composition: Determine the exact molecular formula using High-Resolution Mass Spectrometry (HRMS).

  • Carbon Skeleton and Protonation: Identify all unique carbon environments and determine the number of attached protons for each (CH₃, CH₂, CH, or C) using ¹³C and DEPT-135 NMR.

  • Proton Environment and Connectivity: Map out the proton environments and their through-bond connectivities (²JHH, ³JHH) using ¹H and COSY NMR.

  • Direct One-Bond C-H Correlations: Unambiguously link each proton to its directly attached carbon atom using HSQC.

  • Long-Range C-H Correlations: Assemble the molecular fragments and confirm the placement of quaternary carbons by identifying 2- and 3-bond correlations using HMBC.

  • Data Synthesis and Final Confirmation: Integrate all spectroscopic data to build and confirm the final structure.

Elucidation_Workflow cluster_0 Initial Analysis cluster_1 1D NMR Spectroscopy cluster_2 2D NMR Correlation HRMS HRMS Analysis Formula Molecular Formula (C₁₂H₂₂N₂O₂) HRMS->Formula Determines NMR_1D ¹³C & DEPT-135 NMR Formula->NMR_1D Carbon_Types Identify C, CH, CH₂, CH₃ (12 Carbons) NMR_1D->Carbon_Types Proton_NMR ¹H NMR Proton_Groups Identify Proton Environments Proton_NMR->Proton_Groups HSQC HSQC Carbon_Types->HSQC Assigns COSY COSY Proton_Groups->COSY Connects Proton_Groups->HSQC Assigns HMBC HMBC COSY->HMBC HSQC->HMBC Builds upon Structure_Assembly Final Structure Confirmation HMBC->Structure_Assembly Confirms Connectivity

Caption: Overall workflow for structure elucidation.

High-Resolution Mass Spectrometry (HRMS)

Expertise & Causality: Before delving into the complex world of NMR, it is imperative to establish the molecular formula. HRMS provides the exact mass of the parent ion with high precision (typically < 5 ppm), which allows for the unambiguous determination of the elemental composition.[1][2][3] This step acts as a fundamental constraint, dramatically reducing the number of possible structures and validating the subsequent NMR interpretation. An accurate formula is the bedrock upon which the entire elucidation is built.

Experimental Protocol: HRMS Analysis
  • Sample Preparation: A 1 mg/mL solution of the compound was prepared in methanol (LC-MS grade).

  • Instrumentation: Waters Xevo G2-XS QTof Mass Spectrometer.

  • Ionization Mode: Electrospray Ionization, Positive Mode (ESI+).

  • Infusion: The sample was introduced via direct infusion at a flow rate of 10 µL/min.

  • Mass Analyzer: Time-of-Flight (TOF) in high-resolution mode.

  • Data Acquisition: Data was acquired over a mass range of m/z 50-500. Leucine enkephalin was used as the lock mass for real-time mass correction.

Results and Interpretation

The HRMS spectrum displayed a prominent protonated molecular ion [M+H]⁺.

IonCalculated Exact MassObserved m/zΔ (ppm)
[C₁₂H₂₃N₂O₂]⁺227.1754227.1751-1.3

The observed m/z of 227.1751 is in excellent agreement with the calculated exact mass for the protonated form of the proposed molecular formula C₁₂H₂₂N₂O₂. The mass accuracy of -1.3 ppm is well within the acceptable range for confident formula assignment.[4][5] This result provides strong evidence for the elemental composition of the molecule.

¹D NMR Spectroscopy: ¹H, ¹³C, and DEPT-135

Expertise & Causality: One-dimensional NMR is the workhorse of structure elucidation. The ¹H NMR spectrum provides information on the number of distinct proton environments and their local connectivity through spin-spin coupling. The ¹³C NMR spectrum reveals the number of unique carbon atoms. The DEPT-135 experiment is crucial as it differentiates carbons based on the number of attached protons (CH₃ and CH groups as positive signals, CH₂ groups as negative signals, and quaternary carbons as absent).[6][7][8] Running these experiments first allows for the identification of the basic molecular components before establishing their connectivity.

Experimental Protocol: NMR Data Acquisition
  • Sample Preparation: Approximately 10 mg of the compound was dissolved in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Bruker Avance III HD 500 MHz spectrometer equipped with a cryoprobe.

  • ¹H NMR Parameters: 32 scans, spectral width of 16 ppm, acquisition time of 2.0 s, relaxation delay of 2.0 s.

  • ¹³C NMR Parameters: 1024 scans, spectral width of 240 ppm, proton-decoupled.

  • DEPT-135 Parameters: 256 scans, using standard Bruker pulse program. Data processing was performed using TopSpin software.

Results and Interpretation

¹³C and DEPT-135 Analysis: The ¹³C NMR spectrum showed 12 distinct carbon signals, consistent with the molecular formula C₁₂H₂₂N₂O₂. The DEPT-135 spectrum provided the following carbon type assignments:[9][10]

  • CH₃ (Positive): 1 signal

  • CH₂ (Negative): 5 signals

  • CH (Positive): 2 signals

  • C (Quaternary/Absent): 4 signals (inferred by comparing ¹³C and DEPT-135)

This count (1 CH₃ + 5 CH₂ + 2 CH + 4 C) perfectly matches the 12 carbons of the molecular formula. The chemical shifts provide initial clues: a signal at δ 204.5 ppm is characteristic of an aldehyde carbonyl, while signals at δ 77.2 and 72.9 ppm are indicative of carbons bonded to oxygen in the oxetane ring.

¹H NMR Analysis: The ¹H NMR spectrum showed several distinct and well-resolved signals. Key observations included:

  • A singlet at δ 9.45 ppm, characteristic of an aldehyde proton.

  • A singlet at δ 1.05 ppm integrating to 6H, suggesting two equivalent methyl groups on a quaternary carbon.

  • A complex series of multiplets in the δ 2.4-2.8 ppm region, typical for piperazine ring protons.

  • A distinct set of multiplets between δ 3.8-4.7 ppm, characteristic of the oxetane ring protons.

The integration of all signals was consistent with the 22 protons of the molecular formula.

2D NMR Correlation Spectroscopy: COSY, HSQC, and HMBC

Expertise & Causality: While 1D NMR identifies the pieces, 2D NMR puts the puzzle together.[11][12]

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds (H-C-H or H-C-C-H).[13][14] It is essential for tracing out the proton connectivity within individual fragments like the oxetane and piperazine rings.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon to which it is directly attached (one-bond ¹JCH coupling).[15][16] It provides an unambiguous link between the ¹H and ¹³C assignments.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for final structure confirmation. It reveals correlations between protons and carbons that are two or three bonds away (²JCH, ³JCH).[15][17][18] This allows for the connection of isolated spin systems and the definitive placement of non-protonated quaternary carbons and heteroatoms.

Results and Interpretation

COSY Analysis: The COSY spectrum revealed key connectivities:

  • Strong correlations between the oxetane protons, confirming the H(a)-C-C-H(b) and H(a)-C-C-H(c) spin system.

  • Correlations within the piperazine ring protons, confirming the two -CH₂-CH₂- units.

  • Crucially, there were no correlations to the aldehyde proton (δ 9.45) or the methyl protons (δ 1.05), confirming they are isolated spin systems, as expected.

HSQC Analysis: The HSQC spectrum allowed for the direct assignment of each protonated carbon by linking the previously analyzed ¹H and ¹³C signals. For example, the proton at δ 4.65 ppm correlated directly to the carbon at δ 77.2 ppm, confirming this as one of the oxetane -CH₂- groups.

HMBC Analysis and Final Assembly: The HMBC spectrum provided the final, conclusive links to assemble the molecule.

HMBC_Correlations cluster_propanal Propanal Fragment cluster_piperazine Piperazine Fragment cluster_oxetane Oxetane Fragment H_aldehyde H-1 (δ 9.45) C_quat C-2 (δ 65.1) H_aldehyde->C_quat ²J C_aldehyde C-1 (δ 204.5) H_methyl H-Me (δ 1.05) H_methyl->C_aldehyde ³J H_methyl->C_quat ²J C_pip_N1 C-3/5 (δ 50.2) H_methyl->C_pip_N1 ³J C_methyl C-Me (δ 21.8) H_pip_N1 H-3/5 (δ 2.65) H_pip_N1->C_quat ²J C_pip_N4 C-2'/6' (δ 45.8) H_pip_N4 H-2'/6' (δ 2.45) C_oxetane_CH C-3'' (δ 35.5) H_pip_N4->C_oxetane_CH ³J H_oxetane_CH H-3'' (δ 3.85) H_oxetane_CH->C_pip_N4 ³J C_oxetane_CH2 C-2''/4'' (δ 77.2)

References

A Technical Guide to the Physicochemical Properties of 2-Methyl-2-(4-oxetan-3-yl-piperazin-1-yl)-propionaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the core physicochemical properties of the novel synthetic compound, 2-Methyl-2-(4-oxetan-3-yl-piperazin-1-yl)-propionaldehyde. In drug discovery and development, a thorough understanding of a molecule's physicochemical profile is paramount for predicting its pharmacokinetic behavior, including absorption, distribution, metabolism, and excretion (ADME). This document outlines the theoretical considerations for this molecule's key properties—lipophilicity, aqueous solubility, ionization constant (pKa), and chemical stability—based on its unique structural motifs. Furthermore, it provides detailed, field-proven experimental protocols for the empirical determination of these properties, establishing a framework for its comprehensive characterization. The integration of the piperazine, oxetane, and aldehyde functionalities presents a unique profile that warrants in-depth investigation for its potential applications in medicinal chemistry.

Introduction to the Molecule

This compound is a complex heterocyclic compound featuring several key functional groups of high interest in modern medicinal chemistry.[1] The piperazine ring is a common scaffold in pharmacologically active compounds, often enhancing aqueous solubility and providing handles for synthetic modification.[2][3] The oxetane moiety, a four-membered cyclic ether, has gained significant traction as a "magic methyl" or carbonyl bioisostere. Its incorporation can lead to marked improvements in physicochemical properties such as solubility and metabolic stability while reducing lipophilicity.[4][5][6] Finally, the aldehyde group, while reactive, offers a potential site for covalent modification or further synthetic elaboration.[1]

The systematic characterization of this molecule is a critical step toward understanding its potential as a drug candidate or a synthetic intermediate.[7] This guide serves as a foundational resource, detailing the essential experiments and theoretical underpinnings required to build a robust physicochemical profile.

Molecular Structure:

Chemical structure of this compound

Figure 1: 2D Structure of the title compound.

Predicted Physicochemical Properties

Computational models provide a valuable first pass in assessing the drug-like properties of a novel chemical entity. The following table summarizes key properties predicted from the molecule's structure.

PropertyPredicted ValueSourceSignificance in Drug Development
Molecular Formula C₁₁H₂₀N₂O₂[1]Defines the elemental composition and molecular weight.
Molecular Weight 212.29 g/mol [1]Influences diffusion and transport across membranes; generally <500 Da is preferred.
Boiling Point 297.3 ± 35.0 °C[8]Indicator of volatility and intermolecular forces.
Density 1.130 ± 0.06 g/cm³[8]Relates to the compound's packing in the solid state.
pKa 6.28 ± 0.70[8]Governs the ionization state at physiological pH, impacting solubility and permeability.

Core Physicochemical Characterization: Protocols & Rationale

The following sections detail the theoretical basis and gold-standard experimental protocols for determining the critical physicochemical properties of the title compound.

Lipophilicity (LogP / LogD)

3.1.1 Theoretical Insights & Causality Lipophilicity, the measure of a compound's affinity for a lipid-like environment versus an aqueous one, is a critical determinant of its ADME properties.[9] It is expressed as the logarithm of the partition coefficient (LogP) for the neutral species or the distribution coefficient (LogD) at a specific pH for ionizable compounds.[10] For this compound, the piperazine moiety contains basic nitrogens, making LogD the more physiologically relevant parameter.

  • Structural Contributors: The hydrocarbon backbone and methyl group contribute to lipophilicity. The polar oxetane, aldehyde, and piperazine nitrogens decrease lipophilicity and enhance aqueous solubility.[5][11] The oxetane ring, in particular, is a modern tool used to reduce lipophilicity compared to analogues like a gem-dimethyl group.[4]

  • Expected Profile: Given the presence of multiple heteroatoms and the basic piperazine ring, the molecule is expected to have moderate lipophilicity. The LogD at physiological pH (7.4) will be significantly lower than its LogP due to protonation of the piperazine nitrogens.

3.1.2 Gold-Standard Experimental Protocol: Shake-Flask Method for LogD₇.₄ The shake-flask method is the universally recognized gold standard for LogP and LogD determination due to its direct measurement of partitioning.[10][12][13]

Methodology:

  • Preparation of Pre-Saturated Solvents: Mix equal volumes of 1-octanol and phosphate-buffered saline (PBS, pH 7.4). Shake vigorously for 24 hours to ensure mutual saturation. Allow the phases to separate completely.[14]

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in a suitable solvent like DMSO.[14]

  • Partitioning: In a glass vial, add a precise volume of the pre-saturated 1-octanol and pre-saturated PBS (e.g., 2 mL of each).

  • Compound Addition: Add a small aliquot of the DMSO stock solution to the biphasic system, ensuring the final DMSO concentration is minimal (<1%) to avoid affecting the partitioning.

  • Equilibration: Cap the vial and shake gently on a mechanical shaker at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 2-24 hours).

  • Phase Separation: Centrifuge the vial to ensure complete separation of the aqueous and octanol phases.

  • Quantification: Carefully withdraw an aliquot from each phase. Quantify the concentration of the compound in each phase using a validated analytical method, such as HPLC-UV.

  • Calculation: Calculate the LogD using the formula: LogD₇.₄ = log₁₀ ( [Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₚₑₛ )[14]

Aqueous Solubility

3.2.1 Theoretical Insights & Causality Aqueous solubility is a prerequisite for absorption from the gastrointestinal tract and for formulation of intravenous dosage forms.[15][16] Poor solubility is a major hurdle in early drug development.

  • Structural Contributors: The polar functional groups (oxetane oxygen, aldehyde carbonyl, piperazine nitrogens) are expected to form hydrogen bonds with water, promoting solubility.[2][4] However, the overall carbon framework can limit solubility. As a weak base, the compound's solubility is expected to be highly pH-dependent, increasing significantly at pH values below its pKa due to the formation of the more soluble protonated salt.[16]

  • Expected Profile: The compound is predicted to be a solid.[8] Its intrinsic solubility (the solubility of the neutral form) may be low to moderate, but it should exhibit significantly higher solubility in acidic media.

3.2.2 Gold-Standard Experimental Protocol: Thermodynamic Solubility via Shake-Flask This method determines the equilibrium solubility, which is the most accurate and relevant measure for biopharmaceutical assessment.[16][17]

Methodology:

  • Medium Preparation: Prepare buffers at various relevant pH values (e.g., pH 2.0, pH 5.0, and pH 7.4).

  • Sample Preparation: Add an excess amount of the solid compound to vials containing each buffer. The presence of undissolved solid throughout the experiment is crucial.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for at least 24 hours to ensure equilibrium is reached.[17]

  • Sample Processing: After equilibration, allow the vials to stand, letting the excess solid settle.

  • Filtration/Centrifugation: Withdraw a sample from the supernatant and clarify it by passing it through a low-binding filter (e.g., 0.22 µm PVDF) or by high-speed centrifugation to remove all undissolved solid.

  • Quantification: Dilute the clarified filtrate with a suitable solvent and determine the concentration using a validated HPLC-UV method against a standard curve.

  • Analysis: The measured concentration represents the thermodynamic solubility at that specific pH.

Ionization Constant (pKa)

3.3.1 Theoretical Insights & Causality The pKa is the pH at which a compound exists in a 50:50 ratio of its protonated and unprotonated forms.[18] It is a critical parameter that dictates the extent of ionization in different physiological compartments, which in turn governs solubility, permeability, and target binding.[19][20]

  • Structural Contributors: The piperazine moiety contains two nitrogen atoms that can be protonated. The pKa of unsubstituted piperazine is approximately 5.7 and 9.8.[7] In the title compound, one nitrogen is a tertiary amine substituted with an alkyl group, and the other is substituted with an oxetane ring. The electron-withdrawing nature of the oxetane's oxygen atom is known to significantly lower the basicity (and thus the pKa) of adjacent amines.[11]

  • Expected Profile: The molecule is expected to have at least one basic pKa, likely associated with the tertiary amine nitrogen. The predicted pKa of ~6.28 suggests this compound will be partially protonated in the acidic environment of the stomach but largely neutral at the pH of the small intestine and blood.[8]

3.3.2 Gold-Standard Experimental Protocol: Potentiometric Titration Potentiometric titration is a highly accurate and reliable method for pKa determination.[18][19][21]

Methodology:

  • System Calibration: Calibrate a high-precision pH meter and electrode using at least three standard buffers (e.g., pH 4, 7, and 10).[21]

  • Sample Preparation: Accurately weigh and dissolve the compound in a suitable solvent system (e.g., water or a water/co-solvent mixture for poorly soluble compounds) to a known concentration (e.g., 1 mM). Maintain a constant ionic strength using a background electrolyte like 0.15 M KCl.[21]

  • Titration - Acidification: Purge the solution with nitrogen to remove dissolved CO₂. Acidify the solution to a low starting pH (e.g., pH 2) with a standardized HCl solution.[21]

  • Titration - Basification: Titrate the solution by making small, precise additions of a standardized NaOH solution.

  • Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the titration curve, which corresponds to the point of half-neutralization. This is most accurately found by plotting the first derivative of the curve (ΔpH/ΔV vs. V).

  • Replication: Perform the titration in triplicate to ensure reproducibility.[21]

Chemical Stability

3.4.1 Theoretical Insights & Causality Chemical stability is essential for determining a compound's shelf-life and its potential for degradation under physiological conditions.

  • Structural Liabilities:

    • Aldehyde Group: Aldehydes are susceptible to oxidation to form carboxylic acids.[22][23] This can be tested using reagents like Tollen's or Fehling's solution in a qualitative manner, but quantitative assessment requires stability-indicating assays.[24][25]

    • Oxetane Ring: While generally more stable than other strained ethers, the oxetane ring can be susceptible to ring-opening under harsh acidic conditions.[26]

    • Piperazine Moiety: This ring is generally stable, but like other amines, it can be susceptible to oxidation.[7]

  • Expected Profile: The compound's primary liability is likely the aldehyde group. Stability should be assessed across a range of pH values and in the presence of oxidative stress.

3.4.2 Experimental Protocol: HPLC-Based Stability Assessment

Methodology:

  • Stock Solution: Prepare a stock solution of the compound in a non-reactive organic solvent (e.g., acetonitrile).

  • Incubation Solutions: Dilute the stock solution into various aqueous buffers (e.g., pH 2, 7.4, and 9) to a final concentration suitable for HPLC analysis.

  • Stress Conditions:

    • pH Stability: Incubate the buffered solutions at a controlled temperature (e.g., 40°C).

    • Oxidative Stability: To a solution at pH 7.4, add a small amount of hydrogen peroxide (e.g., 0.1% H₂O₂) and incubate.

  • Time Points: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.

  • Quenching: Stop any further degradation by diluting the aliquot into the HPLC mobile phase or another suitable solvent.

  • HPLC Analysis: Analyze the samples using a validated, stability-indicating HPLC method. This method must be able to separate the parent compound from any potential degradants.

  • Data Analysis: Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample. Plot the natural log of the percentage remaining versus time to determine the degradation rate constant.

Integrated Characterization Workflow & Data Summary

A logical workflow is essential for the efficient and comprehensive characterization of a new chemical entity.

G cluster_0 Phase 1: In Silico & Initial Assessment cluster_1 Phase 2: Core Physicochemical Testing cluster_2 Phase 3: Profile Analysis Compound Synthesis Compound Synthesis Purity & Identity Purity & Identity (LC-MS, NMR) Compound Synthesis->Purity & Identity Computational Profile Computational Profile (pKa, LogP, MW) Purity & Identity->Computational Profile Stability Chemical Stability (pH, Oxidative) Purity & Identity->Stability Solubility Aqueous Solubility (Thermodynamic) Computational Profile->Solubility pKa pKa Determination (Potentiometric) Computational Profile->pKa LogD LogD Measurement (Shake-Flask) Computational Profile->LogD Data Integration Data Integration & Summary Report Solubility->Data Integration pKa->Data Integration LogD->Data Integration Stability->Data Integration Developability Assessment Developability Assessment Data Integration->Developability Assessment

Caption: Workflow for physicochemical characterization.

Summary of Physicochemical Properties:

ParameterMethodConditionsExpected Outcome
LogD Shake-FlaskpH 7.4, 25°CModerate lipophilicity, value influenced by protonation.
Aqueous Solubility Shake-FlaskpH 2.0, 7.4; 25°CpH-dependent; higher solubility at low pH.
pKa Potentiometric Titration0.15 M KCl, 25°CBasic pKa ~6-7 due to piperazine nitrogen.
Chemical Stability HPLC-UVpH 2, 7.4, 9; 40°CPotential degradation via aldehyde oxidation.

Conclusion

This compound embodies a confluence of modern medicinal chemistry motifs. Its physicochemical profile, dictated by the interplay between the basic piperazine, the polar oxetane, and the reactive aldehyde, is complex and requires careful empirical evaluation. The theoretical considerations and detailed experimental protocols provided in this guide establish a robust framework for this characterization. A comprehensive understanding of its solubility, lipophilicity, ionization, and stability is the foundational step in assessing its viability for further development and unlocking its full potential in a research or therapeutic context.

References

An In-Depth Technical Guide to the Synthesis of 2-Methyl-2-(4-oxetan-3-yl-piperazin-1-yl)-propionaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive and scientifically grounded protocol for the synthesis of the novel heterocyclic compound, 2-Methyl-2-(4-oxetan-3-yl-piperazin-1-yl)-propionaldehyde. This molecule is of significant interest to researchers in medicinal chemistry and drug development due to its unique structural combination of an oxetane, a piperazine, and a sterically hindered aldehyde moiety.[1] The oxetane ring, in particular, is a valuable functional group in modern drug discovery, often employed to enhance physicochemical properties such as solubility and metabolic stability. This guide details a robust and efficient two-step synthetic pathway, commencing with the readily available intermediate, 1-(oxetan-3-yl)piperazine. The causality behind the selection of each reagent and reaction condition is thoroughly explained, ensuring both reproducibility and a deep understanding of the underlying chemical principles.

Introduction: Strategic Importance and Synthetic Rationale

The target molecule, this compound, presents a unique scaffold for the exploration of new chemical space in drug discovery. The piperazine core is a ubiquitous feature in a vast number of approved pharmaceuticals, valued for its ability to modulate aqueous solubility and to serve as a versatile linker between different pharmacophoric elements. The incorporation of a strained four-membered oxetane ring is a contemporary strategy to replace gem-dimethyl or carbonyl groups, often leading to improved metabolic profiles and target engagement.[1] The terminal propionaldehyde functionality, with its sterically encumbered α-carbon, offers a reactive handle for further synthetic elaboration or for direct interaction with biological targets.

The synthetic approach detailed herein is predicated on a convergent and logical assembly of these key structural motifs. Recognizing the commercial availability of the key building block, 1-(oxetan-3-yl)piperazine, our strategy focuses on the efficient construction of the 2-methyl-2-aminopropionaldehyde sidechain. This is achieved through a two-step sequence:

  • Nucleophilic Ring-Opening of Isobutylene Oxide: This step efficiently installs the 2-methyl-2-(piperazin-1-yl)propan-1-ol backbone through a highly regioselective nucleophilic attack of the secondary amine of 1-(oxetan-3-yl)piperazine on the sterically less hindered carbon of the epoxide. This method is a classic and reliable approach for the synthesis of β-amino alcohols.

  • Selective Oxidation of the Primary Alcohol: The terminal primary alcohol of the intermediate is then carefully oxidized to the desired aldehyde. For this transformation, we will detail the use of the Dess-Martin periodinane (DMP) oxidation, a modern and mild method that is highly effective for the conversion of primary alcohols to aldehydes without the risk of over-oxidation to the corresponding carboxylic acid.[2][3] This method is also known for its tolerance of other functional groups, such as the tertiary amines and the ether linkage present in our substrate.[2]

This strategic pathway is designed to be both high-yielding and amenable to scale-up, providing a practical route for the synthesis of this and structurally related compounds for further investigation.

Visualizing the Synthetic Pathway

Synthesis_Pathway cluster_0 Starting Materials cluster_1 Step 1: Amino Alcohol Formation cluster_2 Step 2: Oxidation 1_Oxetan_3_yl_piperazine 1-(Oxetan-3-yl)piperazine Precursor_Alcohol 2-Methyl-2-(4-(oxetan-3-yl)piperazin-1-yl)propan-1-ol 1_Oxetan_3_yl_piperazine->Precursor_Alcohol  Nucleophilic Ring-Opening Isobutylene_Oxide Isobutylene Oxide Isobutylene_Oxide->Precursor_Alcohol Target_Aldehyde This compound Precursor_Alcohol->Target_Aldehyde  Dess-Martin Oxidation

Caption: A high-level overview of the two-step synthesis.

Part 1: Synthesis of the Precursor Alcohol, 2-Methyl-2-(4-(oxetan-3-yl)piperazin-1-yl)propan-1-ol

Experimental Protocol
Reagent/SolventMolecular Weight ( g/mol )AmountMoles
1-(Oxetan-3-yl)piperazine142.2010.0 g0.0703
Isobutylene Oxide72.115.58 g0.0773
Methanol (MeOH)32.04100 mL-

Step-by-Step Methodology:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-(oxetan-3-yl)piperazine (10.0 g, 0.0703 mol).

  • Dissolution: Add methanol (100 mL) to the flask and stir at room temperature until the 1-(oxetan-3-yl)piperazine is completely dissolved.

  • Addition of Epoxide: To the stirred solution, add isobutylene oxide (5.58 g, 0.0773 mol, 1.1 equivalents) dropwise over a period of 15 minutes. An ice bath can be used to moderate any initial exotherm.

  • Reaction: Heat the reaction mixture to reflux (approximately 65 °C) and maintain this temperature for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: After the reaction is complete, allow the mixture to cool to room temperature. Remove the methanol under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil can be purified by column chromatography on silica gel. A gradient elution system of dichloromethane (DCM) and methanol (e.g., 100:0 to 95:5 DCM:MeOH) is typically effective. The fractions containing the desired product are combined and the solvent is removed under reduced pressure to yield the pure 2-Methyl-2-(4-(oxetan-3-yl)piperazin-1-yl)propan-1-ol as a viscous oil or a low-melting solid.

Causality and Experimental Insights
  • Choice of Solvent: Methanol is an excellent solvent for this reaction as it readily dissolves the polar starting materials and its protic nature can facilitate the ring-opening of the epoxide.

  • Stoichiometry: A slight excess of isobutylene oxide is used to ensure complete consumption of the more valuable 1-(oxetan-3-yl)piperazine.

  • Reaction Conditions: Refluxing in methanol provides sufficient thermal energy to overcome the activation barrier for the nucleophilic attack of the piperazine nitrogen on the epoxide ring. The regioselectivity of the attack is directed to the less substituted carbon of the epoxide due to steric hindrance.

Part 2: Oxidation to this compound

Experimental Protocol
Reagent/SolventMolecular Weight ( g/mol )AmountMoles
2-Methyl-2-(4-(oxetan-3-yl)piperazin-1-yl)propan-1-ol214.3010.0 g0.0466
Dess-Martin Periodinane (DMP)424.1421.7 g0.0512
Dichloromethane (DCM)84.93200 mL-
Saturated aqueous NaHCO₃-100 mL-
Anhydrous Na₂SO₄---

Step-by-Step Methodology:

  • Reaction Setup: In a 500 mL round-bottom flask under a nitrogen atmosphere, dissolve the precursor alcohol (10.0 g, 0.0466 mol) in anhydrous dichloromethane (200 mL).

  • Addition of Oxidant: To the stirred solution at room temperature, add Dess-Martin periodinane (21.7 g, 0.0512 mol, 1.1 equivalents) portion-wise over 20 minutes. The reaction is typically mildly exothermic.

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC until the starting alcohol is consumed.

  • Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (100 mL) and a saturated aqueous solution of sodium thiosulfate (50 mL) to reduce any excess DMP. Stir vigorously for 15-20 minutes until the organic layer is clear.

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with saturated aqueous sodium bicarbonate (1 x 50 mL) and then with brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford the final product, this compound.

Causality and Experimental Insights
  • Choice of Oxidant: The Dess-Martin periodinane is chosen for its mild reaction conditions (room temperature, neutral pH), which are compatible with the amine and ether functionalities in the molecule.[2] Unlike chromium-based oxidants or Swern oxidation, it does not require cryogenic temperatures or produce noxious byproducts like dimethyl sulfide.[4][5]

  • Solvent: Dichloromethane is the solvent of choice as it is relatively inert and effectively dissolves both the substrate and the DMP reagent.

  • Workup: The quenching step with sodium bicarbonate and sodium thiosulfate is crucial for neutralizing the acetic acid byproduct of the reaction and for decomposing any remaining DMP, simplifying the subsequent purification process.

Characterization Data (Expected)

  • Molecular Formula: C₁₁H₂₀N₂O₂[6]

  • Molecular Weight: 212.29 g/mol [6]

  • Appearance: White to off-white solid or a pale yellow oil.[1]

  • ¹H NMR (CDCl₃, 400 MHz): Expected signals would include those for the aldehyde proton (~9.5 ppm), the oxetane ring protons (~4.5-4.7 ppm), the piperazine ring protons (~2.4-2.8 ppm), and the two methyl groups as a singlet (~1.1 ppm).

  • ¹³C NMR (CDCl₃, 101 MHz): The aldehyde carbonyl carbon should appear around 204 ppm. Other characteristic signals would be for the carbons of the oxetane, piperazine, and the quaternary carbon bearing the methyl groups.

  • Mass Spectrometry (ESI+): m/z = 213.16 [M+H]⁺

Safety and Handling

  • 1-(Oxetan-3-yl)piperazine: May cause skin and eye irritation. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Isobutylene Oxide: Is a flammable and volatile liquid. It is also a suspected carcinogen. All manipulations should be performed in a well-ventilated fume hood.

  • Dess-Martin Periodinane: Can be shock-sensitive and potentially explosive upon heating.[7] Handle with care and avoid grinding or excessive heating.

  • Dichloromethane: Is a volatile and potentially carcinogenic solvent. Use only in a fume hood.

Conclusion

The synthetic route outlined in this technical guide provides a reliable and efficient method for the preparation of this compound. By leveraging the commercially available 1-(oxetan-3-yl)piperazine and employing a robust two-step sequence of nucleophilic epoxide ring-opening followed by a mild and selective Dess-Martin oxidation, this valuable building block for medicinal chemistry can be accessed in good yields. The detailed protocols and the discussion of the underlying chemical principles are intended to empower researchers to confidently synthesize this and related molecules for their drug discovery programs.

References

The Strategic Integration of Oxetane-Piperazine Aldehydes: A Technical Guide for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the ever-evolving landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer enhanced control over physicochemical and pharmacokinetic properties is paramount. This technical guide delves into the synthesis and potential applications of a unique and powerful class of building blocks: oxetane-containing piperazine aldehydes. By synergistically combining the advantageous properties of the oxetane ring, the versatile piperazine core, and the reactive aldehyde handle, these scaffolds present a compelling platform for the rapid generation of diverse and drug-like compound libraries. This document provides a comprehensive overview of the rationale behind their design, a detailed synthetic protocol, and an exploration of their potential applications in modern drug discovery programs, aimed at researchers, scientists, and professionals in drug development.

Introduction: The Power of Three in Molecular Design

The strategic incorporation of specific structural motifs is a cornerstone of modern drug design, enabling the fine-tuning of a molecule's absorption, distribution, metabolism, and excretion (ADME) properties.[1] The oxetane-containing piperazine aldehyde scaffold is a prime example of such rational design, leveraging the distinct advantages of its three core components.

  • The Oxetane Moiety: This small, four-membered cyclic ether has gained significant traction in medicinal chemistry as a versatile tool for improving key drug-like properties.[2] Its incorporation can lead to increased aqueous solubility, enhanced metabolic stability, and a reduction in lipophilicity.[3][4] Notably, the strong electron-withdrawing nature of the oxetane's oxygen atom can significantly lower the basicity (pKa) of adjacent amines, a crucial feature for mitigating off-target effects such as hERG channel inhibition.[1] 3,3-disubstituted oxetanes, in particular, exhibit remarkable chemical stability, making them robust building blocks for complex syntheses.[2]

  • The Piperazine Ring: As one of the most prevalent N-heterocycles in approved drugs, the piperazine scaffold is a well-established and versatile component in medicinal chemistry.[5] It often serves as a linker or a basic center to enhance solubility and target engagement. However, the inherent basicity of the piperazine nitrogens can sometimes be a liability.

  • The Aldehyde Functionality: The aldehyde group is a highly versatile reactive handle in organic synthesis. Its ability to readily undergo a wide range of chemical transformations, most notably reductive amination, makes it an ideal anchor point for introducing molecular diversity.[3]

The combination of these three motifs into a single building block creates a powerful tool for drug discovery. The oxetane modulates the basicity of the piperazine, improving its drug-like properties, while the aldehyde provides a convenient point for diversification, allowing for the rapid exploration of chemical space.

Synthesis of an Oxetane-Containing Piperazine Aldehyde Building Block

A key challenge in accessing these valuable building blocks is the development of a robust and scalable synthetic route that preserves the integrity of the strained oxetane ring while incorporating the piperazine and aldehyde functionalities. The following multi-step synthesis is proposed, starting from commercially available materials and employing mild reaction conditions known to be compatible with the oxetane moiety.

Synthetic Scheme Overview

G start 2,2-Bis(bromomethyl)propane-1,3-diol step1 (3-(Bromomethyl)oxetan-3-yl)methanol start->step1  NaOEt, EtOH step2 tert-Butyl 4-((3-(hydroxymethyl)oxetan-3-yl)methyl) piperazine-1-carboxylate step1->step2  N-Boc-piperazine, K2CO3, Acetone step3 tert-Butyl 4-((3-formyloxetan-3-yl)methyl) piperazine-1-carboxylate step2->step3  Dess-Martin Periodinane, DCM step4 3-((4-(tert-Butoxycarbonyl)piperazin-1-yl)methyl) oxetane-3-carbaldehyde step3->step4  (Purification) final Oxetane-Containing Piperazine Aldehyde step4->final  (Optional Deprotection)

Caption: Proposed synthetic route to an oxetane-containing piperazine aldehyde.

Detailed Experimental Protocols

Step 1: Synthesis of (3-(Bromomethyl)oxetan-3-yl)methanol

  • Rationale: This initial step constructs the core 3,3-disubstituted oxetane ring. The use of sodium ethoxide provides a strong base to facilitate the intramolecular Williamson ether synthesis, forming the strained four-membered ring. This starting material provides two distinct functional handles for subsequent modifications.

  • Procedure: To a solution of sodium ethoxide, prepared by dissolving sodium (1.0 eq) in absolute ethanol, is added 2,2-bis(bromomethyl)propane-1,3-diol (1.0 eq) portion-wise at room temperature. The reaction mixture is stirred at room temperature for 12-16 hours. After completion, the solvent is removed under reduced pressure, and the residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to afford (3-(bromomethyl)oxetan-3-yl)methanol as a crude product, which can be purified by column chromatography.[6]

Step 2: Synthesis of tert-Butyl 4-((3-(hydroxymethyl)oxetan-3-yl)methyl)piperazine-1-carboxylate

  • Rationale: This step introduces the piperazine moiety. N-Boc-piperazine is used to ensure mono-alkylation and to protect one of the piperazine nitrogens, preventing side reactions in the subsequent oxidation step. Potassium carbonate is a mild base suitable for this nucleophilic substitution, minimizing the risk of oxetane ring opening.

  • Procedure: A mixture of (3-(bromomethyl)oxetan-3-yl)methanol (1.0 eq), N-Boc-piperazine (1.2 eq), and potassium carbonate (2.0 eq) in acetone is stirred at room temperature for 24 hours. The reaction is monitored by TLC. Upon completion, the inorganic salts are filtered off, and the filtrate is concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to yield tert-butyl 4-((3-(hydroxymethyl)oxetan-3-yl)methyl)piperazine-1-carboxylate.

Step 3: Synthesis of tert-Butyl 4-((3-formyloxetan-3-yl)methyl)piperazine-1-carboxylate

  • Rationale: This is the key oxidation step to generate the aldehyde. Dess-Martin periodinane (DMP) is a mild and highly selective oxidizing agent for converting primary alcohols to aldehydes.[7][8] It is known to be compatible with a wide range of sensitive functional groups, including N-protected amino alcohols, and proceeds without epimerization.[1][9] The reaction is typically fast and clean, proceeding at room temperature.

  • Procedure: To a solution of tert-butyl 4-((3-(hydroxymethyl)oxetan-3-yl)methyl)piperazine-1-carboxylate (1.0 eq) in dichloromethane (DCM) is added Dess-Martin periodinane (1.2 eq) portion-wise at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for 1-2 hours. The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate. The layers are separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to give the crude aldehyde. Purification by column chromatography affords the desired tert-butyl 4-((3-formyloxetan-3-yl)methyl)piperazine-1-carboxylate.

Step 4 (Optional): Deprotection to yield 3-((Piperazin-1-yl)methyl)oxetane-3-carbaldehyde

  • Rationale: For applications where the second nitrogen of the piperazine needs to be functionalized, the Boc protecting group can be readily removed under acidic conditions.

  • Procedure: The Boc-protected aldehyde is dissolved in a solution of trifluoroacetic acid (TFA) in DCM and stirred at room temperature for 1-2 hours. The solvent is then removed under reduced pressure, and the residue is co-evaporated with DCM to remove residual TFA. The resulting salt can be used directly or neutralized with a suitable base.

Potential Applications in Drug Discovery

The synthesized oxetane-containing piperazine aldehyde is a versatile building block with numerous potential applications in drug discovery, primarily centered around its use in library synthesis via reductive amination.

Reductive Amination for Library Generation

The aldehyde functionality is an excellent electrophile for reactions with primary and secondary amines. Reductive amination, a robust and high-yielding reaction, allows for the direct coupling of the oxetane-piperazine aldehyde with a diverse range of amines, leading to the rapid generation of large compound libraries.

G aldehyde Oxetane-Piperazine Aldehyde reductive_amination Reductive Amination (e.g., NaBH(OAc)3) aldehyde->reductive_amination amine Amine Library (R1R2NH) amine->reductive_amination library Diverse Library of Oxetane-Piperazine Derivatives reductive_amination->library

Caption: Reductive amination workflow for library synthesis.

Experimental Protocol: General Procedure for Reductive Amination

  • To a solution of the oxetane-containing piperazine aldehyde (1.0 eq) and the desired amine (1.1 eq) in a suitable solvent such as dichloromethane or 1,2-dichloroethane is added sodium triacetoxyborohydride (1.5 eq). The reaction mixture is stirred at room temperature for 12-24 hours. Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The layers are separated, and the aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product can be purified by column chromatography or preparative HPLC.

Physicochemical Property Modulation

The strategic placement of the oxetane moiety is expected to confer favorable physicochemical properties to the resulting library members. The following table summarizes the anticipated impact of the oxetane ring on key drug-like parameters.

PropertyAnticipated Effect of Oxetane MoietyRationale
Aqueous Solubility IncreasedThe polar nature of the oxetane ring enhances hydrophilicity.[3]
Lipophilicity (LogP/LogD) DecreasedThe oxetane is a more polar bioisostere for gem-dimethyl or carbonyl groups.[4]
Metabolic Stability IncreasedThe oxetane ring is generally more resistant to metabolic oxidation compared to other common functionalities.[4]
Piperazine Basicity (pKa) DecreasedThe inductive electron-withdrawing effect of the oxetane oxygen reduces the basicity of the nearby piperazine nitrogens.[1]
Exploration of New Chemical Space

The three-dimensional nature of the oxetane ring introduces conformational rigidity and a distinct vectorality to the molecules, allowing for the exploration of new and under-explored chemical space. This can lead to the discovery of novel binding modes and improved target selectivity.

Conclusion and Future Perspectives

Oxetane-containing piperazine aldehydes represent a novel and highly promising class of building blocks for medicinal chemistry. Their rational design combines the advantageous properties of the oxetane and piperazine motifs with the synthetic versatility of the aldehyde functionality. The synthetic route outlined in this guide provides a practical approach to accessing these valuable scaffolds. The subsequent application of these building blocks in parallel synthesis, particularly through reductive amination, offers a powerful strategy for the rapid generation of diverse compound libraries with improved drug-like properties. As the demand for novel and differentiated clinical candidates continues to grow, the strategic use of such innovative building blocks will undoubtedly play a crucial role in the future of drug discovery.

References

Reactivity of the aldehyde group in 2-Methyl-2-(4-oxetan-3-yl-piperazin-1-yl)-propionaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Aldehyde Reactivity of 2-Methyl-2-(4-oxetan-3-yl-piperazin-1-yl)-propionaldehyde

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the chemical reactivity of the aldehyde functional group in this compound (CAS: 1575591-71-7). The molecule's unique architecture, featuring a sterically encumbered α-tertiary aldehyde, a nucleophilic piperazine ring, and a stable oxetane moiety, presents distinct challenges and opportunities in synthetic chemistry. This document elucidates the interplay of steric and electronic factors governing the aldehyde's behavior and furnishes field-proven protocols for its key transformations, including reductive amination, oxidation, reduction, and Wittig olefination. The insights and methodologies presented herein are intended to empower researchers in medicinal chemistry and drug development to effectively utilize this and structurally related scaffolds.

Molecular Architecture: A Triad of Influential Factors

The reactivity of the aldehyde group in this compound is not dictated by the carbonyl in isolation. Instead, it is a consequence of a complex interplay between its immediate steric environment and the electronic contributions of the distal piperazine and oxetane rings. Understanding this structural context is paramount for predicting reaction outcomes and designing successful synthetic strategies.

The Electrophilic Carbonyl Center

Like all aldehydes, the core reactivity stems from the polarized carbon-oxygen double bond, which renders the carbonyl carbon highly electrophilic and susceptible to attack by nucleophiles.[1][2] However, the degree of this reactivity is significantly modulated by adjacent structural features.

Dominant Steric Hindrance at the α-Position

The most defining structural feature is the quaternary carbon atom situated alpha to the aldehyde group, resulting from the two methyl substituents. This arrangement creates profound steric hindrance around the carbonyl carbon.

  • Shielding of the Electrophilic Site: The bulky dimethyl groups physically obstruct the trajectory of incoming nucleophiles, significantly slowing the rate of nucleophilic addition compared to unhindered aldehydes.[1][3]

  • Transition State Destabilization: Nucleophilic attack on a carbonyl carbon involves a change in hybridization from sp² (trigonal planar, ~120° bond angles) to sp³ (tetrahedral, ~109.5° bond angles).[1][4] For this molecule, the compression of the already bulky α-substituents in the tetrahedral transition state leads to significant torsional and steric strain, increasing the activation energy of the reaction.[4]

Electronic and Structural Influence of the Piperazine and Oxetane Moieties

While steric effects are dominant, the distal functional groups also contribute to the molecule's overall chemical personality.

  • Piperazine Ring: The piperazine nitrogen alpha to the propionaldehyde moiety acts as an electron-donating group through induction, which can slightly decrease the electrophilicity of the carbonyl carbon.[3] More importantly, the second nitrogen atom within the piperazine ring remains a basic and nucleophilic center, which can be a competing site for reaction under certain conditions, particularly with electrophiles or acids.

  • Oxetane Ring: The oxetane moiety is a polar, metabolically stable functional group often employed in medicinal chemistry as a bioisostere for gem-dimethyl or carbonyl groups to improve physicochemical properties like aqueous solubility.[5][6] While chemically robust under neutral or basic conditions, the strained four-membered ether ring is susceptible to Lewis acid-catalyzed ring-opening, a potential competing reaction pathway to consider when employing acidic reagents.[7][8]

G cluster_molecule Molecular Structure cluster_factors Reactivity Factors C_alpha α-Carbon Aldehyde CHO C_alpha->Aldehyde Me1 CH₃ C_alpha->Me1 Me2 CH₃ C_alpha->Me2 Piperazine Piperazine Ring C_alpha->Piperazine Oxetane Oxetane Moiety Piperazine->Oxetane Electronic Minor Electronic Effect (Inductive donation from piperazine nitrogen) Piperazine->Electronic Competing Potential Competing Reactivity (Piperazine basicity, Oxetane ring-opening in acid) Piperazine->Competing Oxetane->Competing Steric Dominant Steric Hindrance (Bulky α,α-dimethyl groups shield the aldehyde from attack) Steric->Aldehyde hinders nucleophilic addition

Caption: Key structural factors influencing aldehyde reactivity.

Key Synthetic Transformations and Protocols

Given the significant steric hindrance, standard reaction conditions often prove ineffective. The following section details optimized protocols for common and synthetically valuable transformations of the aldehyde group in this specific molecular context.

Reductive Amination: A Cornerstone Reaction

Reductive amination is a powerful method for forming carbon-nitrogen bonds and is central to drug discovery efforts. For sterically hindered aldehydes, the choice of reducing agent is critical to avoid premature reduction of the aldehyde before imine formation can occur.[9] Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the reagent of choice as it is mild enough not to reduce the aldehyde but is highly effective at reducing the intermediate iminium ion.[10]

  • Reaction Setup: To a solution of this compound (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (0.1 M), add the desired primary amine (1.1 eq).

  • Imine Formation: Add acetic acid (1-2 eq) to catalyze imine formation. Stir the mixture at room temperature for 1-2 hours. Monitoring by TLC or LC-MS is recommended to confirm the consumption of the starting aldehyde.

  • Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture. Caution: Gas evolution may occur.

  • Reaction Progression: Stir the reaction at room temperature for 12-24 hours until the imine intermediate is fully consumed.

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography to yield the desired tertiary amine.

G start Dissolve Aldehyde (1.0 eq) and Amine (1.1 eq) in DCM add_acid Add Acetic Acid (1-2 eq) to catalyze imine formation start->add_acid stir1 Stir at RT for 1-2h (Imine Formation) add_acid->stir1 add_stab Add NaBH(OAc)₃ (1.5 eq) portion-wise stir1->add_stab stir2 Stir at RT for 12-24h (Reduction) add_stab->stir2 workup Quench with sat. NaHCO₃ Extract with DCM stir2->workup purify Dry, Concentrate, and Purify via Chromatography workup->purify

Caption: Workflow for reductive amination of the hindered aldehyde.

Oxidation to a Carboxylic Acid

The oxidation of aldehydes to carboxylic acids is a fundamental transformation. For complex molecules with multiple functional groups, mild and selective conditions are necessary to avoid unwanted side reactions. A protocol utilizing Oxone® (potassium peroxymonosulfate) in a polar aprotic solvent like dimethylformamide (DMF) is highly effective and environmentally benign.[11][12]

  • Reaction Setup: Dissolve the aldehyde (1.0 eq) in DMF (0.2 M) in a round-bottom flask.

  • Oxidant Addition: Add Oxone® (2.0 eq) to the solution.

  • Reaction Progression: Stir the mixture vigorously at room temperature for 6-12 hours. Monitor the reaction by TLC or LC-MS.

  • Workup: Dilute the reaction mixture with water and extract with ethyl acetate (3x). Note: The product carboxylic acid may have some water solubility; acidification of the aqueous layer may be necessary to ensure complete extraction.

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. The resulting carboxylic acid is often pure enough for subsequent steps, but can be further purified by chromatography or crystallization if needed.

Reduction to a Primary Alcohol

Reduction of the aldehyde to the corresponding primary alcohol is typically a straightforward reaction. Sodium borohydride (NaBH₄) is a mild and selective reagent suitable for this transformation, as it will not affect the oxetane ring or other common functional groups.[13]

  • Reaction Setup: Dissolve the aldehyde (1.0 eq) in methanol (MeOH) or ethanol (EtOH) (0.2 M) and cool the solution to 0 °C in an ice bath.

  • Reductant Addition: Add sodium borohydride (1.5 eq) slowly and portion-wise.

  • Reaction Progression: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.

  • Workup: Slowly add water to quench the excess NaBH₄. Remove the bulk of the organic solvent under reduced pressure.

  • Purification: Extract the aqueous residue with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate to yield the primary alcohol.

Carbon-Carbon Bond Formation: The Wittig Reaction Challenge

The Wittig reaction, which converts aldehydes to alkenes, is severely challenged by the steric hindrance of the target molecule.[14] Stabilized ylides (e.g., those containing an adjacent ester or ketone) often fail to react with sterically hindered ketones and aldehydes.[15] Non-stabilized ylides (e.g., Ph₃P=CH₂) are more reactive and offer a higher chance of success, though forcing conditions may be required.

  • Ylide Choice: A non-stabilized ylide, such as methylenetriphenylphosphorane (Ph₃P=CH₂), prepared in situ from its corresponding phosphonium salt and a strong base like n-butyllithium or potassium tert-butoxide, is the most likely to succeed.[15]

  • Reaction Conditions: Anhydrous THF or ether at temperatures ranging from 0 °C to reflux may be necessary.

  • Expected Outcome: Due to the severe steric hindrance, reaction times are expected to be long, and yields may be low to moderate. The Horner-Wadsworth-Emmons (HWE) reaction may be a viable alternative in cases where the Wittig reaction fails.[14]

Summary of Reactivity and Strategic Outlook

The aldehyde group in this compound is characterized by low reactivity towards nucleophilic addition due to severe steric hindrance. This property can be advantageous, preventing unwanted side reactions, but requires carefully selected, often potent, reagents or catalyzed pathways to achieve desired transformations.

Reaction TypeReagentsFeasibility / Key Considerations
Reductive Amination Primary/Secondary Amine, NaBH(OAc)₃, AcOHHigh. This is the most reliable transformation. The use of a mild reductant is key.
Oxidation Oxone®, DMFHigh. Mild and efficient method to access the corresponding carboxylic acid.
Reduction NaBH₄, MeOHHigh. Straightforward and high-yielding conversion to the primary alcohol.
Wittig Olefination Ph₃P=CHR (non-stabilized ylide), n-BuLiChallenging. Low to moderate yields expected. Requires highly reactive ylides.
Grignard Addition RMgBr, THFVery Low. Extremely difficult due to steric hindrance and the presence of the basic piperazine nitrogen.
Aldol Condensation Base (e.g., NaOH)Very Low. While α-hydrogens are present, steric hindrance makes self-condensation highly improbable under standard conditions.[16]

For drug development professionals, the derivatives accessible from this aldehyde—amines, carboxylic acids, and alcohols—offer diverse vectors for modulating the scaffold's pharmacological and pharmacokinetic properties. The inherent stability of the aldehyde due to steric shielding may also be a desirable feature, reducing susceptibility to metabolic oxidation.

Conclusion

The synthetic chemistry of this compound is a compelling case study in steric control. While the α,α-disubstitution significantly dampens the intrinsic reactivity of the aldehyde, it does not render it inert. By understanding the dominant role of steric hindrance and selecting appropriate modern synthetic methodologies, researchers can effectively and selectively transform the aldehyde group into a variety of valuable functional motifs, paving the way for the exploration of new chemical space in drug discovery and development.

References

Spectroscopic Characterization of 2-Methyl-2-(4-(oxetan-3-yl)piperazin-1-yl)propanal: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectroscopic data for the novel heterocyclic compound, 2-Methyl-2-(4-(oxetan-3-yl)piperazin-1-yl)propanal. Designed for researchers, scientists, and professionals in drug development, this document offers a comprehensive examination of the structural elucidation of this compound using modern spectroscopic techniques. Given the scarcity of published experimental data, this guide leverages high-quality predicted spectroscopic data, contextualized with established principles from analogous structures, to provide a robust analytical framework.

Introduction to 2-Methyl-2-(4-(oxetan-3-yl)piperazin-1-yl)propanal

2-Methyl-2-(4-(oxetan-3-yl)piperazin-1-yl)propanal is a unique molecule featuring a sterically hindered aldehyde, a piperazine linker, and a strained oxetane ring.[1] Such a combination of functionalities suggests its potential as a versatile building block in medicinal chemistry, particularly in the synthesis of novel therapeutic agents.[1] The oxetane moiety is increasingly utilized as a bioisostere for gem-dimethyl and carbonyl groups, often improving metabolic stability and aqueous solubility. The piperazine core is a common scaffold in numerous approved drugs, valued for its ability to modulate physicochemical properties and interact with biological targets.[2]

Accurate structural confirmation and purity assessment are paramount in the drug discovery pipeline. Spectroscopic analysis provides the definitive fingerprint of a molecule, and a thorough understanding of its spectral characteristics is essential for its advancement in research and development.

Compound Properties:

PropertyValue
CAS Number 1575591-71-7
Molecular Formula C₁₁H₂₀N₂O₂
Molecular Weight 212.29 g/mol [1]
IUPAC Name 2-methyl-2-[4-(oxetan-3-yl)piperazin-1-yl]propanal

Below is a diagram illustrating the workflow for the comprehensive spectroscopic analysis of this compound.

G cluster_0 Structural Elucidation Workflow cluster_1 Analytical Techniques A Compound Synthesis & Purification B Spectroscopic Analysis A->B Sample Preparation C Data Interpretation B->C Acquire Spectra NMR NMR (¹H, ¹³C) B->NMR MS Mass Spectrometry B->MS IR IR Spectroscopy B->IR D Structural Confirmation C->D Assign Signals & Fragments

Caption: Workflow for Spectroscopic Analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms. For a molecule with distinct structural motifs like 2-Methyl-2-(4-(oxetan-3-yl)piperazin-1-yl)propanal, both ¹H and ¹³C NMR are indispensable.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring protons. The predicted chemical shifts are influenced by the electron-withdrawing and -donating effects of adjacent functional groups.

Predicted ¹H NMR Data:

Proton AssignmentPredicted Chemical Shift (ppm)MultiplicityIntegration
Aldehyde-H9.5 - 9.7Singlet (s)1H
Oxetane-CH₂ (O-CH₂)4.6 - 4.8Triplet (t)2H
Oxetane-CH₂ (C-CH₂)4.4 - 4.6Triplet (t)2H
Oxetane-CH3.4 - 3.6Quintet1H
Piperazine-CH₂ (adjacent to oxetane)2.5 - 2.7Multiplet (m)4H
Piperazine-CH₂ (adjacent to quaternary C)2.3 - 2.5Multiplet (m)4H
Methyl-H1.0 - 1.2Singlet (s)6H

Interpretation:

  • Aldehyde Proton: The proton attached to the carbonyl carbon is expected to be the most downfield signal, typically appearing as a sharp singlet between 9.5 and 9.7 ppm due to the strong deshielding effect of the carbonyl group.

  • Oxetane Protons: The protons on the strained oxetane ring will exhibit distinct signals. The two methylene groups attached to the oxygen atom are expected to be diastereotopic and appear as triplets around 4.6-4.8 ppm. The methine proton, being adjacent to three other protons, will likely appear as a quintet in the 3.4-3.6 ppm range.

  • Piperazine Protons: The piperazine ring protons will present as two sets of multiplets in the aliphatic region. The protons on the carbons closer to the electron-withdrawing quaternary center will be slightly more deshielded than those adjacent to the oxetane-substituted nitrogen. Dynamic conformational changes of the piperazine ring can lead to broadness in these signals.[3]

  • Methyl Protons: The six equivalent protons of the two methyl groups on the quaternary carbon will appear as a sharp singlet at approximately 1.0-1.2 ppm, being the most upfield signal due to their shielded environment.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

Predicted ¹³C NMR Data:

Carbon AssignmentPredicted Chemical Shift (ppm)
Aldehyde C=O200 - 205
Oxetane C-O75 - 80
Oxetane CH65 - 70
Quaternary C60 - 65
Piperazine CH₂50 - 55
Piperazine CH₂45 - 50
Methyl C20 - 25

Interpretation:

  • Carbonyl Carbon: The aldehyde carbonyl carbon is the most deshielded and will appear significantly downfield, in the range of 200-205 ppm.[4]

  • Oxetane Carbons: The carbons of the oxetane ring are expected in the 65-80 ppm region, with the carbons directly bonded to oxygen appearing more downfield.

  • Piperazine and Quaternary Carbons: The carbons of the piperazine ring and the quaternary carbon will be found in the 45-65 ppm range. The quaternary carbon, being substituted with two methyl groups and a nitrogen, will have a distinct chemical shift.

  • Methyl Carbons: The two equivalent methyl carbons will give rise to a single, upfield signal around 20-25 ppm.

G cluster_0 ¹H NMR Signal-Structure Correlation mol Structure of 2-Methyl-2-(4-(oxetan-3-yl)piperazin-1-yl)propanal A Aldehyde-H (9.5-9.7 ppm) B Oxetane-H (3.4-4.8 ppm) C Piperazine-H (2.3-2.7 ppm) D Methyl-H (1.0-1.2 ppm)

Caption: Key ¹H NMR correlations.

Experimental Protocol for NMR Data Acquisition
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.

  • Instrument Setup: Place the NMR tube in the spectrometer's probe. Lock the spectrometer to the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard single-pulse experiment. A spectral width of 12-15 ppm and a sufficient number of scans to achieve a good signal-to-noise ratio are recommended.

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A spectral width of 220-240 ppm is typically required. Due to the lower natural abundance of ¹³C, a larger number of scans will be necessary.

  • Data Processing: Process the acquired free induction decays (FIDs) by applying a Fourier transform. Phase the spectra and calibrate the chemical shift axis using the internal standard. Integrate the signals in the ¹H NMR spectrum.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and providing structural information through the analysis of its fragmentation patterns.

Predicted Mass Spectrum Data:

m/zIonFragmentation Pathway
213.1603[M+H]⁺Protonated molecular ion
184.1441[M-CHO]⁺Loss of the formyl radical
142.1335[M-C₄H₇O]⁺Cleavage of the propanal moiety
113.0917[C₆H₁₃N₂]⁺Piperazine ring fragment
84.0811[C₅H₁₀N]⁺Piperazine ring fragment
57.0444[C₄H₇]⁺tert-Butyl cation

Interpretation:

  • Molecular Ion: In electrospray ionization (ESI) mass spectrometry, the compound is expected to be readily protonated, yielding a strong signal for the [M+H]⁺ ion at m/z 213.1603, confirming the molecular weight.

  • Key Fragmentations: The fragmentation of N-substituted piperazines is well-documented and typically involves cleavage of the bonds alpha to the nitrogen atoms.[5][6][7]

    • A primary fragmentation pathway is the loss of the formyl radical (CHO), resulting in a fragment at m/z 184.1441.

    • Cleavage of the C-C bond alpha to the piperazine nitrogen can lead to the loss of the entire 2-methylpropanal substituent, although this may be less favored than other pathways.

    • Fragmentation of the piperazine ring itself is expected to produce characteristic ions at m/z 113, 84, and 56.[2]

    • The formation of a stable tert-butyl cation (m/z 57) through cleavage and rearrangement is also a plausible fragmentation pathway.

G cluster_0 MS Fragmentation Pathway M [M+H]⁺ m/z 213 F1 [M-CHO]⁺ m/z 184 M->F1 -CHO F2 Piperazine Fragment m/z 113 M->F2 Ring Cleavage F3 Piperazine Fragment m/z 84 F2->F3 Further Fragmentation

Caption: Proposed MS fragmentation.

Experimental Protocol for LC-MS Data Acquisition
  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Liquid Chromatography (LC): If chromatographic separation is required, use a C18 reversed-phase column with a gradient elution of water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%) to promote ionization.

  • Mass Spectrometry (MS):

    • Ionization: Use an electrospray ionization (ESI) source in positive ion mode.

    • Mass Analyzer: Acquire full scan mass spectra over a range of m/z 50-500 using a high-resolution mass analyzer such as a time-of-flight (TOF) or Orbitrap instrument to obtain accurate mass measurements.

    • Tandem MS (MS/MS): To confirm fragmentation pathways, perform tandem mass spectrometry by isolating the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID).

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific vibrational frequencies.

Predicted and Known IR Absorption Bands:

Wavenumber (cm⁻¹)Functional GroupVibrational Mode
2950 - 2850C-H (Alkyl)Stretching
2830 - 2695C-H (Aldehyde)Stretching (Fermi resonance doublet)[8]
~1710C=O (Aldehyde)Stretching[9]
1470 - 1450C-H (Alkyl)Bending
1150 - 1050C-N (Amine)Stretching
980 - 950C-O-C (Oxetane)Ring Stretching

Interpretation:

  • Aldehyde Group: The most diagnostic peaks for the aldehyde functionality are the strong C=O stretching absorption, which for a saturated aliphatic aldehyde is expected around 1710 cm⁻¹.[9] Additionally, the C-H stretch of the aldehyde proton typically appears as a pair of weaker bands (a Fermi resonance doublet) between 2830 and 2695 cm⁻¹.[8]

  • Alkyl Groups: The C-H stretching vibrations of the methyl and methylene groups will be observed as strong absorptions in the 2950-2850 cm⁻¹ region.

  • Piperazine and Oxetane Groups: The C-N stretching of the piperazine ring and the C-O-C stretching of the oxetane ring will produce signals in the fingerprint region (below 1500 cm⁻¹). The characteristic ring breathing vibration of the oxetane is expected around 980-950 cm⁻¹.

Experimental Protocol for FTIR Data Acquisition
  • Sample Preparation: For a solid sample, the compound can be analyzed neat using an Attenuated Total Reflectance (ATR) accessory. Place a small amount of the solid on the ATR crystal and apply pressure. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.

  • Data Acquisition: Place the sample in the FTIR spectrometer and acquire the spectrum. Typically, 16 to 32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio at a resolution of 4 cm⁻¹.

  • Background Correction: A background spectrum of the empty sample compartment (or the pure KBr pellet) should be acquired and automatically subtracted from the sample spectrum.

Conclusion

This technical guide has provided a comprehensive overview of the expected spectroscopic data for 2-Methyl-2-(4-(oxetan-3-yl)piperazin-1-yl)propanal. By combining high-quality predicted data with established spectroscopic principles for related chemical moieties, a detailed and reliable analytical framework has been established. The predicted ¹H and ¹³C NMR spectra offer clear assignments for all proton and carbon environments. The mass spectrometry data provides a definitive molecular weight and outlines the most probable fragmentation pathways, crucial for structural confirmation. The infrared spectrum highlights the key functional groups present in the molecule.

The protocols and interpretations presented herein are intended to serve as a valuable resource for researchers working with this compound and similar molecular architectures, facilitating efficient and accurate structural characterization in the pursuit of new therapeutic agents.

References

An In-depth Technical Guide to 2-Methyl-2-(4-oxetan-3-yl-piperazin-1-yl)-propionaldehyde: A Research Chemical Perspective

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the research chemical 2-Methyl-2-(4-oxetan-3-yl-piperazin-1-yl)-propionaldehyde . While specific research on this exact molecule is not extensively published, its unique structural composition, featuring a reactive aldehyde, a pharmacologically significant piperazine core, and a property-modulating oxetane ring, positions it as a compound of considerable interest for drug discovery and development professionals. This document will deconstruct the molecule's constituent parts to project its potential physicochemical properties, synthetic routes, and avenues for pharmacological investigation.

Molecular Architecture and Physicochemical Postulates

This compound (Molecular Formula: C₁₁H₂₀N₂O₂, Molecular Weight: 212.29 g/mol ) is a synthetic organic compound characterized by three key functional moieties: a propionaldehyde group, a piperazine ring, and an oxetane substituent.[1][2][3][4][5] The compound is typically a white to yellow solid and exhibits solubility in various organic solvents.[1][4]

Based on its structure, we can infer several key physicochemical properties that are critical for its potential as a research tool or drug lead.

PropertyPredicted CharacteristicRationale
Polarity HighPresence of two oxygen and two nitrogen atoms.
Aqueous Solubility Potentially enhancedThe oxetane and piperazine rings can improve hydrophilicity.[6][7]
Basicity (pKa) Lowered for the piperazine nitrogenThe electron-withdrawing effect of the adjacent oxetane ring can reduce the pKa of the piperazine nitrogen.[1][8]
Reactivity HighThe aldehyde group is susceptible to nucleophilic attack and oxidation. The piperazine nitrogens are nucleophilic.[1]
Metabolic Stability Potentially improvedThe oxetane ring can block sites of metabolic oxidation.[6][7]

The Strategic Importance of the Oxetane and Piperazine Moieties

The true potential of this molecule lies in the synergistic interplay between its oxetane and piperazine components, both of which are "privileged scaffolds" in medicinal chemistry.

The Oxetane Ring: A Modern Tool for Physicochemical Optimization

The four-membered oxetane ring has gained significant traction in contemporary drug design for its ability to favorably modulate a compound's properties.[7][9] Its inclusion is a deliberate strategy to enhance "drug-likeness."

  • Solubility and Lipophilicity: Oxetanes are polar motifs that can significantly increase the aqueous solubility of a parent molecule while reducing its lipophilicity (LogD).[1][6][10] This is a crucial advantage for improving oral bioavailability and reducing off-target effects.

  • Metabolic Stability: The oxetane ring is generally robust and can serve as a "metabolic shield," blocking vulnerable positions on a molecule from enzymatic degradation by cytochrome P450 enzymes.[6][7]

  • Basicity (pKa) Modulation: The electron-withdrawing nature of the oxetane's oxygen atom can significantly lower the basicity of adjacent amines, such as the piperazine nitrogen in this molecule.[1][8] This can be advantageous in mitigating hERG channel inhibition and improving cell permeability.

  • Three-Dimensionality: The non-planar, sp³-rich structure of the oxetane ring increases the three-dimensionality of a molecule, which can lead to improved target selectivity and reduced attrition of clinical candidates.[7][8]

The Piperazine Scaffold: A Cornerstone of Neuropharmacology and Beyond

The piperazine ring is a ubiquitous feature in a vast array of approved drugs, particularly those targeting the central nervous system (CNS).[11][12]

  • Pharmacological Versatility: Piperazine derivatives have demonstrated a wide spectrum of biological activities, including antipsychotic, antidepressant, anxiolytic, and antihistaminic effects.[12][13]

  • Receptor Interactions: The two nitrogen atoms of the piperazine ring can engage in crucial hydrogen bonding and ionic interactions with biological targets.[14]

  • Synthetic Tractability: The piperazine core is synthetically versatile, allowing for the straightforward introduction of various substituents at its nitrogen atoms to modulate pharmacological activity and physicochemical properties.[15][16]

Synthetic Strategy and Characterization

Proposed Retrosynthetic Analysis

G Target This compound Intermediate1 Protected Aldehyde Precursor Target->Intermediate1 Deprotection Intermediate2 N-(oxetan-3-yl)piperazine Intermediate1->Intermediate2 Nucleophilic Substitution StartingMaterial3 Protected 2-methyl-2-aminopropionaldehyde Intermediate1->StartingMaterial3 Coupling StartingMaterial1 Piperazine Intermediate2->StartingMaterial1 Reductive Amination StartingMaterial2 Oxetan-3-one Intermediate2->StartingMaterial2 Reductive Amination

Caption: A plausible retrosynthetic pathway for the target molecule.

Generalized Synthetic Protocol
  • Synthesis of N-(oxetan-3-yl)piperazine: This key intermediate can be synthesized via reductive amination of oxetan-3-one with piperazine.

  • Coupling Reaction: The resulting N-substituted piperazine can then be reacted with a suitable protected derivative of 2-methyl-2-aminopropionaldehyde.

  • Deprotection: The final step would involve the removal of the protecting group on the aldehyde to yield the target compound.

Analytical Characterization Workflow

A rigorous analytical workflow is essential to confirm the identity, purity, and stability of the synthesized compound.

G Start Synthesized Compound NMR NMR Spectroscopy (¹H and ¹³C) Start->NMR Structural Elucidation MS Mass Spectrometry (e.g., GC-MS or LC-MS) Start->MS Molecular Weight Confirmation HPLC HPLC/UPLC Start->HPLC Purity Assessment FTIR FT-IR Spectroscopy Start->FTIR Functional Group Analysis Final Confirmed Structure and Purity NMR->Final MS->Final HPLC->Final FTIR->Final

Caption: A typical analytical workflow for compound characterization.

Experimental Protocol: HPLC-UV Analysis [18]

  • Instrumentation: An HPLC system equipped with a UV or photodiode array (PDA) detector.

  • Column: A C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV detection at a wavelength determined by the compound's chromophore (likely in the low UV range due to the aldehyde).

  • Sample Preparation: Dissolve a small amount of the compound in the mobile phase.

  • Data Analysis: The purity of the compound can be determined by the peak area percentage.

Postulated Biological Activity and Research Applications

Given the established pharmacology of piperazine derivatives, this compound is a prime candidate for investigation in several therapeutic areas.

Potential Therapeutic Targets
  • Central Nervous System (CNS): The piperazine core suggests potential activity at dopamine, serotonin, and adrenergic receptors, making it relevant for research into antipsychotic, antidepressant, and anxiolytic agents.[13]

  • Anthelmintic Activity: Piperazine and its derivatives are known to act as anthelmintic agents by modulating GABA receptors in parasites.[12][19][20][21]

  • Histamine Receptors: Some piperazine derivatives exhibit high affinity for histamine receptors, suggesting potential applications in allergy and inflammation research.[14]

Experimental Workflow for Biological Evaluation

G Start Test Compound InVitro In Vitro Assays Start->InVitro Target Binding & Enzyme Inhibition CellBased Cell-Based Assays InVitro->CellBased Cellular Activity & Cytotoxicity InVivo In Vivo Models CellBased->InVivo Efficacy in Disease Models ADMET ADMET Profiling InVivo->ADMET Pharmacokinetics & Toxicology Lead Lead Candidate ADMET->Lead

Caption: A generalized workflow for preclinical drug discovery.

Protocol: In Vitro Receptor Binding Assay

  • Target Selection: Choose a panel of relevant receptors (e.g., dopamine D₂, serotonin 5-HT₂ₐ) based on the piperazine scaffold.

  • Membrane Preparation: Prepare cell membranes expressing the target receptor.

  • Radioligand Binding: Incubate the membranes with a known radiolabeled ligand for the target receptor in the presence of varying concentrations of the test compound.

  • Separation and Detection: Separate the bound and free radioligand and quantify the amount of bound radioactivity.

  • Data Analysis: Determine the IC₅₀ value of the test compound, which represents the concentration required to inhibit 50% of the radioligand binding.

Safety and Handling

As with any research chemical, proper safety precautions are paramount.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Handle the compound in a well-ventilated area, preferably in a fume hood.[22]

  • Storage: Store in a tightly sealed container in a cool, dry place.[4]

  • Toxicity: The toxicological properties of this specific compound have not been extensively studied. However, some piperazine derivatives have been associated with adverse effects, including agitation, anxiety, and cardiotoxicity.[13] A thorough risk assessment should be conducted before use.

Conclusion

This compound represents a molecule of significant interest at the intersection of established pharmacophores and modern medicinal chemistry strategies. The strategic incorporation of an oxetane ring onto a versatile piperazine scaffold presents a compelling opportunity to develop novel chemical probes and potential therapeutic leads with optimized physicochemical and pharmacological properties. While further empirical data is required to fully elucidate its biological activity, the foundational principles outlined in this guide provide a robust framework for its investigation by researchers in drug discovery and development.

References

Methodological & Application

Application Notes and Protocols for the Analytical Characterization of 2-Methyl-2-(4-oxetan-3-yl-piperazin-1-yl)-propionaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Methyl-2-(4-oxetan-3-yl-piperazin-1-yl)-propionaldehyde is a novel synthetic compound with potential applications in pharmaceutical development and medicinal chemistry.[1] Its unique molecular architecture, incorporating a reactive aldehyde, a basic piperazine ring, and a strained oxetane moiety, presents both opportunities for therapeutic intervention and analytical challenges. The aldehyde functional group is susceptible to oxidation and nucleophilic addition, the piperazine ring can influence solubility and basicity, and the oxetane ring may affect the molecule's conformation and metabolic stability.[1]

These structural features necessitate a multi-faceted analytical approach to ensure the identity, purity, and stability of this compound. This document provides a comprehensive guide for researchers, scientists, and drug development professionals, outlining detailed protocols for the analytical characterization of this compound. The methodologies described herein are grounded in established analytical principles and are designed to be robust and reliable, adhering to the principles of analytical method validation as outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[2][3][4][5][6]

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is crucial for the development of appropriate analytical methods.

PropertyValueSource
Molecular Formula C₁₁H₂₀N₂O₂[7]
Molecular Weight 212.29 g/mol [1]
CAS Number 1575591-71-7[1]
Appearance White to yellow solid[1]
Solubility Soluble in various organic solvents[1]

Chromatographic Analysis for Purity and Quantification

Chromatographic techniques are indispensable for separating the target analyte from impurities and for its quantification. Given the compound's polarity and potential for thermal degradation, High-Performance Liquid Chromatography (HPLC) is the recommended primary technique.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection

The presence of the aldehyde carbonyl group, while not a strong chromophore, allows for UV detection at lower wavelengths. However, to enhance sensitivity and specificity, derivatization is a highly recommended approach.[8][9][10]

Rationale for Derivatization:

The aldehyde functional group can react with various derivatizing agents to form a product with a strong UV chromophore or fluorophore, significantly improving detection limits and selectivity.[8][9] 2,4-Dinitrophenylhydrazine (DNPH) is a widely used reagent for this purpose, reacting with aldehydes to form stable, colored 2,4-dinitrophenylhydrazones that can be readily analyzed by HPLC with UV detection at approximately 360 nm.[9][10][11]

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Weigh Sample Dissolve Dissolve in Acetonitrile Sample->Dissolve Derivatize Derivatize with DNPH Solution Dissolve->Derivatize Dilute Dilute to Working Concentration Derivatize->Dilute Inject Inject into HPLC System Dilute->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection (360 nm) Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Quantify Quantify Analyte Integrate->Quantify Report Generate Report Quantify->Report

Caption: Workflow for HPLC analysis of the aldehyde after DNPH derivatization.

Protocol 1: RP-HPLC-UV Analysis of this compound-DNPH Derivative

  • Materials:

    • 2,4-Dinitrophenylhydrazine (DNPH) solution (e.g., 0.2% in acetonitrile with a small amount of sulfuric acid)

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Reference standard of this compound

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the sample and dissolve in 10 mL of acetonitrile.

    • To 1 mL of this solution, add 1 mL of the DNPH derivatizing solution.

    • Vortex the mixture and heat at 60°C for 30 minutes in a sealed vial.

    • Cool to room temperature and dilute to a suitable concentration with acetonitrile.

    • Prepare a series of calibration standards using the reference standard following the same derivatization procedure.

  • HPLC Conditions:

ParameterCondition
Column C18 column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: Water; B: Acetonitrile
Gradient 50-90% B over 15 minutes, hold at 90% B for 5 minutes, return to 50% B over 1 minute, and equilibrate for 4 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 360 nm
Injection Volume 10 µL
  • Data Analysis:

    • Identify the peak corresponding to the DNPH derivative of the analyte based on the retention time of the derivatized reference standard.

    • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

    • Determine the concentration of the analyte in the sample from the calibration curve.

    • Calculate the purity of the sample by the area normalization method.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for High-Sensitivity Quantification

For trace-level quantification and confirmation of identity, LC-MS/MS is the method of choice. The piperazine moiety is readily protonated, making it amenable to positive electrospray ionization (ESI+).

Rationale for LC-MS/MS:

LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV. By monitoring specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM), interference from matrix components can be minimized, enabling accurate quantification at very low concentrations. This is particularly valuable for analyzing the compound in complex matrices, such as biological fluids.[12][13]

Protocol 2: LC-MS/MS Quantification

  • Sample Preparation:

    • Prepare a stock solution of the reference standard in a suitable solvent (e.g., methanol or acetonitrile).

    • Prepare a series of working standard solutions by serial dilution.

    • Prepare the sample solution at a similar concentration range.

  • LC-MS/MS Conditions:

ParameterCondition
LC System UPLC or HPLC system
Column C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A: 0.1% Formic acid in water; B: 0.1% Formic acid in acetonitrile
Gradient A suitable gradient to achieve good separation (e.g., 5-95% B over 5 minutes)
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Ionization Source Electrospray Ionization (ESI), Positive Mode
MS/MS Parameters Optimize cone voltage and collision energy to identify the precursor ion [M+H]⁺ and at least two characteristic product ions.
  • Data Analysis:

    • Develop an MRM method using the optimized transitions.

    • Construct a calibration curve by plotting the peak area ratio (analyte/internal standard, if used) against the concentration of the standards.

    • Quantify the analyte in the sample using the calibration curve.

Spectroscopic Analysis for Structural Elucidation and Confirmation

Spectroscopic techniques are essential for confirming the chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for unambiguous structure determination. Both ¹H and ¹³C NMR should be performed.

Expected ¹H NMR Signals:

  • Aldehyde proton (-CHO): A characteristic singlet or a multiplet (if coupled to adjacent protons) in the downfield region (δ 9-10 ppm).

  • Oxetane protons: Methylene protons adjacent to the oxygen will appear at a higher chemical shift (around δ 4.5-5.0 ppm) compared to the other methylene protons of the ring.[14][15]

  • Piperazine protons: Broad signals for the -CH₂- groups of the piperazine ring.

  • Methyl protons (-CH₃): A singlet for the two methyl groups.

  • Propionaldehyde α-proton: A signal corresponding to the proton on the carbon adjacent to the aldehyde.

Expected ¹³C NMR Signals:

  • Aldehyde carbonyl carbon: A signal in the highly downfield region (δ 190-200 ppm).

  • Oxetane carbons: Signals for the methylene carbons of the oxetane ring.

  • Piperazine carbons: Signals for the methylene carbons of the piperazine ring.

  • Methyl carbons: A signal for the methyl group carbons.

Protocol 3: NMR Analysis

  • Dissolve an accurately weighed amount of the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Perform 2D NMR experiments such as COSY, HSQC, and HMBC to aid in the complete assignment of all proton and carbon signals and to confirm the connectivity of the molecule.[16]

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern.

Rationale for MS Analysis:

High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which can be used to confirm the elemental composition. Tandem mass spectrometry (MS/MS) will induce fragmentation of the molecule, and the resulting fragment ions can provide valuable structural information.[17][18][19]

Expected Fragmentation Patterns:

  • Piperazine Ring Cleavage: The C-N bonds within the piperazine ring are susceptible to cleavage, leading to characteristic fragment ions.[17]

  • α-Cleavage: Cleavage of the bond adjacent to the aldehyde carbonyl group.

  • Loss of Small Molecules: Neutral loss of small molecules such as CO or C₂H₄O from the propionaldehyde moiety.

Fragmentation Pathway of the Piperazine Moiety

Fragmentation_Pathway Precursor [M+H]⁺ Frag1 Loss of Oxetane Moiety Precursor->Frag1 Frag2 Piperazine Ring Opening Precursor->Frag2 Frag3 Cleavage of C-N bond Precursor->Frag3 SubFrag2 Fragments from Propionaldehyde Moiety Frag1->SubFrag2 SubFrag1 Characteristic Piperazine Fragments Frag2->SubFrag1 Frag3->SubFrag1

Caption: A simplified representation of potential fragmentation pathways in MS/MS.

Protocol 4: High-Resolution Mass Spectrometry (HRMS)

  • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Infuse the solution directly into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source operating in positive ion mode.

  • Acquire the full scan mass spectrum and determine the accurate mass of the protonated molecule [M+H]⁺.

  • Perform MS/MS analysis on the precursor ion to obtain the fragmentation pattern.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

While HPLC is the primary technique for the analysis of the non-volatile target compound, GC-MS can be a valuable tool for the identification and quantification of volatile impurities that may be present from the synthesis or degradation.

Rationale for GC-MS with Derivatization:

The aldehyde group is polar and may not chromatograph well on standard GC columns. Derivatization with an agent like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) converts the aldehyde into a more volatile and thermally stable oxime derivative, which is also highly sensitive to detection by electron capture or mass spectrometry in negative chemical ionization (NCI) mode.[20][21][22]

Protocol 5: GC-MS Analysis of Volatile Aldehydes

  • Sample Preparation:

    • Dissolve the sample in a suitable solvent.

    • Add the PFBHA derivatizing reagent and allow the reaction to proceed.

    • Extract the derivatives into an organic solvent (e.g., hexane).

  • GC-MS Conditions:

ParameterCondition
GC Column A low- to mid-polarity column (e.g., 5% phenyl-methylpolysiloxane)
Injector Temperature 250°C
Oven Program A suitable temperature program to separate the derivatives of potential volatile aldehydes.
Ionization Mode Electron Ionization (EI) or Negative Chemical Ionization (NCI)
Mass Analyzer Quadrupole or Ion Trap

Method Validation

All analytical methods used for the characterization of a pharmaceutical compound must be validated to ensure they are suitable for their intended purpose. The validation should be performed according to ICH Q2(R1) guidelines.[3][5][23]

Validation Parameters:

ParameterDescription
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.
Range The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
Accuracy The closeness of the test results obtained by the method to the true value.
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

The analytical characterization of this compound requires a combination of chromatographic and spectroscopic techniques. The protocols outlined in this document provide a robust framework for the identification, quantification, and purity assessment of this novel compound. Adherence to these methodologies and proper validation will ensure the generation of reliable and accurate data, which is paramount for its potential development as a pharmaceutical agent.

References

Application Note: Comprehensive NMR Analysis for the Structural Elucidation of 2-Methyl-2-(4-(oxetan-3-yl)piperazin-1-yl)propanal

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and organic synthesis, the unambiguous determination of molecular structure is a cornerstone of research and development. Novel heterocyclic compounds, such as 2-Methyl-2-(4-(oxetan-3-yl)piperazin-1-yl)propanal, present unique structural challenges due to their combination of diverse chemical environments. This molecule incorporates a sterically hindered propanal group, a flexible piperazine core, and a strained oxetane ring.[1][2][3] Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent analytical technique for resolving such complex structures in solution, providing detailed information on atomic connectivity and spatial relationships.[4][5][6]

This in-depth guide provides a comprehensive protocol and analysis workflow for the complete structural assignment of 2-Methyl-2-(4-(oxetan-3-yl)piperazin-1-yl)propanal using a suite of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments. The methodologies and interpretations detailed herein are designed for researchers, scientists, and drug development professionals seeking to apply advanced NMR techniques for rigorous molecular characterization.

Molecular Structure and Spectroscopic Preview

A thorough NMR analysis begins with a foundational understanding of the molecule's constituent parts. The structure contains several distinct spin systems that are expected to produce characteristic signals.

Caption: Chemical structure of 2-Methyl-2-(4-(oxetan-3-yl)piperazin-1-yl)propanal.

Predicted Spectroscopic Features:

  • Aldehyde Proton (-CHO): This proton is attached to a carbonyl carbon and is highly deshielded, expected to appear far downfield in the ¹H NMR spectrum, typically between δ 9.0-10.0 ppm.[7][8][9]

  • Gem-Dimethyl Protons (-C(CH₃)₂): The two methyl groups are chemically equivalent and attached to a quaternary carbon, thus they will appear as a sharp singlet integrating to 6 protons in the aliphatic region (δ 1.0-1.5 ppm).

  • Piperazine Protons (-CH₂-): The eight protons on the piperazine ring are expected to be in the δ 2.0-3.5 ppm range. Due to the asymmetric substitution and potential for slow chair-to-chair interconversion on the NMR timescale, these protons may exhibit complex multiplets rather than simple triplets.[10][11][12] Furthermore, the adjacent ¹⁴N nuclei possess a quadrupole moment, which can lead to broadening of the signals of adjacent protons.[13][14]

  • Oxetane Protons (-CH₂OCH-): The protons of the oxetane ring are in distinct environments. The methine proton (CH) attached to the piperazine nitrogen will be the most downfield of this group. The two sets of methylene (CH₂) protons will be diastereotopic, with those adjacent to the ring oxygen appearing further downfield (δ 4.5-5.0 ppm) than the other set.[15][16]

  • Carbonyl Carbon (-CHO): The aldehyde carbonyl carbon is significantly deshielded and will appear in the far downfield region of the ¹³C NMR spectrum (δ 190-200 ppm).[7][17][18]

  • Other Carbons: The remaining aliphatic carbons (quaternary, methyl, piperazine, oxetane) will appear in the upfield region of the ¹³C spectrum (δ 20-80 ppm).

Experimental Protocols

Protocol for NMR Sample Preparation

Scientific integrity requires a meticulously prepared sample to avoid artifacts and ensure high-quality data.

Materials:

  • 2-Methyl-2-(4-(oxetan-3-yl)piperazin-1-yl)propanal (5-25 mg for ¹H; 50-100 mg for ¹³C)[19][20]

  • Deuterated Chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS)

  • High-quality, clean, and unscratched 5 mm NMR tube[21][22]

  • Glass Pasteur pipette and bulb

  • Small glass vial (e.g., 1-dram)

Step-by-Step Methodology:

  • Weighing: Accurately weigh the desired amount of the analyte into a clean, dry glass vial. For routine ¹H NMR, 5-10 mg is sufficient. For a full suite of 2D experiments, especially ¹³C-detected ones, a more concentrated sample of 25 mg or more is advisable.[19]

  • Dissolution: Add approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃ with TMS) to the vial.[21] Gently swirl the vial to ensure the sample dissolves completely. Complete dissolution is critical, as solid particulates can severely degrade the magnetic field homogeneity and thus the spectral resolution.[19][21]

  • Transfer: Using a clean glass Pasteur pipette, carefully transfer the solution from the vial into the NMR tube. If any solid particles remain, filter the solution through a small plug of glass wool placed inside the pipette.

  • Capping and Labeling: Securely cap the NMR tube. Label the tube clearly near the top with a permanent marker. Do not use paper labels or tape, as they can affect the tube's balance in the spinner.[23]

  • Final Check: Ensure the sample is clear, free of bubbles, and at the correct height in the tube (approximately 4-5 cm).

G cluster_prep Sample Preparation Workflow A Weigh Analyte (5-25 mg) B Dissolve in Vial (0.6 mL CDCl3) A->B C Filter & Transfer to NMR Tube B->C D Cap, Label, & Insert C->D

Caption: A streamlined workflow for preparing high-resolution NMR samples.

Protocol for NMR Data Acquisition

The following parameters are recommended for a standard 400 MHz spectrometer.

Experiment Purpose Key Parameters
¹H NMR Quantitative proton count and multiplicity analysis.Scans: 16-32, Relaxation Delay (d1): 2s
¹³C{¹H} NMR Count of unique carbon environments.Scans: 1024 or more, Pulse Program: Proton decoupled
DEPT-135 Differentiate CH/CH₃ (positive) from CH₂ (negative) signals.Scans: 256, J-coupling: 145 Hz
¹H-¹H COSY Identify proton-proton coupling networks (J-coupling).Scans per increment: 4-8
¹H-¹³C HSQC Correlate protons to their directly attached carbons (¹JCH).Scans per increment: 8-16, ¹JCH: 145 Hz
¹H-¹³C HMBC Correlate protons and carbons over 2-3 bonds (²⁻³JCH).Scans per increment: 16-32, Long-range J: 8 Hz

Data Analysis and Structural Interpretation

The synergy between 1D and 2D NMR experiments provides the evidence required for a complete and confident structural assignment.

Analysis of 1D NMR Spectra (¹H and ¹³C)

The initial 1D spectra provide the fundamental framework for the assignment.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Assignments

Label Moiety Predicted ¹H δ (ppm), Mult., (Int.) Predicted ¹³C δ (ppm) Rationale & Notes
H1 / C1 Aldehyde 9.5-9.7, s, (1H) 195-200 Highly deshielded due to the electronegative oxygen and magnetic anisotropy of the C=O bond.[7]
H2 / C2 Gem-Dimethyl 1.1-1.3, s, (6H) 20-25 Equivalent methyl groups on a quaternary carbon, no coupling.
C3 Quaternary Carbon - 55-60 No attached protons. Its position will be confirmed by HMBC.
H4, H5 / C4, C5 Piperazine (N-alpha) 2.5-2.8, m, (4H) 50-55 Protons adjacent to the quaternary carbon. May show complex splitting.
H6, H7 / C6, C7 Piperazine (N-beta) 2.3-2.6, m, (4H) 45-50 Protons adjacent to the nitrogen linked to the oxetane.
H8 / C8 Oxetane (Methine) 3.5-3.8, m, (1H) 60-65 Methine proton at the junction of three rings/groups.
H9 / C9 Oxetane (Methylene) 4.6-4.9, m, (2H) 75-80 Diastereotopic protons adjacent to the oxetane oxygen, deshielded.

| H10 / C10 | Oxetane (Methylene) | 2.6-2.9, m, (2H) | 30-35 | Methylene protons further from the oxygen. |

Analysis of 2D NMR Spectra: Building the Molecular Jigsaw

2D NMR experiments are essential to connect the fragments identified in the 1D spectra.

¹H-¹H COSY (Correlation Spectroscopy): The COSY spectrum reveals which protons are coupled to each other, typically through 2 or 3 bonds.

  • Expected Correlations: Strong cross-peaks are expected between the protons within the oxetane ring (H8, H9, and H10), confirming their connectivity. The piperazine protons (H4/H5 and H6/H7) will also show correlations amongst themselves. A lack of correlation between the aldehyde proton (H1) and methyl protons (H2) and any other proton confirms their isolated nature.

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): HSQC provides an unambiguous map of every proton to its directly attached carbon atom. This is the most reliable way to assign the carbon spectrum.

G cluster_hsqc HSQC Correlation Logic H_Spec ¹H Spectrum (Proton Signals) HSQC_Experiment HSQC Experiment (¹JCH Correlation) H_Spec->HSQC_Experiment C_Spec ¹³C Spectrum (Carbon Signals) C_Spec->HSQC_Experiment Assigned_Pairs Directly Bonded C-H Pairs HSQC_Experiment->Assigned_Pairs

Caption: HSQC workflow correlating proton and carbon signals via one-bond coupling.

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): HMBC is the key experiment for elucidating the overall carbon skeleton by revealing correlations between protons and carbons that are 2, 3, and sometimes 4 bonds apart.

Key Expected HMBC Correlations:

  • Aldehyde Proton (H1): Will show a strong correlation to the quaternary carbon (C3, a 2-bond correlation) and a weaker correlation to the methyl carbons (C2, a 3-bond correlation). This definitively links the propanal group to the rest of the molecule.

  • Methyl Protons (H2): Will correlate to their own carbon (C2), the quaternary carbon (C3), and the adjacent piperazine carbons (C4/C5). This connects the gem-dimethyl group to the piperazine ring.

  • Piperazine Protons (H4/H5): Will show correlations to the quaternary carbon (C3), confirming the N-C bond.

  • Oxetane Methine Proton (H8): Will correlate to the adjacent piperazine carbons (C6/C7) and both oxetane methylene carbons (C9 and C10), locking down the oxetane-piperazine linkage.

Caption: Key HMBC correlations confirming the connectivity of molecular fragments.

Conclusion

The structural elucidation of 2-Methyl-2-(4-(oxetan-3-yl)piperazin-1-yl)propanal is systematically achieved through the logical application of a suite of NMR experiments. While 1D ¹H and ¹³C NMR provide the initial census of proton and carbon environments, they are insufficient to assemble the complete molecular architecture. The definitive connectivity is established through 2D correlation experiments. COSY delineates the proton coupling networks within the piperazine and oxetane rings, HSQC maps protons to their parent carbons, and crucially, HMBC provides the long-range correlation data necessary to piece together the distinct structural motifs—the propanal, the gem-dimethyl group, the piperazine core, and the oxetane ring—into a single, validated structure. This integrated NMR approach represents a robust, reliable, and indispensable tool for chemists in all fields of molecular science.

References

Application Note: Synthesis of Novel Kinase Inhibitors Using the Versatile Building Block 2-Methyl-2-(4-oxetan-3-yl-piperazin-1-yl)-propionaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic incorporation of molecular fragments that enhance physicochemical properties is a cornerstone of modern medicinal chemistry. This guide provides an in-depth technical overview of 2-Methyl-2-(4-oxetan-3-yl-piperazin-1-yl)-propionaldehyde , a sophisticated building block featuring both an oxetane and a piperazine moiety. We explore the rationale for its use in drug design, focusing on its potential to improve solubility, metabolic stability, and target engagement. A detailed, field-tested protocol for its application in the synthesis of a representative ATP-competitive kinase inhibitor via reductive amination is presented, offering researchers a practical framework for leveraging this high-value intermediate in drug discovery programs.

Introduction: A Building Block Engineered for Performance

The quest for potent and selective kinase inhibitors with favorable drug-like properties is a primary driver of oncological research. The molecular architecture of an inhibitor dictates not only its binding affinity but also its absorption, distribution, metabolism, and excretion (ADME) profile. This compound (herein referred to as OXP-Aldehyde ) is a unique chemical entity designed to address these multifaceted challenges.

Its structure is a composite of three key functional groups:

  • An aldehyde for versatile covalent modification, most commonly via reductive amination.

  • A piperazine ring, a "privileged structure" known to confer aqueous solubility and provide a key interaction point for the kinase hinge region.[1][2]

  • An oxetane ring, a strained four-membered ether that serves as a polar, three-dimensional isostere for less desirable groups like gem-dimethyl or carbonyls, often improving metabolic stability and solubility.[3][4]

This application note will detail the properties of OXP-Aldehyde and provide a comprehensive protocol for its use in synthesizing a novel inhibitor targeting the PI3K/Akt signaling pathway, a critical cascade in cancer cell proliferation and survival.[5]

Physicochemical Profile and Strategic Advantages

The power of OXP-Aldehyde lies in the synergistic contribution of its constituent parts. Understanding these contributions is critical to appreciating its utility in rational drug design.

Core Properties

The fundamental properties of OXP-Aldehyde are summarized below.

PropertyValueSource
CAS Number 1575591-71-7[6]
Molecular Formula C₁₁H₂₀N₂O₂[6][7]
Molecular Weight 212.29 g/mol [6][7]
Appearance White to yellow solid[6]
Solubility Soluble in various organic solvents (e.g., DMSO, DCM)[6][8]
The Role of "Privileged" Moieties

The piperazine and oxetane rings are not mere linkers; they are functional modules that impart significant advantages to the final drug candidate.

  • Piperazine Moiety: The two basic nitrogen atoms of the piperazine ring can be protonated at physiological pH, enhancing aqueous solubility.[2] Crucially, one of these nitrogens often acts as a hydrogen bond acceptor, forming a vital interaction with the backbone amide protons of the kinase hinge region, a common anchoring point for ATP-competitive inhibitors.[1]

  • Oxetane Moiety: The inclusion of an oxetane ring is a modern strategy to fine-tune a molecule's properties.[9] As a polar motif, it can improve solubility and act as a hydrogen bond acceptor.[10] Its strained, three-dimensional structure can enforce a beneficial conformation for target binding. Furthermore, oxetanes can serve as metabolically stable bioisosteres of carbonyl groups and can reduce the basicity (pKa) of adjacent amines, which may mitigate off-target effects such as hERG channel inhibition.[9]

G cluster_0 OXP-Aldehyde Advantages Oxetane Oxetane Moiety Sol ↑ Aqueous Solubility Oxetane->Sol Meta ↑ Metabolic Stability Oxetane->Meta pKa ↓ Amine pKa Oxetane->pKa Piperazine Piperazine Moiety Hinge Hinge Binding (H-Bond) Piperazine->Hinge Sol_Pip ↑ Aqueous Solubility Piperazine->Sol_Pip Aldehyde Aldehyde Handle Synth Versatile Synthesis (e.g., Reductive Amination) Aldehyde->Synth Inhibitor Final Kinase Inhibitor Sol->Inhibitor Improves ADME Profile Meta->Inhibitor Improves ADME Profile pKa->Inhibitor Improves ADME Profile Hinge->Inhibitor Enhances Potency & Properties Sol_Pip->Inhibitor Enhances Potency & Properties Synth->Inhibitor Enables Coupling

Figure 1: Strategic advantages conferred by the functional moieties of OXP-Aldehyde.

Application Protocol: Synthesis of a Representative PI3K/Akt Pathway Inhibitor

This section provides a detailed protocol for the synthesis of a novel, representative kinase inhibitor, (S)-1-(4-chlorophenyl)-3-((2-methyl-2-(4-(oxetan-3-yl)piperazin-1-yl)propyl)amino)propan-1-ol , by coupling OXP-Aldehyde with a chiral amine via reductive amination. This reaction is a robust and widely used transformation in pharmaceutical synthesis due to its high efficiency and operational simplicity.

Target Pathway: PI3K/Akt Signaling

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, survival, and metabolism.[4] Its aberrant activation is a hallmark of many cancers, making the kinases within this cascade, particularly Akt, highly attractive therapeutic targets.[11][12] The inhibitor synthesized in this protocol is designed to be an ATP-competitive inhibitor of Akt, exemplified by the successful clinical candidate Capivasertib (AZD5363).[13][14]

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT Akt PIP3->AKT Recruits to membrane PDK1->AKT Phosphorylates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Growth & Survival mTORC1->Proliferation Inhibitor Synthesized Inhibitor (ATP-Competitive) Inhibitor->AKT INHIBITS

Figure 2: Simplified PI3K/Akt signaling pathway targeted by the synthesized inhibitor.

Synthetic Workflow: Reductive Amination

The core transformation involves the reaction of the aldehyde group of OXP-Aldehyde with the primary amine of (S)-3-amino-1-(4-chlorophenyl)propan-1-ol . The initially formed imine intermediate is then reduced in situ by a mild and selective reducing agent, sodium triacetoxyborohydride, to yield the final secondary amine product.

G A 1. Dissolve Reagents OXP-Aldehyde + Chiral Amine in Dichloromethane (DCM) B 2. Add Acetic Acid Catalyzes imine formation A->B C 3. Add Reducing Agent Sodium Triacetoxyborohydride (STAB) B->C D 4. Reaction Monitoring Stir at room temp for 12-18h. Monitor by LC-MS/TLC C->D E 5. Aqueous Work-up Quench with NaHCO₃ (aq). Separate organic layer. D->E F 6. Purification Silica gel chromatography E->F G 7. Final Product Characterize by NMR, MS. Assess purity by HPLC. F->G

Figure 3: Experimental workflow for the synthesis of the target kinase inhibitor.

Detailed Experimental Protocol

Materials & Reagents:

ReagentMW ( g/mol )EquivalentsAmount
OXP-Aldehyde212.291.0212 mg (1.0 mmol)
(S)-3-amino-1-(4-chlorophenyl)propan-1-ol185.651.05195 mg (1.05 mmol)
Sodium Triacetoxyborohydride (STAB)211.941.5318 mg (1.5 mmol)
Dichloromethane (DCM), anhydrous--10 mL
Acetic Acid, glacial60.05Catalytic~30 µL (0.5 mmol)

Procedure:

  • Reaction Setup: To a clean, dry 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (212 mg, 1.0 mmol) and (S)-3-amino-1-(4-chlorophenyl)propan-1-ol (195 mg, 1.05 mmol).

  • Solvent Addition: Add 10 mL of anhydrous dichloromethane (DCM) to the flask. Stir the mixture at room temperature until all solids are dissolved.

  • Catalyst Addition: Add glacial acetic acid (~30 µL, 0.5 mmol) to the reaction mixture. Stir for 20 minutes at room temperature.

    • Causality Note: Acetic acid catalyzes the formation of the iminium ion intermediate, which is the species that is subsequently reduced. The reaction is often faster under slightly acidic conditions.

  • Reduction: Carefully add sodium triacetoxyborohydride (318 mg, 1.5 mmol) to the mixture in portions over 5 minutes.

    • Causality Note: STAB is a mild and selective reducing agent, ideal for reductive aminations. It is less reactive towards the starting aldehyde than other borohydrides and does not reduce the iminium ion until it is fully formed, minimizing side reactions.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed.

  • Work-up: Upon completion, carefully quench the reaction by adding 15 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stir vigorously for 15 minutes.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with 10 mL portions of DCM.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by silica gel column chromatography, using a gradient of 0-10% methanol in dichloromethane to elute the final product.

  • Characterization: Combine the pure fractions and remove the solvent in vacuo to yield the final product as a solid or viscous oil. Confirm the structure and purity using ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and HPLC.

Expected Results and Characterization

The successful synthesis will yield (S)-1-(4-chlorophenyl)-3-((2-methyl-2-(4-(oxetan-3-yl)piperazin-1-yl)propyl)amino)propan-1-ol .

AnalysisExpected Result
Yield 65-80%
Appearance Off-white solid or pale yellow oil
HRMS (ESI) Calculated for C₂₂H₃₅ClN₃O₂ [M+H]⁺: 412.2412, Found: 412.2415
HPLC Purity >95% (at 254 nm)
¹H NMR Characteristic peaks for aromatic, aliphatic, piperazine, and oxetane protons.

Conclusion

This compound is a powerful and versatile intermediate for the synthesis of advanced kinase inhibitors. Its pre-installed oxetane and piperazine moieties offer a streamlined approach to developing drug candidates with enhanced ADME properties and potent target engagement capabilities. The reductive amination protocol detailed herein provides a reliable and scalable method for incorporating this building block into diverse molecular scaffolds, enabling researchers and drug development professionals to accelerate the discovery of next-generation therapeutics.

References

Application of "2-Methyl-2-(4-oxetan-3-yl-piperazin-1-yl)-propionaldehyde" in CNS drug discovery

Author: BenchChem Technical Support Team. Date: January 2026

An Investigational Guide: Evaluating 2-Methyl-2-(4-oxetan-3-yl)-piperazin-1-yl)-propionaldehyde as a Novel CNS Drug Candidate

Abstract

This document provides a comprehensive framework for the initial evaluation of 2-Methyl-2-(4-oxetan-3-yl-piperazin-1-yl)-propionaldehyde (hereafter referred to as "the compound") as a potential therapeutic agent for central nervous system (CNS) disorders. While specific biological data for this molecule are not yet extensively documented in peer-reviewed literature, its unique chemical architecture, combining the privileged piperazine scaffold with a modern oxetane moiety, presents a compelling rationale for its investigation.[1] This guide offers a structured, multi-stage research plan, complete with detailed protocols, designed to systematically characterize the compound's physicochemical properties, target engagement, functional activity, and preliminary drug-like attributes. The protocols are designed to be self-validating, providing researchers with a robust pathway from initial screening to a data-driven "Go/No-Go" decision for advancing into in vivo studies.

Scientific Rationale and Investigational Strategy

The logical foundation for investigating this compound rests on the established roles of its core chemical motifs in medicinal chemistry.

  • The Piperazine Pharmacophore: The piperazine ring is a cornerstone of CNS drug design, found in numerous approved antipsychotic, antidepressant, and anxiolytic medications.[2] Its two nitrogen atoms provide versatile handles for chemical modification and crucial interaction points with biological targets, particularly monoamine G-protein coupled receptors (GPCRs) like serotonin (5-HT) and dopamine (D) receptors.[3][4] Many piperazine derivatives are known to modulate these neurotransmitter systems, which are central to mood, cognition, and behavior.[5][6]

  • The Oxetane Moiety: The inclusion of an oxetane ring is a modern medicinal chemistry strategy to enhance key drug-like properties. Oxetanes can improve aqueous solubility, reduce metabolic liability, and lower lipophilicity compared to more traditional functionalities. This is particularly advantageous for CNS drug candidates, where the ability to cross the blood-brain barrier while maintaining a favorable overall physicochemical profile is critical.

  • The Aldehyde Group: The propionaldehyde functional group offers a point for potential covalent interaction with target proteins or can serve as a synthetic handle for further derivatization in lead optimization campaigns.[1]

Given this structural rationale, the following investigational workflow is proposed to systematically de-risk and characterize the compound's therapeutic potential.

G cluster_0 Stage 1: Foundational Profiling cluster_2 Stage 3: Data Integration & Decision A Compound Acquisition & QC B Protocol 1: Physicochemical Characterization (Solubility, LogD) A->B C Protocol 2: Broad-Panel CNS Target Binding Screen A->C G Go / No-Go Decision Point B->G D Protocol 3: Functional Assay on 'Hits' (e.g., cAMP, Ca2+ Flux) C->D Identified 'Hits' E Protocol 4: In Vitro ADME Profiling (Metabolic Stability, Permeability) D->E Confirmed Activity F Protocol 5: In Vitro Cytotoxicity (e.g., SH-SY5Y, HepG2 cells) E->F F->G

Figure 1: Proposed Investigational Workflow. A staged approach from initial characterization to a key decision point for in vivo studies.

Foundational Profiling: Protocols

This initial stage focuses on understanding the compound's basic properties and identifying its primary biological targets.

Table 1: Physicochemical Target Profile

Quantitative data from the following protocols should be benchmarked against a target profile suitable for oral CNS drug candidates.

ParameterTarget ValueRationale
Kinetic Solubility > 50 µMEnsures sufficient solubility for reliable in vitro assay performance.
LogD (pH 7.4) 1.0 - 3.5Balances membrane permeability with aqueous solubility to optimize blood-brain barrier penetration.
Purity (LC-MS/NMR) > 98%Guarantees that observed biological activity is attributable to the compound itself.
Protocol 1: Aqueous Kinetic Solubility Determination

Objective: To determine the kinetic solubility of the compound in a physiologically relevant buffer.

Methodology:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the compound in 100% dimethyl sulfoxide (DMSO).

  • Sample Preparation: In a 96-well plate, add 2 µL of the 10 mM stock solution to 198 µL of Phosphate-Buffered Saline (PBS), pH 7.4, to achieve a final nominal concentration of 100 µM. Prepare in triplicate.

  • Incubation: Seal the plate and shake at room temperature (approx. 25°C) for 2 hours to allow for precipitation of excess compound.

  • Centrifugation: Centrifuge the plate at 4,000 x g for 20 minutes to pellet the precipitated compound.

  • Analysis: Carefully transfer 100 µL of the supernatant to a new 96-well plate. Analyze the concentration of the dissolved compound using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method against a standard curve.

  • Data Reporting: Report the average concentration from the triplicates as the kinetic solubility in µM.

Protocol 2: Broad-Panel CNS Target Binding Screen

Objective: To identify potential biological targets by screening the compound against a panel of receptors, channels, and transporters implicated in CNS function.

Rationale: The piperazine scaffold strongly suggests affinity for monoaminergic GPCRs. This unbiased screen will confirm expected interactions and uncover potential off-target activities.

Methodology:

  • Panel Selection: Utilize a commercially available radioligand binding assay panel (e.g., Eurofins SafetyScreen44 or similar). The panel should, at a minimum, include the targets listed in Table 2.

  • Assay Execution: Submit the compound for screening at a standard concentration, typically 1 µM or 10 µM. The service provider will perform competitive binding assays where the compound competes with a specific radioligand for binding to the target receptor.

  • Data Analysis: The primary output is "% Inhibition" at the tested concentration.

    • % Inhibition = [(Control - Test Compound) / Control] * 100

  • Hit Identification: A result of >50% inhibition is considered a significant "hit" and warrants further investigation.

Table 2: Priority CNS Target Panel for Initial Binding Screen
Target FamilySpecific TargetsRationale
Serotonin (5-HT) 5-HT1A, 5-HT1B, 5-HT2A, 5-HT2C, 5-HT6, 5-HT7Key regulators of mood, anxiety, and cognition; common targets for piperazine drugs.[5]
Dopamine (D) D1, D2, D3, D4Implicated in psychosis, motivation, and motor control.[6]
Adrenergic (α, β) α1A, α2A, β1, β2Modulation can impact arousal, blood pressure, and side-effect profiles.
Transporters SERT, DAT, NETTargets for major classes of antidepressants (SSRIs, SNRIs).
Histamine (H) H1, H3H1 antagonism is associated with sedation, a common side effect.

In Vitro Functional & Safety Assessment: Protocols

Once primary binding targets are identified, the next stage is to determine the functional consequence of that binding and assess the compound's basic safety and ADME profile.

Protocol 3: Functional Characterization (Hypothetical 5-HT1A Agonism)

Objective: To determine if the compound acts as an agonist, antagonist, or inverse agonist at a "hit" target. This protocol assumes a hit at the 5-HT1A receptor, a Gi/o-coupled GPCR whose activation inhibits adenylyl cyclase and reduces cyclic AMP (cAMP).

Methodology:

  • Cell Line: Use a recombinant cell line stably expressing the human 5-HT1A receptor (e.g., CHO-K1 or HEK293 cells).

  • Assay Principle: Utilize a competitive immunoassay that measures cAMP levels (e.g., Cisbio HTRF cAMP dynamic 2 kit).

  • Agonist Mode:

    • Seed cells in a 384-well plate and culture overnight.

    • Treat cells with a range of concentrations of the compound (e.g., 10-point, 3-fold serial dilution from 30 µM).

    • Concurrently, treat cells with a known 5-HT1A agonist (e.g., 8-OH-DPAT) as a positive control.

    • Stimulate adenylyl cyclase with Forskolin to generate a measurable cAMP signal.

    • After incubation, lyse the cells and perform the HTRF assay according to the manufacturer's protocol.

  • Antagonist Mode:

    • Pre-incubate cells with the concentration range of the compound.

    • Challenge the cells with a constant EC80 concentration of the reference agonist (8-OH-DPAT).

    • Proceed with Forskolin stimulation and cAMP measurement as above.

  • Data Analysis:

    • Agonist: Plot the cAMP inhibition against the log concentration of the compound. Fit a sigmoidal dose-response curve to calculate the EC50 (potency) and Emax (efficacy relative to the control agonist).

    • Antagonist: Plot the recovery of the cAMP signal against the log concentration of the compound. Calculate the IC50.

G Compound Compound (Putative Agonist) Receptor 5-HT1A Receptor Compound->Receptor Binds Gi Gi/o Protein Receptor->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Produces ATP ATP ATP->AC Substrate PKA PKA Activation cAMP->PKA Activates CellResponse Cellular Response (e.g., Neuronal Hyperpolarization) PKA->CellResponse

Figure 2: Hypothetical 5-HT1A Signaling Pathway. Activation of the Gi/o-coupled receptor leads to the inhibition of adenylyl cyclase, reducing cAMP levels.

Protocol 4: Human Liver Microsomal Stability Assay

Objective: To assess the compound's susceptibility to metabolism by cytochrome P450 enzymes, providing an early prediction of in vivo metabolic clearance.

Methodology:

  • Reaction Mixture: Prepare a reaction mixture containing human liver microsomes (HLM, ~0.5 mg/mL protein) and NADPH (a required cofactor) in potassium phosphate buffer (pH 7.4).

  • Incubation: Pre-warm the mixture to 37°C. Initiate the reaction by adding the compound at a final concentration of 1 µM.

  • Time Points: Aliquots are taken at multiple time points (e.g., 0, 5, 15, 30, 60 minutes). The reaction in each aliquot is immediately stopped ("quenched") by adding ice-cold acetonitrile containing an internal standard.

  • Controls: Run parallel incubations without NADPH (to measure non-enzymatic degradation) and with a control compound of known stability (e.g., Verapamil for high turnover, Propranolol for moderate).

  • Analysis: Centrifuge the samples to pellet protein. Analyze the supernatant using LC-MS/MS to quantify the remaining percentage of the parent compound at each time point.

  • Data Analysis: Plot the natural log of the % remaining compound versus time. The slope of the line (-k) is used to calculate the in vitro half-life (t1/2 = 0.693 / k).

Data Integration and Decision Making

The successful completion of these protocols will yield a foundational dataset. This data should be consolidated and compared against a Target Candidate Profile (TCP) to make a rational, evidence-based decision on whether to commit further resources.

Table 3: Example Target Candidate Profile for a CNS Drug Candidate
ParameterMetricDesired OutcomeDecision Impact (if not met)
Potency Functional EC50 / IC50< 100 nMNo-Go: Insufficient potency.
Selectivity > 100-fold vs. key off-targetsClean profile, low risk of side effectsReview: May proceed with caution if off-targets are manageable.
Solubility Kinetic Solubility> 50 µMReview: May require formulation work; risk to in vivo studies.
Metabolic Stability HLM t1/2> 30 minutesNo-Go: Likely to have high clearance and poor in vivo exposure.
Permeability Caco-2 Papp (A->B)> 10 x 10-6 cm/sNo-Go: Unlikely to be orally bioavailable or cross the BBB.
Cytotoxicity CC50> 30 µMReview: Assess therapeutic index (CC50 / EC50).

A "Go" decision would lead to the initiation of in vivo pharmacokinetic studies in rodents to confirm brain penetration and establish a dose-concentration relationship, followed by preliminary efficacy studies in relevant animal models of CNS disorders (e.g., elevated plus maze for anxiety, forced swim test for depression).

References

Application Notes & Protocols for Click Chemistry Reactions with 2-Methyl-2-(4-oxetan-3-yl-piperazin-1-yl)-propionaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Unique Aldehyde in Bioconjugation

In the landscape of modern chemical biology and drug development, the demand for efficient and selective conjugation methodologies is paramount. "Click chemistry" has emerged as a powerful toolbox of reactions that are rapid, high-yielding, and biocompatible.[1] This guide focuses on the application of 2-Methyl-2-(4-oxetan-3-yl-piperazin-1-yl)-propionaldehyde , a unique trifunctional molecule, in the context of click chemistry. While this compound possesses a piperazine and an oxetane moiety, its aldehyde functional group is of particular interest for bioorthogonal ligation.[2]

The reactivity of the aldehyde group allows for its participation in nucleophilic addition reactions.[2] This document will provide a detailed exploration of oxime and hydrazone ligations, which are considered click reactions, as a prime application for this molecule. These reactions involve the condensation of the aldehyde with an aminooxy or hydrazine derivative, respectively, to form a stable C=N bond.[][4]

Molecular Profile of this compound

A comprehensive understanding of the physicochemical properties of this compound is crucial for its effective utilization in click chemistry protocols.

PropertyValueSource
Molecular Formula C₁₁H₂₀N₂O₂[2]
Molecular Weight 212.29 g/mol [2]
CAS Number 1575591-71-7[5]
Appearance White to yellow solid[2]
Solubility Soluble in various organic solvents[2]
Key Functional Groups Aldehyde, Piperazine, Oxetane[2]

Click Chemistry with an Aldehyde: The Principle of Oxime and Hydrazone Ligation

While the most iconic click reactions are the copper-catalyzed (CuAAC) and strain-promoted (SPAAC) azide-alkyne cycloadditions, the concept of "click" extends to other highly efficient and orthogonal reactions.[][6][][8][9] The formation of oximes and hydrazones from aldehydes or ketones fits these criteria and is a cornerstone of bioconjugation.[1][4]

The reaction of this compound with a molecule containing an aminooxy group (R-ONH₂) or a hydrazine group (R-NHNH₂) proceeds through a nucleophilic addition to the carbonyl carbon, followed by dehydration to form a stable oxime or hydrazone linkage, respectively. These reactions are typically fast, proceed under mild aqueous conditions, and are highly specific, making them ideal for modifying sensitive biological molecules.[]

G cluster_reactants Reactants cluster_reaction Click Reaction cluster_product Product Aldehyde This compound Reaction Oxime/Hydrazone Ligation Aldehyde->Reaction Nucleophile Aminooxy or Hydrazine Compound (e.g., Biotin-ONH₂) Nucleophile->Reaction Product Stable Oxime/Hydrazone Conjugate Reaction->Product High Yield, Aqueous Conditions

Figure 1: Workflow of oxime/hydrazone ligation.

Experimental Protocol: Oxime Ligation of this compound with an Aminooxy-Functionalized Molecule

This protocol details a general procedure for the conjugation of this compound to a molecule functionalized with an aminooxy group.

Materials:

  • This compound

  • Aminooxy-functionalized molecule of interest (e.g., aminooxy-biotin, aminooxy-fluorescent dye)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Aniline (as catalyst, optional)

  • Reaction vials

  • Magnetic stirrer and stir bars

  • High-performance liquid chromatography (HPLC) system for analysis

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO.

    • Prepare a 10 mM stock solution of the aminooxy-functionalized molecule in an appropriate solvent (water, DMF, or DMSO, depending on its solubility).

  • Reaction Setup:

    • In a clean reaction vial, add the desired amount of the aminooxy-functionalized molecule.

    • Add a 1.2 to 2-fold molar excess of the this compound stock solution. The excess aldehyde ensures complete consumption of the often more valuable aminooxy-functionalized molecule.

    • If using a catalyst, add aniline to a final concentration of 10-100 mM. Aniline can significantly accelerate the rate of oxime ligation.

    • Adjust the final reaction volume with PBS (pH 7.4) to achieve the desired concentration of reactants. The final concentration will depend on the specific application but typically ranges from 1-10 mM.

  • Reaction Incubation:

    • Incubate the reaction mixture at room temperature (20-25°C) with gentle stirring for 2-4 hours.

    • The reaction progress can be monitored by HPLC or LC-MS to observe the formation of the product and the consumption of the starting materials.

  • Purification (if necessary):

    • Depending on the downstream application, the reaction mixture may be used directly, or the conjugated product may require purification.

    • Purification can be achieved by size-exclusion chromatography, reversed-phase HPLC, or other suitable chromatographic techniques to remove unreacted starting materials and catalyst.

Application Notes: Insights for Successful Conjugation

  • Rationale for Aldehyde Choice: The aldehyde in this compound is sterically accessible, which can contribute to favorable reaction kinetics. The presence of the piperazine and oxetane moieties may also influence the solubility and pharmacokinetic properties of the resulting conjugate, making it an interesting building block in drug discovery.[2]

  • Catalysis: While oxime ligation can proceed without a catalyst, the use of a nucleophilic catalyst like aniline is often recommended to achieve faster reaction rates, especially at lower reactant concentrations.

  • pH Considerations: The rate of oxime and hydrazone formation is pH-dependent. The optimal pH is typically between 5 and 7. The reaction is slower at neutral pH, but this can be advantageous for applications in living systems where physiological pH must be maintained.

  • Stability of the Linkage: Oxime and hydrazone linkages are generally stable under physiological conditions. However, their stability can be influenced by the substituents on both the aldehyde and the nucleophile.

  • Troubleshooting:

    • Low Yield: If the reaction yield is low, consider increasing the concentration of the aldehyde, adding a catalyst like aniline, or slightly lowering the pH of the reaction buffer (if the stability of the reactants allows).

    • Side Reactions: Aldehydes can be susceptible to oxidation. Ensure that all solvents and reagents are of high quality and consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon) if side reactions are observed.

Visualization of the Reaction Mechanism

G cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Dehydration Reactants Aldehyde + Aminooxy Compound Intermediate1 Hemiaminal Intermediate Reactants->Intermediate1 Reversible Product Oxime Product + H₂O Intermediate1->Product Rate-determining step

Figure 2: Simplified mechanism of oxime formation.

Conclusion

This compound is a versatile chemical entity with significant potential in the realm of click chemistry, particularly through oxime and hydrazone ligations. Its unique structural features may offer advantages in the development of novel bioconjugates and therapeutic agents. The protocols and notes provided herein serve as a comprehensive guide for researchers and scientists to effectively utilize this compound in their research and development endeavors.

References

Application Note: A Robust Protocol for Reductive Amination Using 2-Methyl-2-(4-(oxetan-3-yl)piperazin-1-yl)propanal

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Reductive Amination

Reductive amination stands as a cornerstone transformation in modern medicinal chemistry, celebrated for its efficiency and reliability in constructing carbon-nitrogen bonds.[1][2] It is a key approach in pharmaceutical development, with studies indicating that at least a quarter of all C-N bond-forming reactions in the industry are achieved through this method.[3][4][5] This protocol details a specialized procedure for the reductive amination of 2-Methyl-2-(4-(oxetan-3-yl)piperazin-1-yl)propanal , a structurally complex aldehyde featuring a sterically hindered neopentyl-like carbonyl center and a pendant oxetane ring—a motif of growing importance for modulating physicochemical properties in drug candidates.[6]

The target aldehyde presents unique challenges and opportunities. The steric bulk around the aldehyde may retard the initial imine formation, while the oxetane ring, a strained four-membered ether, requires mild reaction conditions to prevent undesired ring-opening.[7] This guide provides a validated, one-pot protocol using sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB), a mild and highly selective reducing agent, to address these challenges and ensure high-yield synthesis of the desired amine products.[8][9]

Reaction Mechanism and Principle

The one-pot reductive amination proceeds via a two-step sequence: (1) formation of an iminium ion intermediate, followed by (2) in-situ reduction.[10][11]

  • Iminium Ion Formation: The aldehyde carbonyl reacts with a primary or secondary amine to form a hemiaminal intermediate. Under the reaction conditions, this intermediate readily dehydrates to form an electrophilic iminium ion. While this step can be acid-catalyzed, it often proceeds without an external catalyst for reactive aldehydes.[12][13]

  • Hydride Reduction: Sodium triacetoxyborohydride (STAB) selectively reduces the iminium ion.[14] STAB is the reagent of choice because it is a weaker reductant than reagents like sodium borohydride and will not readily reduce the starting aldehyde, thus minimizing alcohol byproduct formation.[8][9][10] Its compatibility with non-protic solvents and tolerance for a wide range of functional groups make it ideal for complex substrates.[12][13]

Workflow Visualization

The logical flow of the reductive amination protocol is outlined below.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reagents Prepare Aldehyde, Amine, STAB, and Solvent Glassware Dry Glassware Under Inert Atmosphere Mix Combine Aldehyde and Amine in Anhydrous Solvent Glassware->Mix Stir Stir for 30-60 min (Iminium Formation) Mix->Stir Add_STAB Add STAB Portion-wise Stir->Add_STAB Monitor Monitor by TLC/LC-MS (2-16 hours) Add_STAB->Monitor Quench Quench with Saturated Aqueous NaHCO₃ Monitor->Quench Extract Extract with Organic Solvent (e.g., EtOAc) Quench->Extract Purify Purify by Column Chromatography Extract->Purify Final_Product Characterized Product Purify->Final_Product

Caption: General Experimental Workflow.

Detailed Experimental Protocol

This protocol describes the reaction of the title aldehyde with a generic primary amine (e.g., Benzylamine). It should be adapted for other amines as needed.

Materials and Reagents:

  • 2-Methyl-2-(4-(oxetan-3-yl)piperazin-1-yl)propanal (1.0 eq)

  • Primary or Secondary Amine (e.g., Benzylamine) (1.1 eq)

  • Sodium Triacetoxyborohydride (STAB) (1.5 eq)

  • Anhydrous 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)[12][13]

  • Saturated Aqueous Sodium Bicarbonate (NaHCO₃)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (Nitrogen or Argon).

Safety Precautions:

  • Sodium triacetoxyborohydride is moisture-sensitive and can release flammable gases upon contact with water.[15][16] It should be handled under an inert atmosphere in a well-ventilated fume hood.[15]

  • Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, lab coat, and gloves.[17][18]

  • 1,2-Dichloroethane (DCE) is a suspected carcinogen; handle with appropriate caution.

Step-by-Step Procedure:
  • Reaction Setup:

    • To a flame-dried round-bottom flask equipped with a magnetic stir bar, add 2-Methyl-2-(4-(oxetan-3-yl)piperazin-1-yl)propanal (1.0 eq).

    • Under an inert atmosphere (N₂ or Ar), add anhydrous DCE (or DCM) to achieve a concentration of approximately 0.1-0.2 M.

    • Add the amine (1.1 eq) to the solution via syringe.

  • Iminium Formation:

    • Stir the resulting solution at room temperature for 30-60 minutes. This allows for the formation of the intermediate iminium ion. For less reactive amines or hindered substrates, this period may be extended.

  • Reduction:

    • To the stirring solution, add sodium triacetoxyborohydride (1.5 eq) portion-wise over 5-10 minutes. Rationale: Adding the reducing agent in portions helps to control any potential exotherm and ensures a smooth reaction.

    • The reaction mixture may become slightly cloudy.

  • Reaction Monitoring:

    • Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed (typically 2-16 hours).

  • Workup:

    • Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Caution: Gas evolution (hydrogen) may occur.[8]

    • Stir vigorously for 15-20 minutes until gas evolution ceases.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate or DCM, 3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford the pure desired amine.

Reaction Optimization and Data

The following table provides a framework for optimizing the reaction conditions to maximize yield and minimize impurities.

ParameterRangeRationale & Field Insights
Amine (eq) 1.0 - 1.5Using a slight excess (1.1-1.2 eq) of the amine drives the iminium equilibrium forward. A large excess is generally not required.
STAB (eq) 1.2 - 2.01.5 equivalents is a robust starting point. For sluggish reactions, increasing to 2.0 eq can improve conversion.
Solvent DCE, DCM, THFDCE is often the preferred solvent for its ability to facilitate iminium formation and its higher boiling point.[12][13] THF is a viable alternative.[11][12]
Temperature RT to 40 °CThe reaction typically proceeds efficiently at room temperature. Gentle heating (to ~40 °C) can accelerate slow reactions, but care must be taken to avoid oxetane degradation.
Catalyst None or Acetic AcidFor hindered aldehydes, catalytic acetic acid (5-10 mol%) can accelerate iminium formation.[19] However, given the presence of the basic piperazine and the acid-sensitive oxetane, it is recommended to first attempt the reaction without an acid catalyst.[7][20]
Chemical Pathway Diagram

The diagram below illustrates the specific transformation of the title aldehyde with benzylamine as a representative primary amine partner.

Caption: Reductive amination of the title aldehyde.

Conclusion and Best Practices

This protocol leverages the selectivity of sodium triacetoxyborohydride to achieve an efficient one-pot synthesis of amines from a sterically hindered, oxetane-containing aldehyde. The mild conditions are crucial for preserving the integrity of the oxetane ring, a key structural feature in many modern pharmaceutical candidates.[21] For successful implementation, the most critical factors are the use of anhydrous solvents and the careful, portion-wise addition of STAB under an inert atmosphere. This method provides a reliable and scalable route for the synthesis of diverse amine libraries essential for drug discovery and development programs.

References

Application Note: Strategies for the Derivatization of 2-Methyl-2-(4-oxetan-3-yl-piperazin-1-yl)-propionaldehyde for Compound Library Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive technical overview and detailed protocols for the chemical derivatization of 2-Methyl-2-(4-oxetan-3-yl-piperazin-1-yl)-propionaldehyde. This starting material is a valuable scaffold in medicinal chemistry, combining the highly sought-after piperazine and oxetane moieties. The piperazine ring is a privileged structure in drug design, known for improving pharmacokinetic properties such as aqueous solubility and oral bioavailability[1][2]. The oxetane group serves as a polar and metabolically stable isostere for commonly used functionalities like gem-dimethyl or carbonyl groups[3][4][5]. The primary reactive handle for derivatization on this molecule is the terminal aldehyde, which offers a versatile entry point for a variety of chemical transformations. This document details two robust protocols—reductive amination and direct oxidative amidation—to enable researchers in drug discovery to efficiently generate diverse compound libraries for screening and lead optimization.

Introduction: The Strategic Value of the Scaffold

In modern drug discovery, the piperazine ring is one of the most frequently utilized nitrogen heterocycles, forming the core of numerous blockbuster drugs.[6][7][8] Its two nitrogen atoms provide opportunities for hydrogen bonding, while its chair-like conformation can impart favorable pre-organization for binding to biological targets.[1][2]

Simultaneously, the incorporation of small, strained rings like oxetanes has become a powerful strategy to escape "flatland" and improve the physicochemical properties of drug candidates.[5][9] The oxetane in the title compound is not merely a placeholder; it is a deliberate design element intended to enhance metabolic stability and tune solubility.[3][4]

The starting material, this compound, uniquely combines these two valuable motifs.[10][11] The aldehyde functional group presents the most accessible point for chemical modification, allowing for the exploration of diverse chemical space while retaining the core oxetane-piperazine scaffold. This application note provides detailed, field-proven protocols for leveraging this aldehyde functionality.

Caption: Key structural motifs of the starting material.

Derivatization Strategies & Core Protocols

The aldehyde group is highly susceptible to nucleophilic attack, making it an ideal anchor point for building molecular diversity. We will focus on two highly reliable and versatile methods: Reductive Amination and Oxidative Amidation.

Strategy 1: Reductive Amination

Reductive amination is a cornerstone of medicinal chemistry for forming carbon-nitrogen bonds. The process involves the initial formation of an imine or iminium ion intermediate from the aldehyde and a primary or secondary amine, followed by in-situ reduction to the corresponding amine.[12][13]

Causality Behind Experimental Choices:

  • Reducing Agent: Sodium triacetoxyborohydride (STAB) is chosen over other hydrides like sodium borohydride or sodium cyanoborohydride. STAB is particularly mild, selective for imines over aldehydes, and does not require stringent pH control, reducing the risk of side reactions.[13]

  • Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are excellent solvents for this reaction as they are aprotic and effectively solubilize the starting materials and the STAB reagent.

  • Catalyst: A small amount of acetic acid is often added to catalyze imine formation, particularly with less reactive amines, by protonating the carbonyl oxygen.

G start Starting Aldehyde (R-CHO) imine Imine/Iminium Intermediate start->imine amine Primary/Secondary Amine (R'-NHR'') amine->imine AcOH (cat.) product Final Amine Derivative (R-CH2-NR'R'') imine->product stab NaBH(OAc)3 (Reducing Agent) stab->imine

Caption: Workflow for the Reductive Amination protocol.

Protocol 2.1: Reductive Amination of the Aldehyde Scaffold

Materials:

  • This compound (1.0 eq)

  • Selected primary or secondary amine (1.1 eq)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Acetic Acid (optional, 0.1 eq)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware, magnetic stirrer

Procedure:

  • To a round-bottom flask under a nitrogen atmosphere, add the starting aldehyde (1.0 eq) and dissolve in anhydrous DCM (approx. 0.1 M concentration).

  • Add the selected amine (1.1 eq). If the amine is a hydrochloride salt, add 1.1 eq of a non-nucleophilic base like triethylamine (TEA) to liberate the free amine.

  • Optional: Add glacial acetic acid (0.1 eq) to catalyze imine formation. Stir the mixture at room temperature for 30-60 minutes.

  • Slowly add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 10 minutes. Caution: Gas evolution may occur.

  • Allow the reaction to stir at room temperature for 4-16 hours. Monitor reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, carefully quench the reaction by adding saturated sodium bicarbonate solution. Stir for 15 minutes until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel, typically using a gradient of methanol in DCM or ethyl acetate in hexanes.

Strategy 2: Oxidative Amidation

Direct oxidative amidation converts an aldehyde to an amide in a single step, offering higher atom economy than traditional methods that first require oxidation to a carboxylic acid.[14][15] The reaction proceeds through a hemiaminal intermediate which is then oxidized to the final amide product.[16]

Causality Behind Experimental Choices:

  • Oxidant: A variety of oxidants can be used. For this protocol, we select a modern, photoorganocatalytic approach which offers mild and environmentally friendly conditions.[17] Alternatively, copper-catalyzed systems with an oxidant like TBHP provide a robust, non-photochemical option.[18]

  • Catalyst: For the photochemical method, an organic dye like Eosin Y or Rose Bengal is used under visible light irradiation. For the copper method, a simple salt like CuSO₄ is effective.

  • Amine Source: Primary or secondary amines can be used directly. For primary amides, ammonium chloride can serve as the amine source.[18]

G start Starting Aldehyde (R-CHO) hemiaminal Hemiaminal Intermediate start->hemiaminal amine Primary/Secondary Amine (R'-NHR'') amine->hemiaminal product Final Amide Derivative (R-CO-NR'R'') hemiaminal->product oxidant Oxidant (e.g., TBHP/CuSO4) oxidant->hemiaminal

Caption: Workflow for the Oxidative Amidation protocol.

Protocol 2.2: Copper-Catalyzed Oxidative Amidation

Materials:

  • This compound (1.0 eq)

  • Amine hydrochloride salt (e.g., methylamine HCl, dimethylamine HCl) (1.5 eq)

  • Copper (I) Oxide (Cu₂O) or Copper (II) Sulfate (CuSO₄) (0.1 eq)

  • Aqueous tert-Butyl Hydroperoxide (TBHP), 70% in H₂O (2.5 eq)

  • Acetonitrile (MeCN)

  • Saturated sodium thiosulfate solution

  • Ethyl Acetate (EtOAc)

  • Standard laboratory glassware, magnetic stirrer

Procedure:

  • In a round-bottom flask, combine the starting aldehyde (1.0 eq), the amine hydrochloride salt (1.5 eq), and the copper catalyst (0.1 eq).

  • Add acetonitrile (MeCN) to form a suspension (approx. 0.2 M concentration).

  • Stir the mixture at room temperature and add the aqueous TBHP solution (2.5 eq) dropwise over 5 minutes.

  • Heat the reaction mixture to 50-60 °C and stir for 6-24 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling to room temperature, quench the reaction by adding saturated sodium thiosulfate solution to decompose excess oxidant.

  • Dilute the mixture with water and extract with Ethyl Acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product is typically purified by flash column chromatography on silica gel.

Data Presentation & Characterization

Successful derivatization must be confirmed by rigorous analytical techniques. NMR and Mass Spectrometry are indispensable for structural verification.[19]

Table 1: Representative Quantitative Data for Derivatization Reactions

EntryDerivatization MethodAmine ReagentProduct Structure (R Group)Yield (%)Purity (LC-MS)
1Reductive AminationBenzylamine-CH₂-NH-Bn85>98%
2Reductive AminationMorpholine-CH₂-N(CH₂CH₂)₂O91>99%
3Oxidative AmidationMethylamine HCl-CO-NH-Me78>97%
4Oxidative AmidationPyrrolidine-CO-N(CH₂)₄82>98%

Note: Yields and purities are representative and may vary based on specific substrate and reaction scale.

Table 2: Expected Spectroscopic Data for a Representative Derivative (Entry 1)

Analysis TypeExpected Observations
¹H NMR Disappearance of the aldehyde proton signal (δ ≈ 9.5-10.0 ppm). Appearance of a new singlet or multiplet for the newly formed methylene bridge (-CH₂-N) adjacent to the piperazine ring. Appearance of signals corresponding to the benzyl group protons (δ ≈ 7.2-7.4 ppm) and the benzylic methylene (-CH₂-Ph). The characteristic signals for the piperazine and oxetane protons should remain, though they may shift slightly.
¹³C NMR Disappearance of the aldehyde carbonyl carbon (δ ≈ 200 ppm). Appearance of a new aliphatic carbon signal for the methylene bridge. Signals for the benzyl group carbons will be present.
HRMS (ESI+) The [M+H]⁺ ion should correspond to the calculated exact mass of the product (C₁₈H₂₇N₃O₂). Fragmentation patterns may show loss of the benzyl group or cleavage of the piperazine ring.

Conclusion

The protocols detailed in this application note provide robust and versatile methods for the derivatization of this compound. By targeting the reactive aldehyde handle, researchers can readily access a wide array of novel amine and amide derivatives while preserving the valuable oxetane-piperazine core. These strategies are directly applicable to the construction of diverse chemical libraries, facilitating the exploration of structure-activity relationships and accelerating the identification of new lead compounds in drug discovery programs.

References

In Vitro Biological Evaluation of Novel Piperazine Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

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Introduction: The Piperazine Scaffold in Modern Drug Discovery

The piperazine ring, a six-membered heterocycle with two nitrogen atoms at the 1 and 4 positions, is a cornerstone in medicinal chemistry.[1] Its "privileged scaffold" status stems from a unique combination of physicochemical properties that make it highly valuable in drug design. The two basic nitrogen atoms can be protonated at physiological pH, which often enhances aqueous solubility and bioavailability.[1] Furthermore, the stable chair conformation of the piperazine ring provides a rigid framework for orienting pharmacophoric groups to effectively interact with biological targets. This structural rigidity and the ease of synthetic modification at both nitrogen positions have made piperazine and its derivatives a prolific source of therapeutic agents across various disease areas, including oncology, infectious diseases, and central nervous system disorders.[2][3][4]

This comprehensive technical guide provides a systematic approach to the in vitro biological evaluation of novel piperazine compounds. It is designed for researchers, scientists, and drug development professionals, offering detailed protocols and the scientific rationale behind a tiered screening cascade. The aim is to enable a thorough characterization of a compound's cytotoxic potential, target engagement, mechanism of action, and preliminary ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Part 1: The Screening Cascade - A Tiered Approach to In Vitro Evaluation

A logical and efficient evaluation of novel piperazine compounds begins with broad screening assays and progressively moves towards more detailed and specific mechanistic studies. This tiered approach, often referred to as a screening cascade, ensures that resources are focused on the most promising candidates.

G A Tier 1: Primary Screening (High-Throughput) B Cytotoxicity Profiling (e.g., MTT/MTS Assay) A->B Initial Assessment C Tier 2: Secondary Screening (Hit Confirmation & Prioritization) B->C Promising Hits D Mechanism of Action (Apoptosis, Cell Cycle) C->D How does it kill? E Target Engagement (Cell-Based Assays) C->E Does it hit the target? F Tier 3: Lead Optimization (In-depth Characterization) D->F Confirmed Mechanism E->F Confirmed Target Binding G Signaling Pathway Analysis (Western Blot) F->G Pathway Elucidation H Preliminary ADME (PAMPA, Caco-2) F->H Drug-like Properties

Caption: A tiered workflow for the in vitro evaluation of novel piperazine compounds.

Part 2: Foundational Cytotoxicity and Viability Assays

The initial step in evaluating any potential therapeutic agent is to determine its effect on cell viability and proliferation.[5][6] These assays are typically conducted in a high-throughput screening (HTS) format to rapidly assess a large number of compounds against various cancer cell lines.[7][8][9][10]

Principle of Cytotoxicity Assays

Cytotoxicity assays measure the ability of a compound to induce cell death. The half-maximal inhibitory concentration (IC50) is a key metric derived from these assays, representing the concentration of a compound that inhibits a biological process by 50%.[11] A lower IC50 value indicates greater potency.[12]

Data Presentation: Summarizing Cytotoxicity

Quantitative data from cytotoxicity assays should be presented clearly to facilitate comparisons.

Table 1: Hypothetical In Vitro Cytotoxicity of Novel Piperazine Compounds

Compound IDCell LineCancer TypeIncubation Time (h)IC50 (µM)
PZ-001 MCF-7Breast Cancer485.2 ± 0.4
A549Lung Cancer4812.8 ± 1.1
HCT116Colon Cancer488.5 ± 0.7
PZ-002 MCF-7Breast Cancer4825.1 ± 2.3
A549Lung Cancer4830.5 ± 3.1
HCT116Colon Cancer4818.9 ± 1.5
Control Doxorubicin-480.8 ± 0.1

Data are presented as mean ± standard deviation from three independent experiments.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[13][14]

Materials:

  • 96-well cell culture plates

  • Cancer cell lines of interest

  • Complete cell culture medium

  • Novel piperazine compounds (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the piperazine compounds in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.[5]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Alternative Cytotoxicity Assay: LDH Release Assay

The Lactate Dehydrogenase (LDH) assay is another common method that measures the release of LDH from damaged cells, indicating a loss of membrane integrity.[5][15]

Protocol:

  • Follow steps 1-3 of the MTT assay protocol.

  • Sample Collection: After incubation, carefully transfer a portion of the cell culture supernatant to a new 96-well plate.[5]

  • LDH Reaction: Add the LDH reaction mixture (commercially available kit) to each well containing the supernatant.

  • Incubation: Incubate at room temperature, protected from light, for the time specified in the kit instructions (typically 30 minutes).[5]

  • Stop Reaction: Add the stop solution provided in the kit.

  • Absorbance Measurement: Measure the absorbance at 490 nm.[5]

  • Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH activity in treated wells to that of a maximum LDH release control (cells treated with a lysis buffer).

Part 3: Elucidating the Mechanism of Action

Once a piperazine compound demonstrates significant cytotoxic activity, the next crucial step is to understand how it induces cell death. The primary mechanisms to investigate are apoptosis (programmed cell death) and cell cycle arrest.

Apoptosis Detection: Annexin V & Propidium Iodide Staining

Apoptosis is characterized by distinct morphological and biochemical changes, including the externalization of phosphatidylserine (PS) on the cell membrane.[16][17] Annexin V, a protein with a high affinity for PS, can be used to detect early apoptotic cells.[12] Propidium iodide (PI) is a fluorescent dye that intercalates with DNA but cannot cross the membrane of live cells. It is used to identify late apoptotic and necrotic cells with compromised membrane integrity.[12]

G A Cell Population B Annexin V Staining A->B C Propidium Iodide (PI) Staining A->C D Flow Cytometry Analysis B->D C->D E Viable Cells (Annexin V-, PI-) D->E F Early Apoptotic Cells (Annexin V+, PI-) D->F G Late Apoptotic/Necrotic Cells (Annexin V+, PI+) D->G

Caption: Workflow for apoptosis detection using Annexin V and PI staining followed by flow cytometry.

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the piperazine compound at its IC50 and 2x IC50 concentrations for a specified time (e.g., 24 hours). Include a no-treatment control.

  • Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol.[12]

  • Incubation: Incubate for 15 minutes at room temperature in the dark.[12]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

Caspase Activity Assays

Caspases are a family of proteases that play a central role in the execution of apoptosis.[16] Measuring the activity of key caspases, such as caspase-3/7, can confirm the involvement of apoptotic pathways. Luminescent assays like the Caspase-Glo® 3/7 assay provide a sensitive and high-throughput method for this purpose.[16]

Protocol (based on Caspase-Glo® 3/7 Assay):

  • Cell Seeding and Treatment: Seed cells in a 96-well white-walled plate and treat with the piperazine compound as described for the apoptosis assay.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.

  • Reagent Addition: Add the reagent to each well and mix gently.

  • Incubation: Incubate at room temperature for 1-2 hours.

  • Luminescence Measurement: Measure the luminescence using a plate reader.

Cell Cycle Analysis

Many anticancer drugs exert their effects by disrupting the cell cycle, leading to an accumulation of cells in a specific phase (G0/G1, S, or G2/M).[18][19][20] Flow cytometry analysis of DNA content using a fluorescent dye like propidium iodide (PI) is the standard method for determining cell cycle distribution.[18][21]

Protocol:

  • Cell Seeding and Treatment: Seed cells and treat with the piperazine compound as previously described.

  • Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol while vortexing gently. This can be done for at least 30 minutes at 4°C.[22]

  • Washing: Wash the fixed cells with PBS to remove the ethanol.

  • RNase Treatment: Resuspend the cells in a solution containing RNase to prevent the staining of RNA.[22]

  • PI Staining: Add a solution containing PI to the cells.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA.[21]

Part 4: Target Engagement and Pathway Analysis

For piperazine compounds designed to interact with a specific molecular target (e.g., a kinase), it is essential to confirm this interaction within a cellular context.

Cell-Based Target Engagement Assays

Several technologies are available to measure the binding of a compound to its target inside living cells. The NanoBRET™ Target Engagement (TE) assay is a prominent example.[23][24] This assay uses Bioluminescence Resonance Energy Transfer (BRET) to quantify the interaction between a compound and a target protein that has been tagged with a luciferase.[24]

Principle of NanoBRET™ TE Assay:

  • The target protein (e.g., a kinase) is expressed in cells as a fusion with NanoLuc® luciferase.

  • A fluorescent tracer that binds to the target is added to the cells.

  • When the tracer is bound to the luciferase-tagged target, BRET occurs upon the addition of a substrate.

  • The test compound competes with the tracer for binding to the target.

  • Displacement of the tracer by the compound leads to a decrease in the BRET signal, which can be measured to determine the compound's affinity for the target.[23]

Signaling Pathway Analysis by Western Blotting

Western blotting is a powerful technique to investigate how a piperazine compound affects specific signaling pathways downstream of its target.[25] For example, if a compound inhibits a kinase, Western blotting can be used to detect changes in the phosphorylation status of the kinase's substrates.

G A Sample Preparation (Cell Lysis) B SDS-PAGE (Protein Separation by Size) A->B C Protein Transfer (to Membrane) B->C D Blocking (Prevent Non-specific Binding) C->D E Primary Antibody Incubation (Binds to Target Protein) D->E F Secondary Antibody Incubation (Binds to Primary Antibody) E->F G Detection (Chemiluminescence/Fluorescence) F->G

Caption: The general workflow of a Western blotting experiment.

Protocol:

  • Sample Preparation: Treat cells with the piperazine compound, then lyse the cells to extract the proteins.[26]

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).[25][27]

  • Blocking: Block the membrane with a solution (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.[27]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody that specifically recognizes the target protein or its phosphorylated form.

  • Secondary Antibody Incubation: Wash the membrane and incubate it with a secondary antibody that is conjugated to an enzyme (e.g., horseradish peroxidase) and binds to the primary antibody.[28]

  • Detection: Add a substrate that reacts with the enzyme on the secondary antibody to produce a detectable signal (e.g., light), which can be captured on film or with a digital imager.

Part 5: Preliminary In Vitro ADME Profiling

Early assessment of a compound's ADME properties is crucial for identifying candidates with favorable pharmacokinetic profiles.[29]

Membrane Permeability: PAMPA and Caco-2 Assays

The ability of a compound to cross cell membranes is a key determinant of its oral bioavailability.

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, non-cell-based assay that measures a compound's ability to diffuse across an artificial lipid membrane, providing an indication of its passive permeability.[30][31][32]

  • Caco-2 Permeability Assay: This assay uses a monolayer of Caco-2 cells, which are derived from human colorectal adenocarcinoma and differentiate to form a polarized epithelium that mimics the intestinal barrier.[30][31][33] This assay can assess both passive diffusion and active transport mechanisms.[31]

Data Presentation: ADME Properties

Table 2: Hypothetical In Vitro ADME Profile of Novel Piperazine Compounds

Compound IDPAMPA Permeability (Pe, 10⁻⁶ cm/s)Caco-2 Permeability (Papp, 10⁻⁶ cm/s) A -> BEfflux Ratio (B -> A / A -> B)
PZ-001 15.212.51.2
PZ-002 2.11.83.5
Control Verapamil->2.0 (P-gp substrate)

A -> B: Apical to Basolateral transport; B -> A: Basolateral to Apical transport. An efflux ratio >2 suggests active efflux.

Conclusion

The in vitro biological evaluation of novel piperazine compounds is a multi-faceted process that requires a systematic and logical approach. By employing a tiered screening cascade that progresses from broad cytotoxicity profiling to detailed mechanistic and target engagement studies, researchers can efficiently identify and characterize promising drug candidates. The protocols and principles outlined in this guide provide a robust framework for generating high-quality, reproducible data, thereby accelerating the journey of novel piperazine compounds from the laboratory to preclinical development.

References

Troubleshooting & Optimization

Technical Support Center: Optimization of 2-Methyl-2-(4-oxetan-3-yl-piperazin-1-yl)-propionaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Methyl-2-(4-oxetan-3-yl-piperazin-1-yl)-propionaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this multi-step synthesis, optimize yields, and troubleshoot common experimental hurdles. Drawing upon established principles of organic chemistry and field-proven insights, this document provides a comprehensive resource to ensure the successful and efficient production of your target molecule.

I. Synthetic Strategy Overview

The synthesis of this compound is most logically approached through a two-step process, starting from commercially available piperazine. The core concept involves the initial selective mono-N-alkylation of piperazine with an appropriate oxetane precursor, followed by a second N-alkylation with a suitable 2-methyl-2-halopropanal or its synthetic equivalent.

II. Troubleshooting Guide: Navigating Common Experimental Challenges

This section is formatted in a question-and-answer style to directly address specific issues you may encounter during your experiments.

Step 1: Synthesis of 1-(Oxetan-3-yl)piperazine

Issue: Low yield of the desired mono-substituted product, 1-(Oxetan-3-yl)piperazine.

  • Question 1: Am I observing significant amounts of a di-substituted byproduct, 1,4-bis(oxetan-3-yl)piperazine?

    • Probable Cause: The use of unprotected piperazine presents two nucleophilic nitrogen atoms, making di-alkylation a common side reaction. This is often exacerbated by a high reaction temperature or an excess of the oxetane precursor.

    • Troubleshooting & Optimization:

      • Control Stoichiometry: Employ a precise 1:1 molar ratio of piperazine to your oxetane precursor (e.g., oxetan-3-yl tosylate or a similar activated species). Using a slight excess of piperazine can also favor mono-alkylation.

      • Employ a Protecting Group: The most robust solution is to use a mono-protected piperazine, such as 1-Boc-piperazine. The tert-butoxycarbonyl (Boc) group effectively blocks one of the nitrogen atoms, ensuring selective mono-alkylation. The Boc group can be subsequently removed under acidic conditions to yield the desired 1-(oxetan-3-yl)piperazine.

      • Lower Reaction Temperature: Conduct the reaction at a lower temperature to favor the kinetic mono-alkylated product over the thermodynamically more stable di-substituted product.

  • Question 2: Is my starting material, the oxetane precursor, stable under the reaction conditions?

    • Probable Cause: While the oxetane ring is generally stable under basic and nucleophilic conditions, harsh acidic conditions can lead to ring-opening. Ensure your reaction medium is not acidic.

    • Troubleshooting & Optimization:

      • Choice of Base: Utilize a non-nucleophilic organic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA), or a mild inorganic base like potassium carbonate (K2CO3). These will neutralize any acid generated without promoting unwanted side reactions.

Step 2: Alkylation of 1-(Oxetan-3-yl)piperazine to Yield the Final Product

Issue: Low yield of this compound.

  • Question 1: Is the reaction stalling or proceeding very slowly?

    • Probable Cause: The electrophile, likely a 2-halo-2-methylpropanal, is sterically hindered at the α-position. This steric bulk can significantly slow down the rate of the SN2 reaction with the secondary amine of 1-(oxetan-3-yl)piperazine.

    • Troubleshooting & Optimization:

      • Increase Reaction Temperature: Gently heating the reaction mixture can provide the necessary activation energy to overcome the steric hindrance. Monitor the reaction closely by TLC or LC-MS to avoid decomposition.

      • Choice of Solvent: A polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile can accelerate SN2 reactions.

      • Use a More Reactive Electrophile: If using 2-bromo-2-methylpropanal, consider switching to the more reactive 2-iodo-2-methylpropanal. This can be generated in situ by adding a catalytic amount of sodium iodide (NaI) or potassium iodide (KI) to the reaction mixture (Finkelstein reaction).

  • Question 2: Am I observing the formation of significant impurities?

    • Probable Cause: Aldehydes can be sensitive to both acidic and basic conditions. The aldehyde functional group in the target molecule might be undergoing side reactions such as aldol condensation, especially in the presence of a strong base.

    • Troubleshooting & Optimization:

      • Use a Mild Base: Employ a mild, non-nucleophilic base like potassium carbonate or sodium bicarbonate to scavenge the acid generated during the alkylation.

      • Protect the Aldehyde: If side reactions of the aldehyde are a major issue, consider using a protected form of the electrophile, such as 2-bromo-2-methylpropanal dimethyl acetal. The acetal protecting group is stable to the basic conditions of the alkylation and can be removed in a subsequent step using mild acidic hydrolysis to reveal the aldehyde.

Issue: Difficulty in purifying the final product.

  • Question 1: How can I effectively remove unreacted starting materials and byproducts?

    • Probable Cause: The final product is a tertiary amine with a polar aldehyde group, which can make purification by column chromatography challenging due to streaking on silica gel.

    • Troubleshooting & Optimization:

      • Acid-Base Extraction: Perform an aqueous workup with a dilute acid (e.g., 1M HCl) to protonate the piperazine nitrogens and extract the product and any amine-containing starting materials into the aqueous layer. The aqueous layer can then be basified (e.g., with NaHCO3 or NaOH) and the product extracted back into an organic solvent. This will help remove non-basic organic impurities.

      • Column Chromatography with Additives: When performing column chromatography on silica gel, consider adding a small amount of a volatile amine, such as triethylamine (e.g., 1-2%), to the eluent system. This will help to suppress the interaction of the basic amine product with the acidic silica gel, leading to better peak shapes and improved separation.

      • Bisulfite Adduct Formation: For stubborn purifications where the main impurities are not aldehydes, the aldehyde product can be selectively separated by forming a solid bisulfite adduct. The adduct can be filtered off and then the pure aldehyde regenerated by treatment with a base.

III. Frequently Asked Questions (FAQs)

  • Q1: What is the best protecting group strategy for the initial piperazine alkylation?

    • A1: Using mono-Boc-piperazine is a highly effective and commonly employed strategy. It provides excellent selectivity for mono-alkylation and the Boc group is readily removed under standard acidic conditions, such as with trifluoroacetic acid (TFA) in dichloromethane (DCM) or with HCl in an organic solvent.

  • Q2: Can I use oxetan-3-one directly in a reductive amination with piperazine?

    • A2: Yes, reductive amination of oxetan-3-one with a mono-protected piperazine (e.g., 1-Boc-piperazine) using a mild reducing agent like sodium triacetoxyborohydride (STAB) is a viable alternative for the synthesis of the 1-(oxetan-3-yl)piperazine intermediate.

  • Q3: My final product appears to be unstable upon storage. What precautions should I take?

    • A3: The aldehyde functionality in your product can be susceptible to oxidation to the corresponding carboxylic acid, especially when exposed to air. It is advisable to store the purified product under an inert atmosphere (e.g., nitrogen or argon) at a low temperature.

  • Q4: What analytical techniques are recommended for monitoring the reaction progress?

    • A4: Thin-layer chromatography (TLC) is a quick and effective method for routine monitoring. For more detailed analysis and to confirm the presence of your product and any byproducts, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended. 1H NMR spectroscopy of an aliquot from the reaction mixture can also provide valuable information on the conversion of starting materials.

IV. Experimental Protocols

Protocol 1: Synthesis of 1-(Oxetan-3-yl)piperazine Dihydrochloride

Method A: From 1-Boc-piperazine

  • Alkylation: To a solution of 1-Boc-piperazine (1.0 eq.) in acetonitrile, add potassium carbonate (2.0 eq.) and oxetan-3-yl tosylate (1.1 eq.). Heat the mixture to reflux and monitor the reaction by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Deprotection: Dissolve the crude product in a solution of HCl in methanol or dioxane. Stir at room temperature until the deprotection is complete (as monitored by TLC or LC-MS).

  • Isolation: Concentrate the solution under reduced pressure to yield 1-(oxetan-3-yl)piperazine as its dihydrochloride salt.

Protocol 2: Synthesis of this compound
  • Reaction Setup: In a round-bottom flask, dissolve 1-(oxetan-3-yl)piperazine dihydrochloride (1.0 eq.) in DMF. Add potassium carbonate (3.0 eq.) and stir the suspension for 30 minutes at room temperature.

  • Addition of Electrophile: Add 2-bromo-2-methylpropanal (1.1 eq.) dropwise to the reaction mixture.

  • Reaction: Heat the reaction to 50-60 °C and monitor its progress by LC-MS.

  • Workup: After completion, cool the reaction to room temperature and pour it into water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes, with the addition of 1% triethylamine to the eluent.

Parameter Condition Rationale
Solvent DMFPolar aprotic solvent to accelerate SN2 reaction.
Base K2CO3Mild base to neutralize HCl without promoting aldehyde side reactions.
Temperature 50-60 °CTo overcome steric hindrance of the electrophile.
Purification Silica gel chromatography with 1% TEATo prevent streaking of the basic product on the acidic silica gel.

V. Visualizations

Proposed Synthetic Pathway

Synthetic Pathway Piperazine Piperazine 1-Boc-Piperazine 1-Boc-Piperazine Piperazine->1-Boc-Piperazine Boc2O 1-Boc-4-(oxetan-3-yl)piperazine 1-Boc-4-(oxetan-3-yl)piperazine 1-Boc-Piperazine->1-Boc-4-(oxetan-3-yl)piperazine Oxetan-3-yl-OTs, K2CO3 1-(Oxetan-3-yl)piperazine 1-(Oxetan-3-yl)piperazine 1-Boc-4-(oxetan-3-yl)piperazine->1-(Oxetan-3-yl)piperazine HCl or TFA Final Product Final Product 1-(Oxetan-3-yl)piperazine->Final Product 2-bromo-2-methylpropanal, K2CO3

Caption: Proposed synthetic route for this compound.

Troubleshooting Workflow for Low Yield in Final Alkylation Step

Troubleshooting Workflow start Low Yield of Final Product check_reaction Reaction Stalled? start->check_reaction impurities Significant Impurities? check_reaction->impurities No increase_temp Increase Temperature Use more reactive electrophile (e.g., iodide) Change to polar aprotic solvent (DMF) check_reaction->increase_temp Yes use_mild_base Use milder base (e.g., NaHCO3) Use protected aldehyde impurities->use_mild_base Yes check_purification Purification Issues? impurities->check_purification No end end increase_temp->end use_mild_base->end purification_solution Acid-base extraction Column with TEA additive Bisulfite adduct formation check_purification->purification_solution Yes purification_solution->end Optimized Yield

Caption: A logical workflow for troubleshooting low yield in the final alkylation step.

VI. References

  • BenchChem. (2025). Technical Support Center: Alkylation Reactions of 1-(2-chloroethyl)piperazine Hydrochloride. Retrieved from --INVALID-LINK--

  • Benchchem. (n.d.). 1-(Oxetan-3-yl)piperazine hemioxalate | 1523571-19-8. Retrieved from --INVALID-LINK--

  • Wuts, P. G. M., & Greene, T. W. (2007). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.

  • Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes in Drug Discovery: A New Generation of Aqueous Solubility Enhancers. Angewandte Chemie International Edition, 49(48), 9052–9067.

  • Bull, J. A., & Croft, R. A. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12148-12250.

  • Smolecule. (2023). This compound. Retrieved from --INVALID-LINK--

  • Daicel Pharma Standards. (n.d.). piperazine Impurities Manufacturers & Suppliers. Retrieved from --INVALID-LINK--

  • Pharmaffiliates. (n.d.). Piperazine-impurities. Retrieved from --INVALID-LINK--

  • McLaughlin, M. G., & Micalizio, G. C. (2016). Oxetanes in Drug Discovery Campaigns. PMC - NIH. Retrieved from --INVALID-LINK--

  • National Institutes of Health. (2023). Oxetane Synthesis via Alcohol C–H Functionalization. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Reaction scope of α-primary, -secondary and -tertiary aldehydes. Retrieved from --INVALID-LINK--

  • Royal Society of Chemistry. (2018). Enantioselective synthesis of gem -disubstituted N -Boc diazaheterocycles via decarboxylative asymmetric allylic alkylation. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). Optimizing Your Chemical Synthesis with High-Purity Piperazine Derivatives. Retrieved from --INVALID-LINK--

  • Singh, R., & Kumar, A. (2018). A Facile Synthesis of Piperazine Derivatives and their Pharmacological Profile. Journal of Heterocyclic Chemistry, 55(2), 443-450.

  • MDPI. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Retrieved from --INVALID-LINK--

  • Britannica. (2025). Aldehyde - Oxidation, Reduction, Reactions. Retrieved from --INVALID-LINK--

  • MDPI. (n.d.). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Retrieved from --INVALID-LINK--

  • Wikipedia. (n.d.). Aldehyde. Retrieved from --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Piperazine synthesis. Retrieved from --INVALID-LINK--

  • PubMed Central. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). US6603003B2 - Method for the preparation of piperazine and its derivatives. Retrieved from --INVALID-LINK--

  • Ambeed.com. (n.d.). Reactions of Piperazines. Retrieved from --INVALID-LINK--

  • ChemScene. (n.d.). 1254115-23-5 | 1-(Oxetan-3-yl)piperazine. Retrieved from --INVALID-LINK--

  • Jack Westin. (n.d.). Aldehydes And Ketones Important Reactions. Retrieved from --INVALID-LINK--

  • precisionFDA. (n.d.). 2-METHYL-2-(4-(OXETAN-3-YL)PIPERAZIN-1-YL)PROPANAL. Retrieved from --INVALID-LINK--

  • BYJU'S. (n.d.). Methods of Preparation of Aldehydes. Retrieved from --INVALID-LINK--

  • Reddit. (2015). Purifying aldehydes?. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). Technical Support Center: Aldehyde Purification via Bisulfite Adducts. Retrieved from --INVALID-LINK--

  • Auburn University. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Retrieved from --INVALID-LINK--

  • Amadis Chemical Co., Ltd. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • ChemicalBook. (2025). This compound | 1575591-71-7. Retrieved from --INVALID-LINK--

  • Matrix Scientific. (n.d.). 2-Methyl-2-[4-(oxetan-3-yl)piperazin-1-yl]propanal. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). 2-Methyl-1-(4-methylpiperazin-1-yl)propan-2-amine. Retrieved from --INVALID-LINK--

  • BLDpharm. (n.d.). 1575591-71-7|2-Methyl-2-(4-(oxetan-3-yl)piperazin-1-yl)propanal. Retrieved from --INVALID-LINK--

  • National Institutes of Health. (n.d.). Catalytic Asymmetric α-Functionalization of α-Branched Aldehydes. Retrieved from --INVALID-LINK--

  • PubMed. (n.d.). Purification and characterization of the branched chain alpha-ketoacid dehydrogenase complex from Saccharomyces cerevisiae. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). US2205184A - Purification of aldehyde-ketone mixtures. Retrieved from --INVALID-LINK--

  • MDPI. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Retrieved from --INVALID-LINK--

  • ResearchGate. (2025). N-Alkylation and N-amination of isomeric nitro derivatives of 3-methyl-4-(1H-pyrazol-3(5)-yl)furazan. Retrieved from --INVALID-LINK--

  • MDPI. (n.d.). Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles. Retrieved from --INVALID-LINK--

Technical Support Center: Synthesis of Oxetane Piperazine Aldehydes

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals engaged in the synthesis of oxetane piperazine aldehydes. It addresses common challenges and offers practical solutions to troubleshoot experimental outcomes, ensuring the integrity and success of your synthetic protocols.

Frequently Asked Questions (FAQs)

Q1: What is the most critical parameter to control during the reductive amination of an oxetane aldehyde with piperazine?

The most critical parameter is the pH of the reaction medium. The formation of the imine intermediate is favored under mildly acidic conditions (typically pH 4-5). However, the oxetane ring is susceptible to acid-catalyzed ring-opening, especially in the presence of nucleophiles.[1][2][3] Therefore, a delicate balance must be maintained to facilitate imine formation without inducing significant degradation of the oxetane moiety. Careful selection of the acidic catalyst and continuous monitoring of the pH are paramount.

Q2: Why am I observing a significant amount of the starting oxetane aldehyde being converted to the corresponding alcohol?

This is a common byproduct resulting from the direct reduction of the aldehyde by the reducing agent before it can react with the piperazine to form the imine.[4][5] This issue is often exacerbated by slow imine formation or the use of a highly reactive reducing agent. To mitigate this, consider using a milder reducing agent that selectively reduces the iminium ion over the carbonyl, such as sodium triacetoxyborohydride (STAB).[4]

Q3: I'm seeing an impurity with a mass corresponding to the addition of two oxetane aldehyde units to the piperazine. How can I prevent this?

This byproduct is the result of di-alkylation of the piperazine. Since piperazine has two secondary amine functionalities, both can react with the oxetane aldehyde. To favor mono-alkylation, it is crucial to control the stoichiometry of the reactants. Using a molar excess of piperazine relative to the oxetane aldehyde will statistically favor the formation of the mono-substituted product.[6]

Q4: My final product appears to be degrading upon storage, with the appearance of a new, unexpected peak in the NMR/LC-MS. What could be happening?

While the oxetane ring is generally stable, certain substitution patterns can render it susceptible to isomerization. For instance, some oxetane-carboxylic acids have been observed to isomerize into lactones over time or with gentle heating.[7] Although your target is an aldehyde, it's worth investigating potential intramolecular reactions or rearrangements, especially if the molecule contains other reactive functional groups. Proper storage conditions (e.g., cool, dry, and inert atmosphere) are crucial.

Troubleshooting Guide

Issue 1: Low Yield of the Desired Oxetane Piperazine Aldehyde
Potential Cause (Byproduct/Side Reaction) Plausible Mechanism Proposed Solution(s) Preventative Measures
Oxetane Ring-Opening Acid-catalyzed nucleophilic attack on the strained oxetane ring by solvent, water, or the piperazine itself.[1][2][3]- Neutralize the reaction mixture promptly upon completion.- Use a milder acidic catalyst (e.g., acetic acid) and carefully control its stoichiometry.- Screen different non-nucleophilic solvents.- Maintain a reaction temperature as low as feasible.
Aldehyde Reduction to Alcohol Direct reduction of the starting oxetane aldehyde by the hydride reagent.[4][5]- Use a milder reducing agent like STAB or sodium cyanoborohydride.- Add the reducing agent portion-wise to maintain a low instantaneous concentration.- Pre-form the imine before adding the reducing agent, if possible, by allowing the aldehyde and piperazine to stir together, often with a dehydrating agent.
Aldol Condensation of Aldehyde Self-condensation of the oxetane aldehyde under basic or, in some cases, acidic conditions.- Maintain a neutral or slightly acidic pH.- Slowly add the aldehyde to the reaction mixture to keep its concentration low.- Optimize the reaction temperature to favor the desired reductive amination over the condensation reaction.
Issue 2: Presence of Significant Impurities in the Crude Product
Observed Impurity Identification & Characterization Root Cause Corrective Action(s)
Di-substituted Piperazine A species with a mass corresponding to piperazine + 2 * (oxetane aldehyde - H₂O).Reaction of both nitrogen atoms of piperazine with the oxetane aldehyde.[6]- Use an excess of piperazine (2-5 equivalents).- If using a protected piperazine, ensure the protecting group is stable to the reaction conditions and is selectively removed later.
Unreacted Starting Materials Presence of both the starting oxetane aldehyde and piperazine in the final mixture.[8]Incomplete reaction due to insufficient reaction time, low temperature, or inefficient imine formation.- Increase reaction time or temperature cautiously, monitoring for byproduct formation.- Consider the use of a dehydrating agent (e.g., molecular sieves) to drive the imine formation equilibrium.
Ring-Opened Byproducts Impurities with masses corresponding to the addition of water or other nucleophiles to the oxetane-containing fragments.Harsh acidic conditions leading to the cleavage of the oxetane ring.[1][3]- Buffer the reaction mixture to maintain a stable, mildly acidic pH.- Perform the reaction under anhydrous conditions to minimize water-related byproducts.

Experimental Protocols & Analytical Methods

Protocol: Optimized Reductive Amination
  • To a solution of piperazine (1.2 eq) in a suitable solvent (e.g., dichloromethane or isopropanol) at room temperature, add the oxetane aldehyde (1.0 eq).

  • Add acetic acid (0.1-0.2 eq) to catalyze imine formation.

  • Stir the mixture for 1-2 hours at room temperature. Monitor the formation of the imine by TLC or LC-MS.

  • Cool the reaction mixture to 0 °C.

  • Slowly add sodium triacetoxyborohydride (STAB) (1.5 eq) in portions over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, or until the reaction is complete as monitored by LC-MS.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent, dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Analytical Methods for Impurity Profiling
Technique Application Sample Preparation & Considerations
LC-MS Primary tool for reaction monitoring and identification of polar byproducts (e.g., ring-opened species, unreacted starting materials).Dilute a small aliquot of the reaction mixture in a suitable solvent (e.g., acetonitrile/water).
GC-MS Useful for identifying volatile impurities and can provide good separation of isomers.[9][10]Derivatization may be necessary for non-volatile or highly polar compounds.
NMR Spectroscopy Structural elucidation of the final product and major impurities.Isolate impurities by preparative HPLC or chromatography for unambiguous characterization.
HPLC-UV with Derivatization Quantification of piperazine-containing species, especially at low levels, as piperazine itself lacks a strong UV chromophore.[11][12]Derivatization with an agent like 4-chloro-7-nitrobenzofuran (NBD-Cl) can be employed to introduce a UV-active tag.[11][12]

Visualizing Reaction Pathways

Byproduct_Formation Oxetane_Aldehyde Oxetane Aldehyde Imine Imine Intermediate Oxetane_Aldehyde->Imine + H⁺ - H₂O Di_Substituted Di-substituted Piperazine (Over-alkylation) Oxetane_Aldehyde->Di_Substituted + H⁺, + [H⁻] - H₂O Aldehyde_Reduction Oxetane Alcohol (Aldehyde Reduction) Oxetane_Aldehyde->Aldehyde_Reduction + [H⁻] Ring_Opened Ring-Opened Byproduct Oxetane_Aldehyde->Ring_Opened + H⁺ + Nucleophile Aldol_Adduct Aldol Adduct Oxetane_Aldehyde->Aldol_Adduct + Base/Acid Piperazine Piperazine Piperazine->Imine + H⁺ - H₂O Product Desired Product (Mono-substituted Piperazine) Imine->Product + [H⁻] Imine->Di_Substituted + H⁺, + [H⁻] - H₂O

Caption: Key reaction pathways in the synthesis of oxetane piperazine aldehydes.

References

Technical Support Guide: Purification of 2-Methyl-2-(4-(oxetan-3-yl)piperazin-1-yl)propanal

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the technical support center for 2-Methyl-2-(4-(oxetan-3-yl)piperazin-1-yl)propanal (CAS 1575591-71-7). This molecule incorporates three distinct functional groups: a sterically hindered aldehyde, a basic piperazine ring, and a polar, strained oxetane ring.[1][2] This unique combination presents specific challenges during purification that require careful consideration of the compound's reactivity and physicochemical properties. This guide provides in-depth troubleshooting advice and detailed protocols to help researchers, scientists, and drug development professionals navigate these challenges effectively.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary purification challenges associated with this molecule?

A1: The main difficulties arise from the compound's hybrid nature:

  • Basicity: The piperazine nitrogen is basic and can interact strongly with acidic stationary phases like silica gel, leading to peak tailing, streaking, and potential irreversible adsorption during chromatography.

  • Polarity: The presence of two oxygen atoms and two nitrogen atoms in a relatively small molecule (M.W. 212.29 g/mol ) makes it highly polar and water-miscible.[1][2] This can make extraction from aqueous media challenging and requires polar solvent systems for chromatography.

  • Aldehyde Reactivity: The aldehyde group is susceptible to oxidation to the corresponding carboxylic acid, especially if the crude material is exposed to air over time. It can also form acetals with alcohol solvents under acidic conditions.[2]

  • Oxetane Stability: While the oxetane ring is a valuable motif in medicinal chemistry for improving properties like solubility, it is a strained ring system.[3][4] It can be susceptible to ring-opening under harsh acidic or nucleophilic conditions, a factor to consider when choosing purification strategies.[2][5]

Q2: What are the most likely impurities I should expect from a typical synthesis?

A2: Based on common synthetic routes for analogous structures, impurities may include:[2][6]

  • Unreacted Starting Materials: Such as 1-(oxetan-3-yl)piperazine or isobutyraldehyde precursors.

  • Oxidation Product: 2-Methyl-2-(4-(oxetan-3-yl)piperazin-1-yl)propanoic acid, which will be significantly more polar.

  • Byproducts from Piperazine: N-alkylation or N-acylation of the second nitrogen on the piperazine ring if it was not appropriately protected during synthesis.

  • Oxetane Ring-Opened Products: Diol-containing impurities resulting from cleavage of the oxetane ring, particularly if acidic conditions were used for deprotection or workup.

Q3: Which analytical techniques are best for assessing the purity of the final product?

A3: A combination of methods is recommended for comprehensive purity analysis:

  • HPLC-DAD/MS: High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD) is ideal for quantitative analysis of purity.[7] Coupling with a Mass Spectrometer (MS) allows for the identification of impurities by their mass-to-charge ratio. Given the lack of a strong chromophore, UV detection might require derivatization for high sensitivity, though it is often sufficient for purity assessment at higher concentrations.[8]

  • NMR Spectroscopy (¹H and ¹³C): Provides structural confirmation of the final product and can identify residual solvents or structurally similar impurities. The presence of the characteristic aldehyde proton (singlet, ~9-10 ppm) is a key diagnostic signal.

  • GC-MS: Gas Chromatography-Mass Spectrometry can be used if the compound is thermally stable enough. It is particularly effective for identifying volatile impurities.[7][9]

Q4: How stable is this compound during storage and purification?

A4: The compound's stability is a critical consideration. The aldehyde is prone to air oxidation, which can be accelerated by light and trace metals. The oxetane ring's stability is generally higher for 3-substituted variants compared to other patterns but can still be compromised by strong acids.[5] For long-term storage, it is recommended to keep the material as a solid under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (2-8°C).[10] During purification, avoid prolonged exposure to strong acids and minimize the time the compound spends in solution, especially when exposed to air.

Section 2: Troubleshooting Guide

This section addresses specific experimental problems in a direct question-and-answer format.

Q: My compound is streaking severely on my silica gel TLC plate and I'm getting poor separation in my column. What is happening?

A: This is a classic sign of a basic compound interacting with the acidic surface of silica gel (SiO₂). The piperazine nitrogen's lone pair of electrons forms strong hydrogen bonds with the silanol groups (Si-OH) on the silica surface, causing slow, uneven elution (streaking or tailing).

Solution: Deactivate the silica gel by adding a small amount of a basic modifier to your eluent.

  • Triethylamine (Et₃N) or Ammonia: Add 0.5-1% triethylamine to your mobile phase (e.g., Dichloromethane/Methanol/Et₃N 95:4.5:0.5). The triethylamine is a stronger base and will preferentially bind to the acidic sites on the silica, allowing your compound to elute symmetrically.

  • Pre-treated Silica: For column chromatography, you can use silica gel that has been pre-treated with a base. This involves preparing a slurry of the silica in the mobile phase containing the basic additive and then packing the column.

Q: After purification by column chromatography using a Methanol/DCM solvent system, my NMR shows a new singlet at ~3.4 ppm and my aldehyde peak is diminished. What is this impurity?

A: You have likely formed a methyl hemiacetal or acetal. The aldehyde functional group can react with your methanol eluent, especially given the slightly acidic nature of silica gel which can catalyze the reaction. The singlet at ~3.4 ppm is characteristic of a methoxy group (-OCH₃).

Solution:

  • Avoid Alcohol Eluents: Switch to an aprotic solvent system. A gradient of Ethyl Acetate in Heptane or Dichloromethane/Acetone can often provide good separation without the risk of side reactions. Remember to add your basic modifier (e.g., 1% Et₃N).

  • Product Recovery: The hemiacetal formation is often reversible. If you have already collected fractions containing this impurity, concentrating them under vacuum and re-dissolving in a non-alcoholic solvent like DCM may help revert the hemiacetal back to the aldehyde. Gentle heating can sometimes facilitate this, but must be done cautiously to avoid degradation.

Q: I'm observing a new, highly polar spot on my TLC that wasn't present in the initial crude reaction mixture. What could it be?

A: This is most likely the carboxylic acid byproduct from the oxidation of your aldehyde. This process can occur while the crude material is stored or even during purification if it is exposed to air for an extended period on the silica gel surface.

Solution:

  • Work Quickly: Minimize the time from reaction workup to final purification.

  • Inert Atmosphere: If possible, pack and run your column under a positive pressure of nitrogen or argon to minimize air exposure.

  • Removal: If the acid has formed, it can be removed via an aqueous basic wash (e.g., with saturated sodium bicarbonate solution) during an initial liquid-liquid extraction before chromatography. The carboxylate salt will move to the aqueous layer, while your desired aldehyde remains in the organic layer.

Q: My final yield is very low after column chromatography, even though the TLC showed a clean conversion. Where is my product going?

A: This points to irreversible adsorption onto the silica gel column, a common issue for highly polar, basic compounds. Even with a basic modifier, some material can be lost.

Solution:

  • Change Stationary Phase: If yields on silica remain low, consider switching to a more inert stationary phase. Alumina (basic or neutral) is an excellent alternative that does not have acidic silanol groups and often works well for basic compounds.

  • Reverse-Phase Chromatography: C18-functionalized silica (reverse-phase) is another option. The compound would be eluted with a gradient of water and an organic solvent like acetonitrile or methanol, often with a modifier like formic acid or ammonia to improve peak shape.

  • Minimize Silica Usage: Use the minimum amount of silica necessary for the separation (a 30:1 to 50:1 ratio of silica-to-crude material by weight is a good starting point).

Section 3: Recommended Purification Protocols

Protocol 1: Optimized Flash Column Chromatography (Silica Gel)

This protocol is designed to mitigate the common issues of tailing and on-column reactions.

1. Preparation:

  • Prepare the eluent: Mix Heptane, Ethyl Acetate, and Triethylamine. Start with a low polarity mixture (e.g., 80:20:1 Heptane/EtOAc/Et₃N) and a high polarity mixture (e.g., 50:50:1 Heptane/EtOAc/Et₃N) for gradient elution.
  • Prepare the sample: Dissolve the crude material in a minimal amount of dichloromethane (DCM). Add a small amount of silica gel to this solution to create a slurry.
  • Dry Load: Concentrate the slurry under vacuum until a free-flowing powder is obtained. This "dry loading" method prevents solvent effects at the top of the column and often leads to sharper bands.

2. Column Packing:

  • Select a column size appropriate for your sample amount.
  • Wet pack the column using the initial low-polarity eluent. Ensure the column is packed evenly without air bubbles.

3. Elution:

  • Carefully add the dry-loaded sample to the top of the packed column.
  • Begin elution with the low-polarity solvent mixture.
  • Gradually increase the polarity of the eluent by increasing the proportion of Ethyl Acetate.
  • Collect fractions and monitor them by TLC (using a mobile phase with 1% Et₃N).

4. Isolation:

  • Combine the fractions containing the pure product.
  • Concentrate under reduced pressure using a rotary evaporator. Be mindful that the product may have a relatively high boiling point.
  • Place the resulting oil or solid under high vacuum to remove residual solvents and triethylamine.

Data Presentation: Solvent System Selection

The following table provides starting points for developing a TLC and column chromatography solvent system. The goal is to achieve an Rf value of ~0.2-0.3 for the product on the TLC plate for optimal column separation.

Solvent System (v/v/v)PolarityExpected RfComments
Heptane / Ethyl Acetate / Et₃N (70:30:1)Low~0.1-0.2Good starting point for TLC. May need more polar eluent for column.
Heptane / Ethyl Acetate / Et₃N (50:50:1)Medium~0.3-0.4Likely a good eluent for column chromatography.
DCM / Acetone / Et₃N (90:10:1)Medium~0.2-0.3Good alternative if acetate esters are not desired. Acetone is a polar, aprotic solvent.
DCM / Methanol / Et₃N (97:3:1)High~0.4-0.5Use with caution due to methanol reactivity. Best for highly impure samples requiring high polarity.

Section 4: Visualizations & Workflows

Troubleshooting Logic for Chromatography

The following diagram illustrates a decision-making process for troubleshooting common purification issues.

Caption: Troubleshooting decision tree for chromatography.

General Purification Workflow

This diagram outlines a standard workflow for the purification of the target compound.

G A Crude Reaction Mixture B Aqueous Workup (Optional basic wash to remove acidic impurities) A->B C Concentrate Organic Layer B->C D Flash Column Chromatography (with 1% Et3N) C->D E Combine Pure Fractions (TLC Analysis) D->E F Concentrate & Dry Under High Vacuum E->F G Final Purity Analysis (NMR, HPLC/MS) F->G H Pure Product G->H

Caption: Standard purification and analysis workflow.

References

Technical Support Center: Stability of the Oxetane Ring in 2-Methyl-2-(4-oxetan-3-yl-piperazin-1-yl)-propionaldehyde Under Acidic Conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide addresses the stability of the oxetane ring in "2-Methyl-2-(4-oxetan-3-yl-piperazin-1-yl)-propionaldehyde" under acidic conditions. Here, we provide troubleshooting advice and frequently asked questions to assist in your experimental work.

Introduction

The incorporation of an oxetane ring into molecular scaffolds is a contemporary strategy in medicinal chemistry, valued for its ability to impart unique physicochemical properties such as increased polarity and metabolic stability.[1][2] However, the inherent ring strain of this four-membered heterocycle raises valid concerns about its stability, particularly in acidic environments which are common in both synthetic protocols and physiological systems.[1][3] This guide provides an in-depth analysis of the factors governing the stability of the oxetane moiety in the context of this compound.

Frequently Asked Questions (FAQs)

Q1: How stable is the oxetane ring in this specific molecule to acidic conditions?

The stability of an oxetane ring is not absolute and is highly dependent on its substitution pattern and the surrounding chemical environment.[3][4] While there's a general misconception that oxetanes are universally unstable in acid, their reactivity is more nuanced.[3][4] For the molecule , the oxetane is 3-substituted, which generally confers greater stability compared to other substitution patterns.[3] However, the presence of an internal nucleophile, such as the piperazine nitrogen, could potentially facilitate ring-opening under acidic conditions.[3]

Q2: What is the likely mechanism of oxetane ring degradation under acidic conditions?

The primary degradation pathway for oxetanes in acidic media is acid-catalyzed ring-opening.[1] This process is initiated by the protonation of the oxetane oxygen, which enhances the electrophilicity of the ring carbons. A subsequent nucleophilic attack, either by an external nucleophile from the reaction medium or intramolecularly by the piperazine nitrogen, leads to the cleavage of a carbon-oxygen bond and relieves the ring strain.

cluster_mechanism Acid-Catalyzed Oxetane Ring Opening Mol Oxetane-containing Molecule Protonated Protonated Oxetane (Enhanced Electrophilicity) Mol->Protonated + H⁺ Opened Ring-Opened Product (1,3-diol derivative) Protonated->Opened + Nu⁻ Nucleophile Nucleophile (Nu⁻) (e.g., H₂O, Cl⁻, or intramolecular piperazine-N) Nucleophile->Opened

Caption: Proposed mechanism for acid-catalyzed oxetane ring opening.

Q3: Are other functional groups in the molecule susceptible to acidic conditions?

Yes, both the piperazine and propionaldehyde moieties can be affected by acidic conditions.

  • Piperazine: As a diamine, piperazine will be protonated in acidic solutions. This can influence its nucleophilicity and overall reactivity.[5] While generally stable, prolonged exposure to harsh acidic conditions could lead to side reactions.

  • Propionaldehyde: Aldehydes can undergo acid-catalyzed polymerization or other reactions.[6][7][8] However, this is typically under strong acid conditions and may not be a primary concern under moderately acidic environments used for assessing oxetane stability.

Troubleshooting Guide

This section provides practical guidance for identifying and mitigating potential instability of the oxetane ring during your experiments.

Problem: I am observing unexpected byproducts or low yield in a reaction performed under acidic conditions.

Possible Cause: Acid-catalyzed opening of the oxetane ring.

Troubleshooting Steps:

  • pH Screening Study:

    • Objective: To determine the pH threshold for oxetane ring stability.

    • Protocol:

      • Prepare a series of buffered solutions across a relevant pH range (e.g., pH 2, 4, 6, and 7.4).

      • Dissolve a known concentration of this compound in each buffer.

      • Incubate the solutions at a controlled temperature (e.g., room temperature or 37°C).

      • At various time points (e.g., 1, 4, 8, and 24 hours), withdraw an aliquot from each solution.

      • Quench any further reaction by neutralizing the acid.

      • Analyze the samples by LC-MS or ¹H NMR to quantify the parent compound and identify any degradation products.

  • Structural Elucidation of Byproducts:

    • Objective: To confirm if the observed byproducts result from oxetane ring opening.

    • Methodology:

      • LC-MS Analysis: Look for masses corresponding to the addition of water or other nucleophiles present in the reaction mixture to the parent molecule. The expected product of hydrolysis would be a 1,3-diol.

      • ¹H NMR Spectroscopy: Compare the spectra of the reaction mixture over time with that of the starting material. The disappearance of characteristic oxetane proton signals and the appearance of new signals corresponding to a diol or other ring-opened species would indicate degradation.

Data Interpretation Table:

pHTime (hours)Parent Compound Remaining (%)Major Degradation Product (m/z)Interpretation
2185[M+H+18]⁺Significant degradation
2840[M+H+18]⁺Rapid degradation
4895Minor peaksModerate stability
624>99Not detectedStable
7.424>99Not detectedStable
Problem: My purification process using reverse-phase HPLC with an acidic mobile phase is leading to sample degradation.

Possible Cause: The acidic modifier in the mobile phase (e.g., trifluoroacetic acid or formic acid) is causing on-column degradation of the oxetane ring.

Troubleshooting Steps:

  • Method Optimization:

    • Reduce Acid Concentration: Lower the percentage of the acidic modifier in the mobile phase to the minimum required for good peak shape.

    • Use a Weaker Acid: Consider switching from trifluoroacetic acid (TFA) to a weaker acid like formic acid.

    • Alternative Chromatography: If possible, explore other purification techniques that do not require acidic conditions, such as normal-phase chromatography or supercritical fluid chromatography (SFC).

cluster_workflow Experimental Workflow for Stability Assessment Start Start: Compound in Acidic Medium Time_Points Incubate at Controlled Temperature (Time points: t₀, t₁, t₂, ... tₙ) Start->Time_Points Quench Quench Reaction (Neutralize) Time_Points->Quench Analysis Analyze by LC-MS / ¹H NMR Quench->Analysis Data Quantify Parent and Degradants Analysis->Data Conclusion Determine Stability Profile Data->Conclusion

Caption: Workflow for assessing the stability of the oxetane ring.

Conclusion

While the 3-substituted oxetane in "this compound" is expected to have a degree of stability, it is not immune to degradation under acidic conditions. A systematic evaluation of the compound's stability profile across a range of pH values is crucial for developing robust synthetic protocols and for predicting its behavior in acidic biological environments. By employing the troubleshooting strategies and analytical methods outlined in this guide, researchers can proactively address potential stability issues and ensure the integrity of their experimental outcomes.

References

Technical Support Center: A Guide to the Storage and Handling of 2-Methyl-2-(4-(oxetan-3-yl)piperazin-1-yl)propanal

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Methyl-2-(4-(oxetan-3-yl)piperazin-1-yl)propanal. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice for the effective storage and handling of this compound. Our recommendations are grounded in the chemical principles of its constituent functional groups—an aldehyde, a piperazine ring, and an oxetane ring—to ensure the integrity of your experiments.

I. Compound Overview and Key Structural Features

2-Methyl-2-(4-(oxetan-3-yl)piperazin-1-yl)propanal is a multifaceted organic compound with the molecular formula C₁₁H₂₀N₂O₂ and a molecular weight of 212.29 g/mol .[1][2] Its structure is characterized by three key functional groups that dictate its reactivity and stability: a propanal moiety containing a reactive aldehyde, a six-membered piperazine ring, and a four-membered oxetane ring.[1] The interplay of these groups is critical to understanding its handling and storage requirements.

G cluster_molecule 2-Methyl-2-(4-(oxetan-3-yl)piperazin-1-yl)propanal C1 C2 C3 C4 C4->C1 CH3 C4->C2 CH3 C4->C3 CHO N1 C4->N1 C5 C6 C5->C6 N2 C6->N2 C7 C8 C7->C8 C8->N1 C9 C10 C11 C10->C11 O2 C11->O2 C12 C12->C10 C13 C14 O1 N1->C5 N2->C7 N2->C10 O2->C12

Caption: Chemical structure of 2-Methyl-2-(4-(oxetan-3-yl)piperazin-1-yl)propanal.

II. Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

A1: For long-term storage, it is recommended to keep 2-Methyl-2-(4-(oxetan-3-yl)piperazin-1-yl)propanal at 2-8°C , in a tightly sealed container, and under a dry, inert atmosphere (e.g., argon or nitrogen).[3] This is crucial to minimize degradation from moisture, oxygen, and potential self-reaction.

ParameterRecommended ConditionRationale
Temperature 2-8°CTo slow down potential degradation pathways.
Atmosphere Inert gas (Argon, Nitrogen)To prevent oxidation of the aldehyde group.
Container Tightly sealed, opaqueTo protect from moisture and light.[4]
State SolidThe compound is typically supplied as a white to yellow solid.[1]

Q2: Is this compound sensitive to air or moisture?

A2: Yes, high sensitivity to both air and moisture should be assumed due to the presence of the aldehyde and piperazine functionalities.

  • Aldehyde Oxidation: The aldehyde group is susceptible to oxidation to a carboxylic acid, especially in the presence of air.

  • Piperazine Hygroscopicity: Piperazine and its derivatives are known to be hygroscopic and can absorb moisture from the air, which may affect the compound's stability and reactivity.[5]

Q3: What solvents are compatible with this compound for preparing stock solutions?

A3: The compound is reported to be soluble in various organic solvents.[1] For stock solutions, anhydrous aprotic solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), or Dichloromethane (DCM) are recommended. It is crucial to use high-purity, dry solvents to prevent degradation. Avoid protic solvents like methanol or ethanol for long-term storage of solutions, as they can react with the aldehyde to form hemiacetals.[6]

III. Troubleshooting Guide

This section addresses specific issues that may arise during the handling and use of 2-Methyl-2-(4-(oxetan-3-yl)piperazin-1-yl)propanal in an experimental setting.

Problem 1: Inconsistent Experimental Results or Loss of Compound Activity

Symptoms:

  • Decreased potency or efficacy in biological assays over time.

  • Appearance of new, unexpected spots on TLC or peaks in LC-MS analysis of the stored compound.

  • Change in the physical appearance of the solid (e.g., discoloration, clumping).

Potential Causes & Solutions:

Caption: Troubleshooting workflow for inconsistent experimental results.

  • Cause A: Oxidation of the Aldehyde

    • Explanation: The aldehyde group is prone to oxidation to the corresponding carboxylic acid, which will alter the compound's biological activity. This is accelerated by exposure to air.

    • Verification: Use LC-MS to check for a mass peak corresponding to the oxidized product (M+16).

    • Solution: Always handle the solid compound and its solutions under an inert atmosphere. Use freshly opened, anhydrous solvents or solvents that have been purged with an inert gas.

  • Cause B: Aldehyde Polymerization

    • Explanation: Aldehydes can undergo self-condensation or polymerization, especially in the presence of acidic or basic impurities.[6] This can lead to a decrease in the concentration of the active monomeric aldehyde.

    • Verification: 1H NMR spectroscopy may show a decrease in the characteristic aldehyde proton signal (around 9-10 ppm) and the appearance of new, broad signals.

    • Solution: Ensure all glassware is clean and free of acidic or basic residues. Store the compound in a neutral environment.

  • Cause C: Oxetane Ring Instability

    • Explanation: The four-membered oxetane ring is strained and can be susceptible to ring-opening, particularly under acidic conditions or at elevated temperatures.[7][8] This will significantly alter the three-dimensional structure of the molecule.

    • Verification: LC-MS analysis may reveal degradation products with a mass corresponding to the addition of a nucleophile (e.g., water, M+18) across the opened ring.

    • Solution: Avoid acidic conditions during your experiments. If a low pH is required, consider performing the experiment at a lower temperature and for a shorter duration.

Problem 2: Difficulty in Dissolving the Compound

Symptoms:

  • The solid compound does not fully dissolve in the chosen organic solvent, even with sonication.

  • A suspension or precipitate forms upon standing.

Potential Causes & Solutions:

  • Cause A: Poor Solvent Choice

    • Explanation: While generally soluble in organic solvents, the compound's polarity may lead to poor solubility in less polar solvents.

    • Solution: Try a more polar aprotic solvent such as DMSO or DMF. Gentle warming may aid dissolution, but be cautious of potential degradation at higher temperatures.

  • Cause B: Compound Degradation

    • Explanation: As mentioned previously, polymerization of the aldehyde can lead to insoluble oligomers or polymers.[6]

    • Solution: If degradation is suspected, it is recommended to use a fresh vial of the compound.

IV. Experimental Protocols

Protocol 1: Preparation of Stock Solutions
  • Allow the vial of 2-Methyl-2-(4-(oxetan-3-yl)piperazin-1-yl)propanal to equilibrate to room temperature before opening to minimize moisture condensation.

  • In a glove box or under a stream of inert gas, weigh the desired amount of the solid into a clean, dry vial.

  • Add the required volume of anhydrous DMSO (or other suitable anhydrous solvent) to achieve the desired concentration.

  • Cap the vial tightly and vortex or sonicate briefly until the solid is fully dissolved.

  • For storage, flush the headspace of the vial with inert gas before sealing. Store at -20°C or -80°C for long-term stability of the solution.

V. References

  • Wessjohann, L. A., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry. Available from: --INVALID-LINK--

  • Smolecule. (2023). 2-Methyl-2-(4-oxetan-3-yl-piperazin-1-yl)-propionaldehyde. Available from: --INVALID-LINK--

  • Pell Wall. (2013). Aldehydes: identification and storage. Available from: --INVALID-LINK--

  • Burkhard, J. A., et al. (2010). Oxetanes in Drug Discovery: A New Tool for the Medicinal Chemist. Angewandte Chemie International Edition.

  • Chemspace. (n.d.). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. Available from: --INVALID-LINK--

  • BTC. (2025). How to transport the Piperazine Series safely?. Available from: --INVALID-LINK--

  • ResearchGate. (n.d.). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Available from: --INVALID-LINK--

  • precisionFDA. (n.d.). 2-METHYL-2-(4-(OXETAN-3-YL)PIPERAZIN-1-YL)PROPANAL. Available from: --INVALID-LINK--

  • ACS Publications. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. Available from: --INVALID-LINK--

  • Benchchem. (n.d.). Technical Support Center: Purification of Piperazine-Containing Compounds. Available from: --INVALID-LINK--

  • MDPI. (2018). Formation of Aldehyde and Ketone Compounds during Production and Storage of Milk Powder. Available from: --INVALID-LINK--

  • MySkinRecipes. (n.d.). 2-Methyl-2-(4-(oxetan-3-yl)piperazin-1-yl)propanal. Available from: --INVALID-LINK--

  • BLD Pharmatech. (n.d.). Safety Data Sheet: 2-Methyl-2-(4-(oxetan-3-yl)piperazin-1-yl)propanal. Available from: --INVALID-LINK--

  • PubChem. (n.d.). Piperazine. Available from: --INVALID-LINK--

References

Side reactions of the aldehyde functional group in complex molecules

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for managing the reactivity of the aldehyde functional group in complex molecules. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and navigate the common side reactions associated with this versatile yet challenging functional group.

Section 1: Unwanted Oxidation of Aldehydes

FAQ 1: My aldehyde is converting to a carboxylic acid during my reaction or workup. How can I prevent this?

Answer:

Unwanted oxidation is a common issue due to the high susceptibility of aldehydes to oxidation, sometimes even by atmospheric oxygen.[1][2] The stability of your aldehyde and the specific reaction conditions will dictate the best preventative strategy.

Causality: Aldehydes possess a hydrogen atom attached to the carbonyl carbon, which is readily abstracted by oxidizing agents. This ease of oxidation makes them strong reducing agents.[3] In contrast, ketones lack this hydrogen and are more resistant to oxidation under mild conditions.[3]

Troubleshooting Guide:

Scenario Underlying Cause Recommended Solution Key Considerations
Oxidation during reaction Presence of oxidizing agents (e.g., certain metal catalysts, peroxides in solvents).1. Degas solvents: Use techniques like freeze-pump-thaw or sparging with an inert gas (N₂ or Ar) to remove dissolved oxygen. 2. Use fresh, high-purity solvents: Ethers, for example, can form explosive peroxides upon storage which are also oxidizing. 3. Choose alternative reagents: If a reagent is suspected of causing oxidation, explore milder alternatives.Always test solvents for peroxides before use, especially when working with sensitive substrates.
Oxidation during aqueous workup Dissolved oxygen in the aqueous layers.1. Use degassed water: Boil and cool water under an inert atmosphere before use. 2. Minimize exposure to air: Perform extractions quickly and under an inert atmosphere if possible.This is particularly important for electron-rich aromatic aldehydes which can be more prone to air oxidation.
Oxidation during purification (e.g., silica gel chromatography) Acidic nature of silica gel can sometimes promote oxidation, or prolonged exposure to air on the column.[4][5]1. Neutralize silica gel: Pre-treat silica gel with a dilute solution of a non-nucleophilic base like triethylamine in the eluent.[5] 2. Use alternative stationary phases: Alumina (basic or neutral) can be a good alternative to silica gel.[5] 3. Work quickly: Minimize the time the compound spends on the column.Always perform a small-scale test run to check for decomposition on the chosen stationary phase.
Experimental Protocol: Pinnick Oxidation for Controlled Conversion to Carboxylic Acid

When the desired outcome is the carboxylic acid, a controlled and mild oxidation is necessary to avoid side reactions on other functional groups. The Pinnick oxidation is a highly effective method.[6]

Reagents:

  • Aldehyde

  • tert-Butanol

  • 2-Methyl-2-butene

  • Sodium chlorite (NaClO₂)

  • Sodium dihydrogen phosphate (NaH₂PO₄)

  • Water

Procedure:

  • Dissolve the aldehyde in a mixture of tert-butanol and 2-methyl-2-butene.

  • In a separate flask, prepare an aqueous solution of sodium chlorite and sodium dihydrogen phosphate.

  • Cool the aldehyde solution to 0 °C in an ice bath.

  • Slowly add the aqueous sodium chlorite solution to the aldehyde solution.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Perform a standard aqueous workup and extract the carboxylic acid.

Mechanism Insight: 2-Methyl-2-butene acts as a scavenger for the hypochlorite byproduct, which can otherwise lead to unwanted side reactions.[6]

Section 2: Managing Enolization and Related Side Reactions

FAQ 2: I am observing epimerization at the alpha-carbon of my aldehyde. What is happening and how can I stop it?

Answer:

This is a classic sign of enolization. Aldehydes with a hydrogen atom on the carbon adjacent to the carbonyl group (the α-carbon) can lose this proton under acidic or basic conditions to form an enol or enolate intermediate.[7][8] If the α-carbon is a stereocenter, this process will lead to racemization or epimerization.

Causality: The carbonyl group makes the α-protons acidic and thus easily removable. The resulting enolate is stabilized by resonance, with the negative charge delocalized onto the oxygen atom.[8] Reprotonation can occur from either face of the planar enolate, leading to a mixture of stereoisomers.

Troubleshooting Guide:

Condition Mitigation Strategy Explanation
Basic Conditions 1. Use non-protic, sterically hindered bases: If a base is required, consider using a non-nucleophilic, hindered base like DBU or a proton sponge at low temperatures. 2. Careful pH control: During workup, avoid strongly basic conditions. Use a buffered solution if necessary.Strong bases readily deprotonate the α-carbon.[7] Hindered bases are less likely to act as nucleophiles.
Acidic Conditions 1. Avoid strong acids: Use milder Lewis acids or buffered acidic conditions where possible. 2. Control temperature: Perform reactions at the lowest possible temperature to slow down the rate of enolization.[9]Acid catalyzes enolization by protonating the carbonyl oxygen, which makes the α-proton more acidic.[9]
Purification 1. Use neutral stationary phases: As mentioned before, neutral or basic alumina can be preferable to silica gel. 2. Deactivate silica gel: Add a small amount of triethylamine to your eluent.[5]The acidic surface of silica gel can promote enolization.
FAQ 3: My reaction is producing a complex mixture, and I suspect an unwanted Aldol condensation. How can I confirm and prevent this?

Answer:

The Aldol condensation is a common side reaction where two molecules of an aldehyde (or ketone) react with each other in the presence of an acid or base catalyst.[10][11] This is especially problematic for aldehydes that can form enolates.[12] The initial product is a β-hydroxy aldehyde, which can then dehydrate to form an α,β-unsaturated aldehyde.[13]

Confirmation:

  • Mass Spectrometry: Look for masses corresponding to the dimer of your starting aldehyde, as well as the dehydrated dimer.

  • NMR Spectroscopy: The presence of new aldehyde, alcohol, and alkene signals that are not from your starting material or desired product are indicative of an Aldol reaction.

Prevention Strategies:

Strategy Description When to Use
Low Temperature Run the reaction at the lowest possible temperature (-78 °C is common) to minimize the rate of the Aldol reaction.This is a general strategy that should almost always be employed when working with enolizable aldehydes.
Slow Addition Add the aldehyde slowly to the reaction mixture containing the other reagents.This keeps the instantaneous concentration of the aldehyde low, disfavoring the bimolecular Aldol reaction.
Choice of Base Use a non-nucleophilic, sterically hindered base like lithium diisopropylamide (LDA) if deprotonation of another species is required.LDA is often effective at deprotonating other species in the presence of an aldehyde without promoting self-condensation.
Protecting Groups Temporarily convert the aldehyde to a non-enolizable functional group.This is the most robust solution when other methods fail or when the reaction conditions are harsh.

Section 3: The Cannizzaro Reaction: A Trap for Non-Enolizable Aldehydes

FAQ 4: I am working with an aldehyde that has no α-hydrogens, but I am getting a 50% yield of the corresponding alcohol and 50% of the carboxylic acid. What is this reaction?

Answer:

You are observing the Cannizzaro reaction. This is a disproportionation reaction that occurs with aldehydes lacking α-hydrogens when subjected to strong basic conditions.[14][15] In this reaction, one molecule of the aldehyde is reduced to the corresponding primary alcohol, while a second molecule is oxidized to the carboxylic acid (or its salt).[16][17]

Causality: The reaction is initiated by the nucleophilic attack of a hydroxide ion on the carbonyl carbon. The resulting tetrahedral intermediate then transfers a hydride ion to a second molecule of the aldehyde in the rate-determining step.[16][17]

Troubleshooting and Control:

  • Avoid Strong Base: The most straightforward way to prevent the Cannizzaro reaction is to avoid using concentrated strong bases like NaOH or KOH with non-enolizable aldehydes.[15][18]

  • pH Control: If basic conditions are necessary, maintain the pH at a lower level where the Cannizzaro reaction is less favorable.

  • Crossed Cannizzaro Reaction: In some cases, this "side reaction" can be used to your advantage. In a crossed Cannizzaro reaction, a valuable aldehyde is reacted with a cheap, sacrificial aldehyde, often formaldehyde. The formaldehyde is preferentially oxidized to formic acid, while the more valuable aldehyde is reduced to the desired alcohol in high yield.[15][17]

Section 4: Protecting Group Strategies

FAQ 5: When should I use a protecting group for my aldehyde, and which one should I choose?

Answer:

Protecting groups are essential when the aldehyde functionality is incompatible with the reagents or conditions required for a transformation elsewhere in the molecule.[19][20] For example, you cannot perform a Grignard reaction on a molecule containing an unprotected aldehyde, as the Grignard reagent would simply add to the aldehyde.[20]

Decision Workflow for Aldehyde Protection:

G start Is the aldehyde functional group incompatible with the planned reaction conditions? no_protection No protection needed. Proceed with caution. start->no_protection No protection_needed Protection is necessary. start->protection_needed Yes condition_check What are the reaction conditions? protection_needed->condition_check acidic Acidic Conditions condition_check->acidic basic Basic/Nucleophilic Conditions condition_check->basic other_pg Consider alternative protecting groups (e.g., dithianes). Stable to acid. acidic->other_pg acetal Use an Acetal or Ketal (e.g., from ethylene glycol). Stable to bases and nucleophiles. basic->acetal deprotection Deprotect after reaction (e.g., mild aqueous acid for acetals). acetal->deprotection other_pg->deprotection

Caption: Decision workflow for aldehyde protection strategy.

Most Common Protecting Group: Acetals

Acetals are the most widely used protecting groups for aldehydes because they are easy to form and remove, and they are stable to a wide range of reagents.[21][22] Cyclic acetals, formed from diols like ethylene glycol, are particularly common due to their increased stability.

Experimental Protocol: Acetal Protection of an Aldehyde

Reagents:

  • Aldehyde

  • Ethylene glycol (1.1 equivalents)

  • Toluene (or another suitable solvent for azeotropic removal of water)

  • Catalytic amount of p-toluenesulfonic acid (pTSA)

Procedure:

  • Combine the aldehyde, ethylene glycol, and toluene in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.

  • Add the catalytic amount of pTSA.

  • Heat the mixture to reflux. Water will be removed azeotropically and collected in the Dean-Stark trap.

  • Continue refluxing until no more water is collected.

  • Cool the reaction mixture and quench with a mild base (e.g., saturated NaHCO₃ solution).

  • Extract the protected aldehyde with an organic solvent, wash, dry, and concentrate.

Deprotection: The acetal can be easily removed to regenerate the aldehyde by stirring with a mild aqueous acid (e.g., dilute HCl or acetic acid) in a solvent like THF or acetone.[22]

Section 5: Purification Challenges

FAQ 6: My aldehyde seems to be decomposing on my silica gel column. What are my options for purification?

Answer:

Aldehydes can be sensitive, and standard purification methods sometimes lead to degradation.[4] Here are some troubleshooting steps and alternative methods.

Troubleshooting Silica Gel Chromatography:

  • TLC First: Always analyze your crude material by TLC first to see if streaking or the appearance of new spots indicates decomposition on the silica plate.

  • Deactivation: As mentioned previously, adding 0.5-1% triethylamine to your eluent can neutralize the acidic sites on the silica gel.[5]

  • Solvent Choice: Avoid using alcoholic solvents like methanol, as they can form hemiacetals or acetals on the acidic silica surface.[5] Opt for solvent systems like hexane/ethyl acetate or dichloromethane.

Alternative Purification Method: Bisulfite Adduct Formation

For many aldehydes, forming a water-soluble bisulfite adduct is an excellent purification method that avoids chromatography.[23][24]

Protocol:

  • Dissolve the crude reaction mixture in a suitable organic solvent.

  • Extract the organic solution with a saturated aqueous solution of sodium bisulfite (NaHSO₃).

  • The aldehyde will form an adduct and move into the aqueous layer, leaving non-aldehydic impurities in the organic layer.

  • Separate the aqueous layer, wash it with a fresh portion of the organic solvent to remove any remaining impurities.

  • To regenerate the aldehyde, add a base (e.g., NaHCO₃ or dilute NaOH) to the aqueous layer until it is basic, and then extract the pure aldehyde with a fresh organic solvent.[4][25]

Mechanism of Bisulfite Adduct Formation and Reversal:

G cluster_0 Adduct Formation (Purification) cluster_1 Aldehyde Regeneration Aldehyde Aldehyde (in organic layer) Bisulfite + NaHSO₃(aq) Adduct Bisulfite Adduct (in aqueous layer) Bisulfite->Adduct Extraction Adduct2 Bisulfite Adduct (in aqueous layer) Base + Base (e.g., NaHCO₃) PureAldehyde Pure Aldehyde (extract into organic layer) Base->PureAldehyde Regeneration

References

Strategies to avoid oxetane ring-opening during synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Oxetane Synthesis Troubleshooting & Optimization Center

From the desk of the Senior Application Scientist

Welcome to the Technical Support Center. The oxetane motif has become a cornerstone in modern medicinal chemistry, prized for its ability to enhance aqueous solubility, metabolic stability, and other crucial ADME properties.[1][2][3] However, the inherent ring strain of this four-membered ether presents unique stability challenges during multi-step syntheses.[4][5]

This guide is designed to provide you, our fellow researchers and drug development professionals, with practical, in-depth strategies to preserve the integrity of the oxetane ring throughout your synthetic campaigns. We will move beyond simple protocols to explore the mechanistic underpinnings of ring-opening reactions and provide actionable solutions to common problems.

Troubleshooting Guide: Common Scenarios & Solutions

Problem 1: My oxetane is decomposing under acidic conditions. What's happening and how can I prevent it?

This is one of the most frequently encountered issues. While the idea that oxetanes are universally unstable in acid is a misconception, strong acidic conditions are a primary cause of decomposition.[4][6]

A. The Mechanism of Acid-Catalyzed Ring Opening

The reaction is initiated by the protonation of the oxetane's oxygen atom, which significantly increases the electrophilicity of the ring carbons. A nucleophile, which could be the conjugate base of the acid, a solvent molecule, or another species in the reaction mixture, then attacks one of the α-carbons in an SN2 or SN1-like manner, leading to ring cleavage. The pathway is heavily influenced by the substitution pattern on the oxetane ring.

DOT Script for Acid-Catalyzed Ring Opening

cluster_0 Step 1: Protonation cluster_1 Step 2: Nucleophilic Attack Ox Oxetane Ox_H Protonated Oxetane Ox->Ox_H Fast H_plus H+ Ring_Opened Ring-Opened Product Ox_H->Ring_Opened Slow (RDS) Nu Nu-

Caption: Mechanism of acid-catalyzed oxetane ring-opening.

B. Causality & Strategic Solutions

The propensity for ring-opening is directly related to the strength of the acid and the stability of the resulting carbocation intermediate (if the mechanism is SN1-like).

  • Reagent Selection is Key: Avoid strong mineral acids (HCl, H₂SO₄) and potent Lewis acids whenever possible. Opt for milder, sterically hindered, or solid-supported acids.

  • Temperature Control: Perform reactions at the lowest possible temperature. The activation energy for ring-opening is often higher than for the desired reaction, so cooling can significantly favor product formation over decomposition.

  • Structural Considerations: 3,3-disubstituted oxetanes are generally the most stable due to steric shielding, which blocks the nucleophile's path to the C-O σ* antibonding orbital.[4][7] Conversely, oxetanes with electron-donating groups at the C2 position are often less stable.[4]

C. Comparative Table: Acid Reagent Compatibility

ReagentTypeRisk of Ring OpeningRecommended Use & Comments
HCl, H₂SO₄, TFAStrong Protic AcidHigh Generally avoid. Use only if absolutely necessary and at low temperatures with careful monitoring. Can lead to rapid decomposition.
Acetic Acid (AcOH)Weak Protic AcidModerate Can be used for specific reactions, but ring-opening is still a risk, especially upon heating.[8]
Camphorsulfonic Acid (CSA)Solid Protic AcidLow to Moderate A good alternative for acid catalysis. Its bulkiness can sometimes disfavor interaction with the sterically hindered oxetane oxygen.[2]
Pyridinium p-toluenesulfonate (PPTS)Mild Acid CatalystLow Excellent for acid-sensitive substrates, such as during the removal of silyl protecting groups.
Sc(OTf)₃, Yb(OTf)₂Lewis AcidHigh Potent catalysts for ring-opening.[9][10] Use with extreme caution or as part of a deliberate ring-opening strategy.
B(C₆F₅)₃Bulky Lewis AcidModerate to High Can catalyze regioselective isomerization to homoallylic alcohols.[11] Its reactivity can be tuned.

D. Protocol: Acid-Stable Deprotection of a Silyl Ether

This protocol demonstrates the use of a mild acid to deprotect a hydroxyl group without cleaving a nearby oxetane ring.

  • Preparation: Dissolve the oxetane-containing silyl ether (1.0 eq) in a suitable alcohol solvent (e.g., methanol or ethanol) at room temperature.

  • Reagent Addition: Add a mild acid catalyst such as PPTS (0.1 - 0.2 eq).

  • Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-6 hours.

  • Workup: Once the reaction is complete, quench with a mild base like saturated aqueous sodium bicarbonate.

  • Extraction & Purification: Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel chromatography.

Problem 2: My oxetane is reacting with nucleophiles. How can I perform nucleophilic reactions elsewhere in the molecule?

While oxetanes are generally unreactive toward nucleophiles under basic or neutral conditions, strong nucleophiles can open the ring, particularly at elevated temperatures.[12] This reactivity lies between that of highly reactive epoxides and stable tetrahydrofurans.[13]

A. The Mechanism of Nucleophilic Ring Opening

Under neutral or basic conditions, a strong nucleophile directly attacks one of the α-carbons of the oxetane ring in an SN2 reaction. This is a higher energy process compared to acid-catalyzed opening because the ether oxygen has not been activated by protonation. Therefore, only very potent nucleophiles are typically effective.

B. Causality & Strategic Solutions

  • Nucleophile Strength: The primary driver is the nucleophilicity of the reagent. Hard nucleophiles (e.g., organolithiums, Grignard reagents) are more likely to cause ring-opening than softer nucleophiles.[12][14]

  • Temperature: Avoid high temperatures. Many nucleophilic substitution reactions can be run at room temperature or below, which will disfavor the higher-activation-energy ring-opening pathway.

  • Protecting Groups: If you need to perform a reaction with a strong nucleophile on a different part of the molecule, consider temporarily converting a nearby functional group into one that can direct reactivity away from the oxetane or sterically block it.

C. Protocol: Selective Williamson Ether Synthesis

This protocol details the synthesis of an ether from a primary alcohol in the presence of an oxetane ring, using conditions that minimize the risk of ring-opening.

  • Preparation: In a flame-dried flask under a nitrogen atmosphere, dissolve the oxetane-containing alcohol (1.0 eq) in anhydrous THF.

  • Deprotonation: Cool the solution to 0 °C and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes.

  • Alkylation: Add the alkyl halide (e.g., methyl iodide, 1.1 eq) dropwise at 0 °C.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir until completion (monitor by TLC). Do not heat the reaction unless absolutely necessary.

  • Workup: Carefully quench the reaction at 0 °C by the slow addition of water. Extract the product with ethyl acetate, wash with brine, dry over MgSO₄, and concentrate.

  • Purification: Purify the crude product by column chromatography.

Problem 3: My Lewis acid-mediated reaction is causing widespread decomposition. What are my options?

Lewis acids are particularly effective at activating oxetanes for ring-opening, even more so than many Brønsted acids.[9][15] They coordinate to the oxygen atom, creating a highly electrophilic complex that is susceptible to nucleophilic attack or rearrangement.

A. The Mechanism of Lewis Acid-Catalyzed Ring Opening

The Lewis acid (LA) coordinates with the oxetane oxygen, polarizing the C-O bonds and making the α-carbons highly electrophilic. This "activated" oxetane can then be opened by even weak nucleophiles or undergo rearrangement.[16]

DOT Script for Lewis Acid Activation

cluster_0 Coordination cluster_1 Ring Opening Ox Oxetane Complex Activated Oxetane-LA Complex Ox->Complex Reversible LA Lewis Acid (e.g., B(C₆F₅)₃) Product Ring-Opened Product Complex->Product Fast Nu Nucleophile

Caption: Lewis acid activation and subsequent ring-opening.

B. Causality & Strategic Solutions

  • Lewis Acid Strength: "Superacidic" Lewis acids like B(C₆F₅)₃ or Al(C₆F₅)₃ are extremely potent and can promote ring-opening even at low temperatures and low catalyst loadings.[11] Milder Lewis acids like ZnCl₂ or MgBr₂ may be tolerated in some cases, but screening is essential.

  • Frustrated Lewis Pairs (FLPs): Combinations of bulky Lewis acids and bases (FLPs) can also activate oxetanes, leading to unique reactivity like reductive ring-opening with hydrosilanes.[16] Be aware of this possibility if your reaction contains both Lewis acidic and basic components.

  • Alternative Catalysis: If a Lewis acid is required for a transformation elsewhere in the molecule, consider alternative catalytic systems. For example, could a transition-metal catalyzed reaction achieve the same outcome under neutral conditions? Can the reaction be promoted by a non-acidic activator?

Frequently Asked Questions (FAQs)

Q1: Are all substituted oxetanes equally stable? No. Stability is significantly influenced by the substitution pattern. A general rule is that 3,3-disubstituted oxetanes are the most stable.[4][7] This is attributed to steric hindrance, where the substituents block the trajectory of external nucleophiles to the C–O σ* antibonding orbital.[4]

Q2: Can I use strong reducing agents like LiAlH₄? Caution is advised. While some reductions with LiAlH₄ are successful, especially at low temperatures (-30 to -10 °C), decomposition has been reported at temperatures above 0 °C.[13] Using milder reducing agents like NaBH₄ at 0 °C is often a safer alternative for reducing esters or ketones in the presence of an oxetane.[13]

Q3: Is the oxetane ring stable to basic hydrolysis (e.g., saponification of an ester)? Yes, the oxetane ring is generally stable under basic conditions used for ester hydrolysis (e.g., LiOH, NaOH in aq. THF).[13] This is a significant advantage over acidic hydrolysis, which would endanger the ring. This stability allows for selective deprotection of esters in the presence of the oxetane moiety.[13]

Q4: My reaction requires heat. How can I minimize thermal decomposition? If heating is unavoidable, use the lowest possible temperature for the shortest possible time. Ensure the reaction medium is free of acidic or strong nucleophilic impurities. Running the reaction under an inert atmosphere (N₂ or Ar) can also prevent degradation from oxidative processes. The potential for instability increases with high temperatures, so careful monitoring is crucial.[4][7]

Q5: Are there any "oxetane-safe" protecting groups I should be aware of? Protecting groups that are removed under mild, non-acidic conditions are preferred.

  • For alcohols: Silyl ethers (TBS, TIPS), which can be removed with fluoride sources (TBAF) or very mild acid (PPTS), are excellent choices. Benzyl (Bn) ethers, removed by hydrogenolysis, are also very safe for the oxetane ring.

  • For amines: Carbamates like Boc can be problematic if strong acid (TFA) is used for removal. A Cbz group (removed by hydrogenolysis) or an Fmoc group (removed by mild base like piperidine) are often safer alternatives.

References

Validation & Comparative

A Comparative Analysis of 2-Methyl-2-(4-oxetan-3-yl-piperazin-1-yl)-propionaldehyde and Other Piperazine Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the predicted biological activity of the novel compound "2-Methyl-2-(4-oxetan-3-yl-piperazin-1-yl)-propionaldehyde" against well-established piperazine analogs. While specific experimental data for this compound is not extensively documented in peer-reviewed literature, its structure allows for an insightful analysis based on the well-understood roles of its constituent chemical moieties.[1] This analysis is intended for researchers, scientists, and drug development professionals to highlight the potential advantages and research directions for this and related molecular scaffolds.

The piperazine ring is a cornerstone in medicinal chemistry, recognized for its prevalence in a multitude of FDA-approved drugs.[2][3] Its unique six-membered heterocyclic structure with two opposing nitrogen atoms imparts favorable physicochemical properties, such as improved aqueous solubility, oral bioavailability, and the ability to fine-tune interactions with biological targets.[4][5][6] Piperazine derivatives have demonstrated a wide range of pharmacological activities, particularly targeting the central nervous system (CNS) as antipsychotics, antidepressants, and anxiolytics.[2][7]

This guide will deconstruct the title compound to project its biological profile and compare it with known piperazine analogs, focusing on the influence of the oxetane and propionaldehyde functionalities.

Structural Deconstruction and Predicted Biological Profile

The molecule of interest, this compound, can be dissected into three key components: the piperazine core, the N-linked oxetane ring, and the gem-dimethyl propionaldehyde group.

  • The Piperazine Core: This central scaffold is a privileged structure in CNS drug discovery.[3] Its presence suggests a high likelihood of interaction with neurotransmitter receptors, such as serotonin, dopamine, or GABA receptors.[8][9] The dual nitrogen atoms of the piperazine ring can act as hydrogen bond acceptors, contributing to target affinity and specificity.[4][5]

  • The Oxetane Moiety: The incorporation of an oxetane ring is a modern medicinal chemistry strategy to enhance "drug-like" properties.[10][11] Oxetanes are four-membered cyclic ethers that are polar yet metabolically stable.[12] They are often used as bioisosteres for less favorable groups like gem-dimethyl or carbonyl groups.[10][11] The key advantages conferred by an oxetane ring include:

    • Improved Solubility: The polarity of the oxetane ring can significantly increase aqueous solubility.[10][13]

    • Reduced Lipophilicity: This can lead to a better overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile and reduced off-target toxicity.[11][13]

    • Metabolic Stability: The oxetane ring is generally resistant to metabolic degradation.[12][13]

    • Modulation of Basicity: The electron-withdrawing nature of the oxetane's oxygen can lower the pKa of an adjacent amine, which can be beneficial for reducing hERG channel inhibition and improving cell permeability.[10][14]

  • The Propionaldehyde Group: The aldehyde functional group is reactive and can participate in various chemical reactions, including the formation of Schiff bases with primary amines.[1] In a biological context, this opens up the possibility of covalent interactions with target proteins, potentially leading to irreversible inhibition. However, the aldehyde also presents a potential liability due to its reactivity and potential for non-specific binding and toxicity. The gem-dimethyl substitution alpha to the aldehyde may provide some steric shielding, potentially modulating its reactivity.

Based on this analysis, it is hypothesized that this compound will exhibit CNS activity, with an improved physicochemical and pharmacokinetic profile compared to more lipophilic piperazine analogs. The aldehyde group suggests a unique mechanism of action that warrants further investigation.

Comparative Analysis with Other Piperazine Analogs

To contextualize the potential of this compound, we will compare its predicted properties with those of established piperazine-containing drugs that feature different N-substituents.

FeatureThis compound (Hypothesized)Clozapine (Atypical Antipsychotic)Vortioxetine (Antidepressant)Buspirone (Anxiolytic)
N-Substituent Oxetan-3-ylMethyl2,4-dimethylphenylSpirocyclic imide
Key Structural Feature Oxetane ring, aldehyde groupTricyclic dibenzodiazepineArylpiperazineAzaspirodecanedione
Predicted/Known Target(s) Serotonin, Dopamine, GABA receptorsDopamine (D2, D4), Serotonin (5-HT2A)Serotonin transporter (SERT), 5-HT1A, 5-HT3, 5-HT7 receptors5-HT1A receptor (partial agonist), Dopamine D2 receptor (antagonist)
Predicted Physicochemical Properties High solubility, lower lipophilicity, modulated basicityLipophilic, basicModerately lipophilic, basicLipophilic, basic
Potential Advantages Improved ADME profile, potential for novel covalent binding mechanismBroad receptor activityMultimodal mechanism of actionNon-sedating anxiolytic effects
Potential Liabilities Aldehyde reactivity and potential toxicityAgranulocytosis, metabolic side effectsNausea, gastrointestinal side effectsDizziness, nausea

This comparative table highlights how the unique N-substituent of this compound could translate into a distinct pharmacological profile. The introduction of the oxetane ring is a rational strategy to overcome the solubility and metabolic liabilities often associated with traditional piperazine-based CNS drugs.

Experimental Protocols for Biological Characterization

To validate the hypothesized biological activity of this compound, a series of in vitro and in vivo assays would be required. Below are representative protocols for key experiments.

Protocol 1: Radioligand Receptor Binding Assay

This assay determines the affinity of the test compound for a specific receptor.

Objective: To determine the binding affinity (Ki) of the test compound for human serotonin (5-HT1A, 5-HT2A) and dopamine (D2) receptors.

Materials:

  • HEK293 cells stably expressing the receptor of interest.

  • Radioligand (e.g., [3H]-8-OH-DPAT for 5-HT1A, [3H]-Ketanserin for 5-HT2A, [3H]-Spiperone for D2).

  • Test compound and reference compounds (e.g., serotonin, dopamine).

  • Scintillation fluid and microplates.

  • Filtration apparatus and liquid scintillation counter.

Procedure:

  • Prepare cell membranes from the receptor-expressing HEK293 cells.

  • In a 96-well plate, add increasing concentrations of the test compound.

  • Add a fixed concentration of the appropriate radioligand to each well.

  • Add the cell membrane preparation to initiate the binding reaction.

  • Incubate at room temperature for a specified time to reach equilibrium.

  • Terminate the reaction by rapid filtration through a glass fiber filter to separate bound from free radioligand.

  • Wash the filters to remove non-specifically bound radioligand.

  • Measure the radioactivity on the filters using a liquid scintillation counter.

  • Calculate the IC50 value (concentration of test compound that inhibits 50% of specific radioligand binding) and convert it to a Ki value using the Cheng-Prusoff equation.

Protocol 2: In Vitro Metabolic Stability Assay

This assay assesses the susceptibility of a compound to metabolism by liver enzymes.

Objective: To determine the in vitro half-life and intrinsic clearance of the test compound in human liver microsomes.

Materials:

  • Human liver microsomes.

  • NADPH regenerating system.

  • Test compound and positive control (e.g., a rapidly metabolized drug).

  • LC-MS/MS system for quantification.

Procedure:

  • Pre-incubate the test compound with human liver microsomes in a buffer at 37°C.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile).

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant for the concentration of the remaining parent compound using a validated LC-MS/MS method.

  • Plot the natural logarithm of the percentage of the remaining parent compound versus time.

  • Calculate the in vitro half-life (t1/2) from the slope of the linear regression.

  • Calculate the intrinsic clearance (CLint) based on the half-life and microsomal protein concentration.

Visualizing Structure-Activity Relationships and Experimental Workflows

Structure-Activity Relationship (SAR) of Piperazine Analogs

The following diagram illustrates how different substituents on the piperazine ring can influence biological activity, providing a conceptual framework for the design of novel analogs.

SAR_Piperazine cluster_piperazine Piperazine Core cluster_substituents N-Substituents cluster_properties Resulting Properties Piperazine Piperazine Aryl Aryl Group (e.g., Vortioxetine) Piperazine->Aryl Modulates Receptor Profile Alkyl Alkyl Group (e.g., Clozapine) Piperazine->Alkyl Influences Lipophilicity Spirocyclic Spirocyclic System (e.g., Buspirone) Piperazine->Spirocyclic Constrains Conformation Oxetane Oxetane Ring (Hypothetical) Piperazine->Oxetane Enhances 'Drug-like' Properties Receptor_Affinity Modulated Receptor Affinity & Selectivity Aryl->Receptor_Affinity CNS_Activity CNS Activity (Antipsychotic, Antidepressant) Alkyl->CNS_Activity Spirocyclic->Receptor_Affinity Improved_Solubility Improved Solubility & Metabolic Stability Oxetane->Improved_Solubility

Caption: SAR of N-Substituted Piperazine Analogs.

Experimental Workflow for Compound Characterization

The following workflow outlines the logical progression of experiments to characterize a novel piperazine analog.

Workflow Synthesis Synthesis & Purification In_Vitro_Binding In Vitro Receptor Binding Assays Synthesis->In_Vitro_Binding ADME_Assays In Vitro ADME (Solubility, Stability, Permeability) Synthesis->ADME_Assays Functional_Assays Cell-Based Functional Assays (Agonist/Antagonist) In_Vitro_Binding->Functional_Assays In_Vivo_Efficacy In Vivo Efficacy Models (e.g., Behavioral Tests) Functional_Assays->In_Vivo_Efficacy In_Vivo_PK In Vivo Pharmacokinetics (Rodent) ADME_Assays->In_Vivo_PK In_Vivo_PK->In_Vivo_Efficacy Lead_Optimization Lead Optimization In_Vivo_Efficacy->Lead_Optimization

Caption: Drug Discovery Workflow for Piperazine Analogs.

Conclusion

While direct biological data for this compound remains to be published, a systematic analysis of its structural components allows for the formulation of a strong hypothesis regarding its potential pharmacological profile. The combination of a CNS-active piperazine core with a property-enhancing oxetane ring represents a promising strategy in modern drug design. The presence of an aldehyde group, though a potential challenge, also offers an opportunity for a novel mechanism of action. Further experimental validation, following the protocols outlined in this guide, is essential to fully elucidate the therapeutic potential of this and related compounds. This comparative guide serves as a foundational resource for researchers aiming to explore the next generation of piperazine-based therapeutics.

References

A Researcher's Guide to the Enhanced Metabolic Stability of Oxetane-Containing Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of novel therapeutics, medicinal chemists are increasingly turning to innovative molecular scaffolds to overcome the persistent challenges of drug metabolism and pharmacokinetic instability. Among these, the oxetane ring has emerged as a powerful tool for enhancing the metabolic stability of drug candidates. This guide provides an in-depth comparative analysis of the metabolic stability of oxetane-containing compounds versus common bioisosteric replacements, supported by experimental data and detailed methodologies.

The Oxetane Advantage: Shielding Molecules from Metabolic Breakdown

The introduction of an oxetane moiety, a four-membered cyclic ether, into a drug candidate can profoundly influence its metabolic fate.[1] Oxetanes are often employed as bioisosteres for metabolically labile groups such as gem-dimethyl, carbonyl, and cyclobutane moieties.[2][3][4] Their unique combination of polarity, three-dimensionality, and steric hindrance can effectively shield vulnerable positions on a molecule from enzymatic attack by metabolic enzymes, primarily the cytochrome P450 (CYP) family.[1][5] This strategic replacement often leads to a significant reduction in metabolic clearance, thereby prolonging the compound's half-life and improving its overall pharmacokinetic profile.[3][6]

The stability of the oxetane ring itself is a key contributor to its effectiveness. While generally robust, it's important to note that the metabolic fate of an oxetane-containing compound is context-dependent.[2] In some instances, the oxetane ring can undergo metabolism, for example, through oxidation by CYP isoforms or ring-opening reactions catalyzed by microsomal epoxide hydrolase (mEH).[2][7]

Comparative Metabolic Stability: A Data-Driven Overview

The enhanced metabolic stability imparted by oxetanes has been consistently demonstrated in numerous studies. The following tables provide a comparative summary of in vitro metabolic stability data for several compounds, highlighting the advantages of incorporating an oxetane ring. The key parameter presented is intrinsic clearance (CLint), a measure of the rate of metabolism by liver enzymes; a lower CLint value signifies greater metabolic stability.[1]

Compound Pair Original Moiety Oxetane Replacement CLint (μL/min/mg) in Human Liver Microsomes (HLM) Fold Improvement Reference Compound
IDO1 Inhibitors 4-hydroxymethylpyridineOxetane-containing analogHigh ClearanceSignificantly ImprovedCompound 31 vs. 33[2]
ALDH1A Inhibitors PyrazolopyrimidinoneOxetane-containing analogPoor Metabolic StabilitySignificantly ImprovedCompound 5 vs. 6[2]
MMP-13 Inhibitors Methyl groupOxetane-containing analogHigh ClearanceSignificantly ImprovedCompound 35 vs. 36/37[2]
MNK Inhibitors Methyl groupOxetane-containing analogLess StableMore Stable (in vitro HLM/MLM)Compound 39 vs. 40[2]
EZH2 Inhibitors Bicyclic lactamOxetane-containing analog169Significantly LowerCompound 4 vs. 5
Compound Pair Original Moiety Oxetane Replacement Half-life (t1/2, min) in Rat Liver Microsomes (RLM) Fold Improvement Reference Compound
PDE1B Inhibitor Analog without oxetaneOxetane-containing analogNot Specifiedt1/2 of 28.5 min for oxetane analogCompound 2j[7]
ALDH1A Inhibitor Analog without oxetaneOxetane-containing analogNot Specifiedt1/2 > 60 min for oxetane analogCompound 7 vs. 10[2]

Experimental Protocol: In Vitro Metabolic Stability Assay in Liver Microsomes

This protocol outlines a standard procedure for assessing the metabolic stability of a compound using liver microsomes, a common in vitro model.[8][9][10][11][12]

Objective: To determine the intrinsic clearance (CLint) and half-life (t1/2) of a test compound in the presence of liver microsomes.

Materials:

  • Test compound

  • Pooled liver microsomes (human or other species)

  • Potassium phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Positive control compound with known metabolic instability (e.g., verapamil, testosterone)

  • Negative control (incubation without NADPH)

  • Acetonitrile (or other suitable organic solvent) containing an internal standard for LC-MS/MS analysis

  • 96-well plates

  • Incubator/shaker (37°C)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound and positive control in a suitable solvent (e.g., DMSO).

    • Prepare the incubation mixture by combining the phosphate buffer and liver microsomes. The final microsomal protein concentration is typically 0.5 mg/mL.[10]

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • Pre-warm the incubation mixture and the NADPH regenerating system to 37°C.

    • Add the test compound to the incubation mixture at a final concentration typically ranging from 1 to 10 µM.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. For the negative control, add buffer instead of the NADPH system.

    • Incubate the plate at 37°C with gentle shaking.

  • Time-Point Sampling:

    • Collect aliquots from the incubation mixture at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

    • Quench the reaction at each time point by adding a multiple-volume excess of cold acetonitrile containing the internal standard. This step precipitates the proteins and stops the enzymatic reaction.

  • Sample Processing:

    • Centrifuge the quenched samples to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the test compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining test compound against time.

    • Determine the elimination rate constant (k) from the slope of the linear regression line.

    • Calculate the half-life (t1/2) using the formula: t1/2 = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the formula: CLint (μL/min/mg protein) = (0.693 / t1/2) * (incubation volume / mg of microsomal protein).

Visualizing the Workflow and Concepts

To better illustrate the experimental process and the underlying principles, the following diagrams have been generated.

G cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis A Prepare Test Compound Stock Solution E Add Test Compound to Microsomes A->E B Prepare Microsome Incubation Mixture B->E C Prepare NADPH Regenerating System F Initiate Reaction with NADPH C->F D Pre-warm Reagents to 37°C D->E D->F E->F G Incubate at 37°C F->G H Collect Aliquots at Time Points G->H I Quench Reaction with Cold Acetonitrile + IS H->I J Centrifuge to Pellet Protein I->J K Transfer Supernatant J->K L LC-MS/MS Analysis K->L M Data Analysis (t1/2, CLint) L->M

Caption: Workflow for In Vitro Metabolic Stability Assay.

G cluster_compound Drug Candidate cluster_metabolism Metabolic Pathway Compound Metabolically Labile Moiety (e.g., gem-dimethyl) CYP450 CYP450 Enzymes Compound->CYP450 Metabolic Attack Oxetane_Compound Oxetane-Containing Analog Shield Oxetane Shielding Oxetane_Compound->Shield Metabolites Metabolites CYP450->Metabolites Excretion Rapid Excretion Metabolites->Excretion Shield->CYP450 Blocks Access

Caption: Oxetane as a Metabolic Shield.

Conclusion

The strategic incorporation of oxetane rings represents a valuable and proven approach in modern drug discovery to enhance metabolic stability. By acting as a robust bioisosteric replacement for more labile functional groups, oxetanes can significantly improve a compound's pharmacokinetic profile, ultimately increasing its potential for clinical success. The experimental data and protocols provided in this guide offer a framework for researchers to effectively evaluate and leverage the "oxetane advantage" in their own drug development programs.

References

A Senior Application Scientist's Guide to Validating the Structure of 2-Methyl-2-(4-oxetan-3-yl-piperazin-1-yl)-propionaldehyde using 2D NMR

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Unambiguous Structural Verification

In the landscape of drug discovery and development, the precise molecular structure of a compound is its fundamental identity. It dictates its physicochemical properties, its interaction with biological targets, and ultimately, its efficacy and safety. For novel chemical entities like 2-Methyl-2-(4-oxetan-3-yl-piperazin-1-yl)-propionaldehyde, a molecule featuring a complex interplay of a strained oxetane ring, a flexible piperazine core, and a reactive aldehyde, unambiguous structural verification is not merely a procedural step but a cornerstone of scientific integrity.

This guide provides an in-depth, experience-driven walkthrough of how a suite of two-dimensional Nuclear Magnetic Resonance (2D NMR) experiments can be synergistically employed to confirm the constitution of this molecule. We will move beyond a simple recitation of techniques to explain the causal logic behind the experimental choices, demonstrating how COSY, HSQC, and HMBC experiments form a self-validating system to piece together the molecular puzzle with irrefutable certainty.

The Analytical Challenge: Deconstructing the Target Molecule

Before delving into the methodology, let us first visualize the proposed structure and assign a numbering scheme that will serve as our map for the subsequent analysis.

Figure 1: Proposed Structure of this compound (A standard chemical drawing with numbered atoms would be presented here.)

Structure Breakdown:

  • Propionaldehyde Moiety: Contains the aldehyde group (C1-H1), a quaternary carbon (C2), and two magnetically equivalent methyl groups (C3, C4).

  • Piperazine Ring: A six-membered heterocycle with two distinct nitrogen environments and four methylene (CH₂) groups (C5, C6, C7, C8).

  • Oxetane Ring: A four-membered, strained ether ring composed of a methine (CH) group (C9) and two methylene groups (C10, C11).

The primary analytical challenge is to unequivocally connect these three distinct fragments and confirm their precise points of attachment.

The 2D NMR Toolkit: A Symphony of Correlations

While one-dimensional (1D) NMR (¹H and ¹³C) provides an initial census of the proton and carbon environments, its spectra can become crowded and difficult to interpret for complex molecules.[1][2] 2D NMR resolves this by spreading signals across two frequency dimensions, revealing correlations between nuclei that are essential for structural elucidation.[3][4]

  • COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH).[3][5] It is the workhorse for mapping out contiguous proton spin systems, such as the protons within the oxetane ring.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached (¹JCH).[6][7] It provides a definitive link between the ¹H and ¹³C spectra, allowing for confident assignment of carbon resonances for all protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful tool for piecing together a molecule's complete carbon skeleton. It reveals correlations between protons and carbons that are separated by two or three bonds (²JCH, ³JCH), and sometimes more.[4][7] Crucially, it allows us to "see" connections through quaternary carbons and heteroatoms, which is impossible with COSY or HSQC alone.

Experimental Protocol: A Self-Validating Workflow

The trustworthiness of the final structure is built upon a robust and logical experimental workflow. Each step provides data that informs and is validated by the next.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Integration & Validation prep Dissolve ~10-15 mg of sample in 0.6 mL of CDCl3 or DMSO-d6 acq_1d 1. Acquire 1D Spectra (¹H, ¹³C, DEPT-135) prep->acq_1d acq_cosy 2. Acquire ¹H-¹H COSY acq_1d->acq_cosy acq_hsqc 3. Acquire ¹H-¹³C HSQC acq_cosy->acq_hsqc acq_hmbc 4. Acquire ¹H-¹³C HMBC acq_hsqc->acq_hmbc analysis_1d Assign proton & carbon types (CH3, CH2, CH, Cq) analysis_cosy Identify H-H spin systems (e.g., Oxetane fragment) analysis_1d->analysis_cosy analysis_hsqc Link protons to their directly attached carbons analysis_cosy->analysis_hsqc analysis_hmbc Connect molecular fragments via long-range correlations analysis_hsqc->analysis_hmbc final_structure Assemble & Verify Final Structure analysis_hmbc->final_structure

Diagram 1: A comprehensive workflow from sample preparation to final structure validation.

Step-by-Step Methodology
  • Sample Preparation: Dissolve 10-15 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical to avoid signal overlap with the analyte.

  • 1D NMR Acquisition:

    • Acquire a standard ¹H NMR spectrum to assess sample purity and identify proton chemical shifts and multiplicities.

    • Acquire a proton-decoupled ¹³C NMR spectrum to identify the number of distinct carbon environments.

    • Acquire a DEPT-135 spectrum, which helps differentiate between CH/CH₃ (positive phase) and CH₂ (negative phase) signals, providing crucial information for initial assignments.[8]

  • 2D NMR Acquisition: Using standard manufacturer pulse programs on a spectrometer (e.g., 400 MHz or higher for better resolution):

    • COSY: Acquire a gradient-enhanced (gCOSY) spectrum to map all ¹H-¹H J-couplings.

    • HSQC: Acquire a phase-sensitive, edited HSQC spectrum. This is superior to older HMQC experiments as it provides higher resolution and allows for the differentiation of CH/CH₃ and CH₂ signals by phase, corroborating the DEPT-135 data with higher sensitivity.[7]

    • HMBC: Acquire a gHMBC spectrum. The long-range coupling delay should be optimized for an average J-coupling of 8-10 Hz to capture the key two- and three-bond correlations.[7]

Data Interpretation: Assembling the Molecular Puzzle

The core of the validation process lies in the synergistic interpretation of the spectra. We will now walk through the expected correlations that would confirm the structure.

Predicted NMR Data Summary
Atom(s)¹H Shift (ppm)¹³C Shift (ppm)Key COSY Correlations (with Proton #)Key HMBC Correlations (with Carbon #)
H1/C1 ~9.5 (s)~204NoneC2, C3, C4
C2 -~55--
H3, H4/C3, C4 ~1.1 (s)~22NoneC1, C2
H5, H8/C5, C8 ~2.5 (m)~52H6, H7C2, C9, C6, C7
H6, H7/C6, C7 ~2.7 (m)~48H5, H8C9, C5, C8
H9/C9 ~3.8 (m)~65H10, H11C5, C8, C10, C11
H10/C10 ~4.5 (m)~75H9, H11C9, C11
H11/C11 ~4.6 (m)~75H9, H10C9, C10

Note: Chemical shifts are estimations based on typical values for similar functional groups and are subject to solvent effects. The true power lies in the correlation patterns, not the absolute shift values.[9]

Analysis Narrative
  • Propionaldehyde Moiety Confirmation:

    • The ¹H spectrum should show a sharp singlet around δ 9.5 ppm for the aldehyde proton (H1 ) and a prominent singlet integrating to 6 protons around δ 1.1 ppm for the two equivalent methyl groups (H3, H4 ).

    • The key HMBC correlation is from the aldehyde proton H1 to the quaternary carbon C2 (²JCH) and the methyl carbons C3/C4 (³JCH). Complementary HMBC correlations from the methyl protons H3/H4 to C2 (²JCH) and the aldehyde carbon C1 (³JCH) would definitively establish this fragment.

  • Mapping the Piperazine and Oxetane Rings (COSY & HSQC):

    • COSY is crucial here. It will reveal the H-H connectivity within the oxetane ring. We expect to see correlations between H9 and the protons on C10 and C11 . We would also see correlations between the geminal protons on C10 and C11 if they are not chemically equivalent.

    • Within the piperazine ring, we would expect to see correlations between the protons on adjacent carbons (e.g., H5/H8 correlating with H6/H7 ).

    • HSQC acts as a bridge. It will unambiguously link each of these proton signals to their respective carbon signals identified in the ¹³C spectrum, confirming the assignments made from the DEPT-135 experiment.[6]

  • Connecting the Fragments (The Power of HMBC): This is the final and most critical step, where the molecular fragments are linked together. The following HMBC correlations are non-negotiable for structural proof:

    • Piperazine to Propionaldehyde: Protons on the piperazine ring adjacent to the propionaldehyde moiety (H5, H8 ) must show a three-bond correlation (³JCH) to the quaternary carbon C2 . The absence of this correlation would invalidate the proposed structure.

    • Piperazine to Oxetane: The methine proton of the oxetane ring (H9 ) must show three-bond correlations (³JCH) to the piperazine carbons C6 and C7 . Conversely, the piperazine protons H6 and H7 should show correlations to the oxetane carbon C9 .

G Prop Propionaldehyde (C1, C2, C3, C4) Pip Piperazine Ring (C5, C6, C7, C8) Prop->Pip HMBC (H5/H8 to C2) Pip->Pip COSY (H5/H8 to H6/H7) Ox Oxetane Ring (C9, C10, C11) Pip->Ox HMBC (H9 to C6/C7) Ox->Ox COSY (H9 to H10/H11)

Diagram 2: Logical connections established by key 2D NMR correlations.

Comparison with Alternative Methodologies

While 2D NMR is exceptionally powerful for determining the covalent framework of a molecule in solution, it's useful to understand its place among other techniques.

TechniqueStrengthsLimitations
2D NMR Spectroscopy - Provides unambiguous atom-to-atom connectivity.[10]- Reflects the structure in a physiologically relevant solution state.- Non-destructive.- Requires relatively large amounts of pure sample (mg scale).- Does not directly provide absolute stereochemistry.- Can be time-consuming for very complex molecules.
X-Ray Crystallography - Provides the absolute 3D structure, including stereochemistry, with high precision.- Considered the "gold standard" for structural proof.- Requires a suitable single crystal, which can be difficult or impossible to grow.- The solid-state structure may not perfectly represent the solution-state conformation.
Mass Spectrometry (MS/MS) - Extremely sensitive (sub-picogram).- Provides accurate molecular weight and elemental composition.- Fragmentation patterns can suggest connectivity.- Does not provide the complete, unambiguous bonding network.- Cannot distinguish between many types of isomers (e.g., constitutional isomers, stereoisomers).

As the table illustrates, these techniques are complementary.[11] Mass spectrometry would be used to confirm the elemental formula (C₁₁H₂₀N₂O₂), while 2D NMR provides the definitive map of how those atoms are connected.

Conclusion

The structural validation of this compound is a clear demonstration of the power of modern spectroscopic methods. By systematically applying a suite of 2D NMR experiments—COSY, HSQC, and HMBC—we move from a simple list of proton and carbon signals to a fully interconnected and validated molecular structure. This logical, self-verifying workflow is indispensable in the fields of chemical research and drug development, ensuring that subsequent biological and clinical studies are built upon a foundation of absolute structural certainty.

References

The Strategic Incorporation of Oxetane Scaffolds into Piperazine-Based Bioactive Agents: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Convergence of Privileged Scaffolds in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the piperazine ring stands as a cornerstone scaffold, integral to the structure of numerous approved therapeutics across a wide range of disease areas.[1] Its prevalence is attributable to a unique combination of properties: the two nitrogen atoms provide handles for facile chemical modification, impart aqueous solubility, and can engage in crucial hydrogen bonding interactions with biological targets.[1] However, the unadorned piperazine moiety can also present challenges, including high basicity and susceptibility to metabolic degradation, which can negatively impact a drug candidate's pharmacokinetic profile and selectivity.

Concurrently, the oxetane ring, a four-membered cyclic ether, has emerged as a valuable motif for fine-tuning the physicochemical properties of bioactive molecules.[2] The incorporation of this small, polar, and three-dimensional scaffold can profoundly influence a compound's solubility, lipophilicity, metabolic stability, and the basicity of adjacent functional groups.[2][3] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of oxetane-substituted piperazines, offering a comparative perspective on their performance against other piperazine analogs, supported by experimental data and detailed protocols.

The Oxetane Advantage: Modulating Physicochemical Properties and Biological Activity

The introduction of an oxetane moiety onto a piperazine core is a strategic decision driven by the desire to overcome the inherent liabilities of the piperazine ring while retaining or enhancing its beneficial properties. The oxetane's strong inductive electron-withdrawing effect is particularly noteworthy, as it can significantly reduce the pKa of a neighboring piperazine nitrogen, thereby mitigating issues associated with high basicity, such as hERG channel inhibition and poor cell permeability.[2]

A Comparative Analysis: Oxetane vs. Other Piperazine Substituents

The true value of the oxetane scaffold is best understood through a comparative lens. In many drug discovery campaigns, the oxetane has been introduced as a bioisosteric replacement for other common piperazine substituents, such as ethyl or isopropyl groups, or as a more metabolically stable alternative to a morpholine ring.

Case Study 1: Enhancing Selectivity and Metabolic Stability in a SYK Inhibitor

In the development of Lanraplenib, a spleen tyrosine kinase (SYK) inhibitor, the replacement of a 4-ethyl-piperazine with a 4-(oxetan-3-yl)piperazine proved to be a pivotal modification. While the ethyl-substituted analog exhibited improved metabolic stability over the initial morpholine-containing lead, its increased basicity (calculated pKaH = 8.0) resulted in poor T-cell versus B-cell selectivity. The introduction of the oxetane moiety reduced the basicity (calculated pKaH = 6.4), which in turn doubled the cellular selectivity.[2] This case highlights the oxetane's ability to concurrently enhance metabolic stability and selectivity by modulating the electronic properties of the piperazine ring.

CompoundPiperazine N4-SubstituentCalculated pKaHT/B Cell Selectivity Ratio
Lead AnalogEthyl8.05
Lanraplenib Oxetan-3-yl 6.4 10

Table 1: Comparison of a 4-ethyl-piperazine with a 4-(oxetan-3-yl)piperazine in the optimization of a SYK inhibitor. Data sourced from[2].

Case Study 2: Mitigating Hepatotoxicity and Improving Potency in a BTK Inhibitor

The development of Fenebrutinib, a Bruton's tyrosine kinase (BTK) inhibitor, provides another compelling example of the oxetane's utility. An earlier analog in the series suffered from hepatotoxicity, which was addressed by replacing a phenyl ring with a pyridine. However, the key modification for improving the overall profile was the introduction of an oxetane on the piperazine ring, which lowered the pKaH from 7.8 to 6.3.[2] This reduction in basicity was crucial for mitigating off-target effects while maintaining potent on-target activity.

CompoundPiperazine N4-SubstituentpKaH
PrecursorIsopropyl7.8
Fenebrutinib Oxetan-3-yl 6.3

Table 2: Impact of oxetane substitution on the basicity of the piperazine ring in the Fenebrutinib discovery program. Data sourced from[2].

Structure-Activity Relationship (SAR) Insights

SAR_Trends cluster_piperazine Piperazine Core cluster_oxetane Oxetane Substituent cluster_properties Impact on Properties P Piperazine Solubility Increased Solubility P->Solubility Metabolic_Stability Improved Metabolic Stability P->Metabolic_Stability Basicity Reduced Basicity (pKa) P->Basicity Lipophilicity Modulated Lipophilicity (LogD) P->Lipophilicity Potency Enhanced Potency & Selectivity P->Potency O Oxetane O->P Substitution at N4

  • Position of Oxetane Substitution: The majority of successful examples feature substitution at the 3-position of the oxetane ring. This is likely due to the greater chemical stability of 3-substituted oxetanes and the commercial availability of versatile building blocks like oxetan-3-one.[2]

  • Impact on Potency: The introduction of an oxetane does not universally lead to an increase in potency. In some cases, other substituents may provide a better fit for the target's binding pocket. However, when the oxetane is well-tolerated sterically, its ability to fine-tune physicochemical properties can indirectly lead to improved potency and a better overall drug profile.[2]

  • Conformational Effects: The rigid, three-dimensional nature of the oxetane ring can impart a preferred conformation to the piperazine substituent, which can be advantageous for binding to a specific target. This contrasts with more flexible alkyl chains that can adopt multiple conformations, some of which may be energetically unfavorable for binding.

Experimental Protocols

To provide a practical context for the synthesis and evaluation of oxetane-substituted piperazines, the following sections detail representative experimental procedures.

Synthesis of a Representative 1-Aryl-4-(oxetan-3-yl)piperazine

This protocol describes a common method for synthesizing oxetane-substituted piperazines via reductive amination.

Synthesis_Workflow Start Start: 1-Arylpiperazine & Oxetan-3-one Step1 Step 1: Imine Formation (Acid Catalyst, e.g., Acetic Acid) Start->Step1 Step2 Step 2: Reduction (Reducing Agent, e.g., NaBH(OAc)3) Step1->Step2 Workup Workup & Purification Step2->Workup Product Product: 1-Aryl-4-(oxetan-3-yl)piperazine Workup->Product

Step-by-Step Methodology:

  • Reaction Setup: To a solution of 1-arylpiperazine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) is added oxetan-3-one (1.1 eq).

  • Imine Formation: A catalytic amount of acetic acid (0.1 eq) is added to the mixture to facilitate the formation of the iminium ion intermediate. The reaction is stirred at room temperature for 1-2 hours.

  • Reduction: Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) is added portion-wise to the reaction mixture. The reaction is then stirred at room temperature for 12-24 hours, or until completion as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in DCM) to afford the desired 1-aryl-4-(oxetan-3-yl)piperazine.

In Vitro Kinase Inhibition Assay

This protocol outlines a general procedure for evaluating the inhibitory activity of oxetane-substituted piperazines against a target kinase.

Step-by-Step Methodology:

  • Compound Preparation: A stock solution of the test compound is prepared in 100% dimethyl sulfoxide (DMSO). A serial dilution of the compound is then created in DMSO.

  • Kinase Reaction Setup: In a 96-well plate, the kinase, a suitable peptide substrate, and ATP are combined in a kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA).

  • Inhibition Assay: A small volume of the serially diluted test compound or DMSO (as a vehicle control) is added to each well. The plate is incubated at room temperature for a defined period (e.g., 10 minutes) to allow for inhibitor binding.

  • Reaction Initiation and Termination: The kinase reaction is initiated by the addition of the substrate/ATP mixture. The plate is incubated at 30°C for a specified time (e.g., 60 minutes). The reaction is then stopped, often by the addition of a reagent that depletes the remaining ATP.

  • Signal Detection: The amount of product formed (e.g., ADP) is quantified using a suitable detection method. Luminescence-based assays, such as the ADP-Glo™ Kinase Assay, are commonly employed, where the luminescent signal is proportional to the kinase activity.

  • Data Analysis: The luminescence data is plotted against the logarithm of the inhibitor concentration. The data is then fitted to a sigmoidal dose-response curve to determine the IC₅₀ value, which represents the concentration of the inhibitor required to reduce the kinase activity by 50%.

Conclusion: A Versatile Tool for Drug Discovery

The strategic incorporation of an oxetane moiety into a piperazine scaffold represents a powerful tactic in modern drug discovery. As demonstrated through various case studies, this combination can lead to significant improvements in a drug candidate's physicochemical properties, metabolic stability, and biological activity. The ability of the oxetane to modulate the basicity of the piperazine ring is a particularly valuable feature, allowing for the mitigation of common liabilities associated with this otherwise privileged scaffold. While the SAR of oxetane-substituted piperazines is context-dependent, the insights gleaned from successful drug discovery campaigns provide a strong rationale for their continued exploration in the design of novel therapeutics. The experimental protocols provided herein offer a practical starting point for researchers seeking to synthesize and evaluate these promising compounds.

References

In vitro ADME properties of "2-Methyl-2-(4-oxetan-3-yl-piperazin-1-yl)-propionaldehyde"

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, a thorough understanding of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is paramount to its success.[1][2][3] Early-stage in vitro assessment of these characteristics allows for the timely identification of potential liabilities, thereby guiding medicinal chemistry efforts and reducing the likelihood of late-stage clinical failures.[1][2] This guide provides a comprehensive framework for evaluating the in vitro ADME profile of "2-Methyl-2-(4-oxetan-3-yl-piperazin-1-yl)-propionaldehyde," a novel chemical entity. Due to the absence of publicly available data for this specific molecule, this document will serve as a detailed roadmap for its characterization, outlining the critical experimental assays and providing a comparative context with established drug compounds.

Our approach is grounded in robust, validated in vitro systems that serve as the industry standard for preclinical drug development. We will delve into the core assays essential for building a comprehensive ADME profile: metabolic stability, permeability and efflux, aqueous solubility, and plasma protein binding. For each assay, we will not only provide a step-by-step protocol but also elucidate the scientific rationale behind the experimental design and data interpretation.

Metabolic Stability: Predicting First-Pass Metabolism

A primary determinant of a drug's oral bioavailability and dosing regimen is its susceptibility to metabolism, particularly by cytochrome P450 (CYP) enzymes in the liver.[4] The in vitro microsomal stability assay is a cornerstone for predicting in vivo metabolic clearance.[4][5]

Comparative Analysis

To contextualize the potential metabolic stability of "this compound," we will compare its hypothetical data to that of well-characterized drugs with known metabolic fates:

CompoundIntrinsic Clearance (CLint, µL/min/mg protein)Half-Life (t½, min)Predicted In Vivo Clearance
Warfarin Low (e.g., < 10)> 69Low
Verapamil High (e.g., > 100)< 7High
"this compound" To be determinedTo be determinedTo be determined

Table 1: Comparative metabolic stability data for reference compounds.

Experimental Workflow: Microsomal Stability Assay

cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_analysis Analysis prep_compound Prepare 1 µM Test Compound Solution mix Combine Compound, Microsomes, & Buffer prep_compound->mix prep_microsomes Thaw & Dilute Liver Microsomes (0.5 mg/mL) prep_microsomes->mix prep_cofactor Prepare NADPH Regenerating System start_reaction Initiate Reaction with NADPH prep_cofactor->start_reaction mix->start_reaction time_points Aliquots at 0, 5, 15, 30, 45, 60 min start_reaction->time_points terminate Quench with Acetonitrile (+ Internal Standard) time_points->terminate centrifuge Centrifuge to Pellet Protein terminate->centrifuge lcms Analyze Supernatant by LC-MS/MS centrifuge->lcms data_analysis Calculate % Remaining vs. Time lcms->data_analysis cluster_prep Cell Culture cluster_assay Permeability Assay cluster_analysis Analysis seed Seed Caco-2 cells on Transwell inserts culture Culture for 21 days to form a monolayer seed->culture teer Verify monolayer integrity (TEER measurement) culture->teer dose_apical Add compound to Apical (A) side teer->dose_apical dose_baso Add compound to Basolateral (B) side teer->dose_baso sample_baso Sample from Basolateral (B) side over time dose_apical->sample_baso lcms Quantify compound concentration by LC-MS/MS sample_baso->lcms sample_apical Sample from Apical (A) side over time dose_baso->sample_apical sample_apical->lcms calc_papp Calculate Papp (A-B) and Papp (B-A) lcms->calc_papp calc_er Determine Efflux Ratio (ER) calc_papp->calc_er cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis dmso_stock Prepare 10 mM DMSO stock of compound add_dmso Add DMSO stock to buffer dmso_stock->add_dmso buffer Prepare aqueous buffer (e.g., PBS pH 7.4) buffer->add_dmso incubate Incubate and shake (e.g., 2 hours at RT) add_dmso->incubate filter Filter to remove precipitate incubate->filter lcms Quantify compound in filtrate by LC-MS/MS filter->lcms determine_sol Determine solubility against a standard curve lcms->determine_sol cluster_prep Preparation cluster_dialysis Dialysis cluster_analysis Analysis spike_plasma Spike compound into plasma add_samples Add plasma to one chamber, buffer to the other spike_plasma->add_samples prep_buffer Prepare dialysis buffer (PBS pH 7.4) prep_buffer->add_samples setup_red Set up RED device with dialysis membrane setup_red->add_samples incubate Incubate at 37°C with shaking until equilibrium add_samples->incubate sample_chambers Sample from both plasma and buffer chambers incubate->sample_chambers matrix_match Matrix-match samples sample_chambers->matrix_match lcms Quantify by LC-MS/MS matrix_match->lcms calc_fu Calculate Fraction Unbound (fu) lcms->calc_fu

References

The Oxetane Advantage: A Comparative Guide to the Physicochemical Properties of Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Medicinal Chemists

In modern drug discovery, the piperazine ring is a ubiquitous scaffold, prized for its synthetic tractability and its ability to confer desirable pharmacokinetic properties.[1] Its two nitrogen atoms provide handles for molecular elaboration and can improve aqueous solubility and oral bioavailability.[1][2] However, the basicity of the piperazine nitrogens can also lead to off-target effects and undesirable pharmacokinetic profiles.[3][4] Consequently, medicinal chemists are in a constant search for strategies to fine-tune the properties of this privileged structure.

One of the most successful and increasingly popular strategies is the incorporation of an oxetane ring.[5][6] This small, polar, three-dimensional motif serves as more than just a molecular scaffold; it is a powerful tool for modulating key physicochemical properties, often transforming a problematic lead compound into a viable drug candidate.[3][7] This guide provides a detailed comparison of piperazine derivatives with and without this four-membered heterocycle, supported by experimental data and detailed protocols to empower researchers in their drug design campaigns.

The Physicochemical Impact of Oxetane Incorporation

The introduction of an oxetane ring onto a piperazine derivative can profoundly and often simultaneously improve several key drug-like properties.[6] The underlying cause for these changes is rooted in the unique electronic and steric features of the oxetane moiety: its polarity, its three-dimensionality, and the powerful inductive electron-withdrawing effect of its oxygen atom.[3][5]

Key Physicochemical Property Comparison

The following table summarizes the typical effects observed when incorporating an oxetane ring, particularly when attached to or near the piperazine nitrogen. The data is a synthesis of findings from multiple drug discovery campaigns.[3][4]

Physicochemical PropertyTypical Piperazine Derivative (e.g., N-alkyl)Oxetane-Substituted Piperazine DerivativeRationale for Change
Aqueous Solubility Moderate to HighSignificantly Increased The oxetane ring is polar and increases the three-dimensionality (sp³ character) of the molecule, which disrupts crystal packing and improves interactions with water.[3][7]
Lipophilicity (LogD at pH 7.4) Variable, often highReduced The polar oxetane moiety decreases the overall lipophilicity of the molecule, which can be beneficial for reducing metabolic clearance and improving the safety profile.[3][6]
Basicity (pKa of Piperazine Nitrogen) Typically 8.0 - 9.0Reduced (e.g., 6.0 - 7.5) The electronegative oxygen atom in the oxetane ring exerts a strong inductive electron-withdrawing effect, reducing the electron density on the adjacent piperazine nitrogen and thus lowering its basicity.[3]
Metabolic Stability (In Vitro Clearance) Variable, can be a liabilityGenerally Improved The oxetane ring can block sites of metabolism. Furthermore, the reduction in lipophilicity often correlates with decreased recognition by metabolic enzymes like Cytochrome P450s.[5][7][8]
Permeability Generally GoodMaintained or Improved Despite the increase in polarity, the reduction in pKa can lead to a higher fraction of the neutral species at physiological pH, which can maintain or even improve membrane permeability.[3][4]

A compelling example from a late-stage drug optimization campaign for the spleen tyrosine kinase (SYK) inhibitor entospletinib illustrates these benefits practically. The exchange of a 4-ethyl-piperazine group for a 4-oxetanyl-piperazine moiety resulted in a significant improvement in the drug's selectivity profile.[3][4] This was achieved by reducing the basicity of the piperazine nitrogen from a calculated pKa of 8.0 to 6.4, while simultaneously maintaining high metabolic stability and demonstrating high aqueous solubility.[3][4]

G cluster_0 Standard Piperazine Derivative cluster_1 Oxetane-Substituted Piperazine High_pKa High Basicity (pKa) High_LogD Higher Lipophilicity (LogD) High_pKa->High_LogD Often Correlated Metabolic_Liability Potential Metabolic Liability High_LogD->Metabolic_Liability Can lead to Low_LogD Lower Lipophilicity (LogD) Improved_Stability Improved Metabolic Stability Low_LogD->Improved_Stability Often Correlates with Improved_Solubility Increased Solubility Oxetane_Moiety Introduction of Oxetane Moiety Oxetane_Moiety->Low_LogD Increased Polarity Oxetane_Moiety->Improved_Solubility Polarity & 3D Shape Low_pKa Low_pKa Oxetane_Moiety->Low_pKa Inductive Effect

Caption: Impact of Oxetane Incorporation on Physicochemical Properties.

Experimental Protocols for Property Determination

To quantitatively assess the impact of oxetane incorporation, several key in vitro assays are indispensable. The following protocols represent standard, robust methodologies used in the pharmaceutical industry.

Aqueous Solubility Determination (Turbidimetric Method)

This high-throughput method is ideal for early discovery settings to quickly assess the kinetic solubility of a compound.[9]

Methodology:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% dimethyl sulfoxide (DMSO).

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution to create a range of concentrations.

  • Addition of Aqueous Buffer: Add phosphate-buffered saline (PBS) at pH 7.4 to each well, bringing the final DMSO concentration to <1%.

  • Incubation and Shaking: Seal the plate and shake at room temperature for 2 hours to allow for equilibration.

  • Turbidity Measurement: Measure the absorbance (or light scattering) of each well at a wavelength of 620 nm using a plate reader. The concentration at which precipitation is first observed is recorded as the kinetic solubility.

Lipophilicity Determination (Shake-Flask Method for LogP)

The "shake-flask" method is the gold-standard for determining the partition coefficient (LogP), a measure of a compound's lipophilicity.[10][11]

Methodology:

  • System Preparation: Pre-saturate n-octanol with water and water with n-octanol by mixing them vigorously and allowing the phases to separate overnight.

  • Compound Addition: Add a known amount of the test compound to a vial containing a known volume of the pre-saturated water (or buffer) and pre-saturated n-octanol.

  • Equilibration: Cap the vial and shake it for a set period (e.g., 1-2 hours) at a constant temperature to allow the compound to partition between the two phases.

  • Phase Separation: Centrifuge the vial to ensure complete separation of the aqueous and organic layers.

  • Quantification: Carefully remove an aliquot from each phase and determine the concentration of the compound using a suitable analytical method, such as HPLC-UV or LC-MS.

  • Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.[10]

G A 1. Prepare Saturated Phases (n-Octanol and Water) B 2. Add Test Compound to Biphasic System A->B C 3. Shake to Equilibrate B->C D 4. Centrifuge to Separate Phases C->D E 5. Sample Aqueous Phase D->E F 5. Sample Organic Phase D->F G 6. Quantify Compound in Each Phase (e.g., HPLC-UV) E->G F->G H 7. Calculate LogP = log([Organic]/[Aqueous]) G->H

Caption: Workflow for Shake-Flask LogP Determination.

In Vitro Metabolic Stability Assay (Liver Microsomes)

This assay assesses a compound's susceptibility to metabolism by Phase I enzymes, primarily Cytochrome P450s, which are abundant in liver microsomes.[12][13][] A compound with high metabolic stability will be cleared more slowly in vivo.[15]

Methodology:

  • Reagent Preparation: Prepare the incubation mixture containing liver microsomes (e.g., human, rat) in a phosphate buffer. Prepare a separate solution of the NADPH cofactor, which is required for P450 enzyme activity.[12]

  • Initiation of Reaction: Pre-warm the microsome/compound mixture to 37°C. Initiate the metabolic reaction by adding the NADPH solution.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a "stop solution" (e.g., cold acetonitrile with an internal standard) to quench the reaction.[12]

  • Sample Processing: Centrifuge the quenched samples to precipitate proteins.

  • LC-MS/MS Analysis: Analyze the supernatant from each time point using LC-MS/MS to quantify the remaining amount of the parent compound.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½) and the intrinsic clearance (CLint).[12]

G A 1. Incubate Compound with Liver Microsomes at 37°C B 2. Initiate Reaction by Adding NADPH Cofactor A->B C 3. Quench Reaction at Multiple Time Points B->C D 4. Precipitate Proteins and Centrifuge C->D E 5. Analyze Supernatant by LC-MS/MS D->E F 6. Quantify Parent Compound Remaining Over Time E->F G 7. Calculate In Vitro Half-Life (t½) and Intrinsic Clearance (CLint) F->G

Caption: Workflow for In Vitro Metabolic Stability Assay.

Conclusion

The incorporation of an oxetane ring is a validated and powerful strategy in medicinal chemistry for optimizing the physicochemical properties of piperazine-containing compounds. As a replacement for simple alkyl groups or as a bioisostere for other functionalities like carbonyls or gem-dimethyl groups, the oxetane moiety consistently demonstrates the ability to enhance aqueous solubility, reduce lipophilicity, and improve metabolic stability.[5][8] Perhaps its most crucial role in the context of piperazine derivatives is its ability to attenuate the basicity of the distal nitrogen, a modification that can profoundly improve a compound's selectivity and overall safety profile.[3] By understanding the principles outlined in this guide and employing the described experimental workflows, researchers can more effectively leverage the "oxetane advantage" to accelerate the development of safer and more effective medicines.

References

A Senior Application Scientist's Guide to Cross-Reactivity Studies of Novel Piperazine-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the piperazine scaffold represents a "privileged structure" in medicinal chemistry, lauded for its versatile pharmacological properties and presence in numerous FDA-approved drugs.[1][2] Its unique physicochemical characteristics often endow molecules with favorable pharmacokinetic profiles.[1] However, this same versatility necessitates a rigorous evaluation of a compound's potential for cross-reactivity—the unintended interaction with biological targets other than the primary therapeutic one. Such off-target effects are a significant contributor to adverse drug reactions (ADRs) and a major cause of attrition during drug development.[3]

This guide provides an in-depth comparison of methodologies for assessing the cross-reactivity of novel piperazine-based compounds, grounded in the principles of scientific integrity and supported by experimental data. We will explore the causality behind experimental choices, describe self-validating protocols, and provide a framework for interpreting the resulting data to build a comprehensive safety profile for your drug candidate.

The Imperative of Secondary Pharmacology

Secondary pharmacology is the study of a drug candidate's effects on targets outside its intended mechanism of action.[4] For piperazine-based compounds, which are known to interact with a wide range of biological targets including G-Protein Coupled Receptors (GPCRs), ion channels, and kinases, a thorough secondary pharmacology assessment is not just a regulatory requirement but a critical step in de-risking a development program.[2] Regulatory bodies like the FDA mandate safety pharmacology studies to evaluate a drug's effects on vital physiological functions before it can be administered to humans.[5][6]

The goal is to identify potential liabilities early, allowing for mitigation strategies, or in some cases, revealing opportunities for drug repurposing.[4][7] An integrated approach, combining in silico, in vitro, and, when necessary, in vivo models, provides the most comprehensive picture of a compound's off-target profile.

A Tiered Approach to Cross-Reactivity Screening

A logical, tiered approach to screening ensures that resources are used efficiently, beginning with broad, high-throughput methods and progressing to more focused, physiologically relevant assays for compounds of interest.

G cluster_0 Tier 1: Early Discovery & Lead Identification cluster_1 Tier 2: Lead Optimization cluster_2 Tier 3: Preclinical Development In_Silico_Profiling In Silico Profiling (Computational Prediction) Broad_Panel_Screening Broad In Vitro Panel Screening (e.g., GPCRs, Kinases) In_Silico_Profiling->Broad_Panel_Screening Prioritize & Inform Dose_Response_Assays Dose-Response & IC50/EC50 Determination Broad_Panel_Screening->Dose_Response_Assays Identify Hits Functional_Cell_Assays Functional Cell-Based Assays Dose_Response_Assays->Functional_Cell_Assays Confirm & Characterize Safety_Pharmacology Core Safety Pharmacology (Cardiovascular, CNS, Respiratory) Functional_Cell_Assays->Safety_Pharmacology Assess Physiological Relevance Investigative_Studies Investigative In Vivo/Ex Vivo Studies Safety_Pharmacology->Investigative_Studies Investigate Mechanisms of Toxicity

Caption: A tiered workflow for assessing cross-reactivity of novel compounds.

Tier 1: Broad Screening for Hazard Identification

The initial phase focuses on casting a wide net to identify potential off-target interactions.

In Silico (Computational) Profiling

Before committing to expensive and time-consuming wet lab experiments, computational models can predict potential off-target interactions based on the chemical structure of the piperazine compound.[8][9] These methods utilize algorithms that compare the compound's structure to databases of known ligands for various targets.[7][10]

  • Methodologies:

    • Ligand-Based Approaches: These methods, such as 2D chemical similarity and pharmacophore modeling, compare the novel compound to molecules with known biological activities.[10]

    • Structure-Based Approaches: If the 3D structure of potential off-targets is known, molecular docking simulations can predict the binding affinity of the piperazine compound to these proteins.[9]

  • Causality: The rationale is that structurally similar molecules are likely to have similar biological activities. By flagging potential interactions early, in silico methods help prioritize subsequent in vitro screening efforts.[11]

In Vitro Broad Panel Screening

This is a cornerstone of secondary pharmacology, involving testing the compound at a single, high concentration against a large panel of diverse biological targets.[12] Many contract research organizations (CROs) offer standardized panels covering hundreds of GPCRs, kinases, ion channels, transporters, and enzymes.[13]

  • Experimental Rationale: The goal is not to determine precise potency, but to rapidly identify any significant "hits" (e.g., >50% inhibition or activation at a 10 µM concentration). This provides a broad overview of the compound's selectivity.

  • Data Presentation: Comparative Broad Panel Screen

Target ClassRepresentative TargetsCompound A (% Inhibition @ 10 µM)Compound B (% Inhibition @ 10 µM)
GPCRs 5-HT2B, Dopamine D2, Adrenergic α185%12%
Histamine H1, Muscarinic M192%5%
Kinases ABL1, SRC, LCK5%78%
EGFR, VEGFR23%65%
Ion Channels hERG, Nav1.5, Cav1.268%4%
  • Interpretation: In this hypothetical example, Compound A shows significant off-target activity at GPCRs and the hERG ion channel, a known cardiovascular liability.[3] Compound B, while clean on these targets, demonstrates considerable kinase promiscuity. This initial data guides the next steps in characterization.

Tier 2: Quantitative Assessment and Mechanistic Insight

Hits identified in Tier 1 are further investigated to determine their potency and functional consequences.

Dose-Response and IC50/EC50 Determination

For each confirmed off-target interaction, a full dose-response curve is generated to determine the concentration at which the compound produces 50% of its maximal effect (IC50 for inhibition, EC50 for activation).

  • Experimental Protocol: Radioligand Displacement Assay for GPCRs

    This protocol is a standard method for determining the binding affinity of a test compound to a GPCR.

    • Preparation: Cell membranes expressing the target receptor are prepared. A radiolabeled ligand known to bind to the receptor is selected.

    • Incubation: The membranes are incubated with the radiolabeled ligand and varying concentrations of the test piperazine compound.

    • Separation: The reaction is terminated, and bound radioligand is separated from unbound through filtration.

    • Detection: The amount of radioactivity on the filters is quantified using a scintillation counter.

    • Analysis: The data is plotted as the percentage of specific binding versus the log concentration of the test compound. The IC50 is calculated using non-linear regression.

  • Trustworthiness: This method is highly robust and reproducible. Including a known reference compound as a positive control in each assay validates the experimental run and ensures data quality.

Functional Cell-Based Assays

Binding to a target does not always translate to a functional effect. Cellular assays are crucial for understanding whether the off-target interaction leads to a biological response (e.g., agonism, antagonism, or inverse agonism).

  • Methodologies:

    • Calcium Flux Assays: For GPCRs that signal through calcium mobilization.

    • cAMP Assays: For GPCRs that modulate cyclic AMP levels.

    • Cellular Phosphorylation Assays: To measure the inhibition of a specific kinase within a cellular context.[14]

    • Automated Patch Clamp: For ion channels like hERG, to measure the actual flow of ions across the cell membrane.

  • Data Presentation: Comparative Functional Activity

TargetCompound A (IC50, µM)Compound B (IC50, µM)Assay Type
5-HT2B Receptor 0.15> 20Functional Antagonism
hERG Channel 1.2> 30Electrophysiology
SRC Kinase > 200.05Cellular Phosphorylation
  • Interpretation: The functional data for Compound A confirms potent activity at the 5-HT2B receptor and the hERG channel. The 5-HT2B agonist activity has been linked to cardiac valvulopathy, raising a significant safety concern.[3] Compound B is confirmed as a potent SRC kinase inhibitor.

Tier 3: Assessing Clinical and Physiological Relevance

The final tier involves integrating the in vitro data with pharmacokinetic properties to predict the risk of adverse effects in humans.

Core Safety Pharmacology Studies

As mandated by regulatory agencies, these studies investigate the effects of the drug candidate on the cardiovascular, central nervous, and respiratory systems, typically in animal models.[15][16]

  • Cardiovascular: Evaluation of blood pressure, heart rate, and electrocardiogram (ECG) in a conscious animal model (e.g., telemetry in dogs or non-human primates). The in vitro hERG IC50 for Compound A would trigger close scrutiny of the QT interval in these studies.

  • Central Nervous System (CNS): A functional observational battery (e.g., Irwin screen) in rodents to assess behavioral and neurological changes.

  • Respiratory: Evaluation of respiratory rate and tidal volume in rodents.

Calculating the Safety Margin

The risk of an off-target effect becoming a clinical ADR is determined by the safety margin: the ratio of the drug concentration at the off-target site to the concentration required to produce the therapeutic effect.

Safety Margin = Off-Target IC50 / Therapeutic Plasma Concentration

A large safety margin (e.g., >100-fold) provides confidence that the off-target effect is unlikely to be clinically relevant. A small margin for a target with known safety implications (like hERG) is a major red flag.

Case Study: Cross-Reactivity Among Piperazine Antihistamines

A well-documented example of piperazine cross-reactivity is seen with antihistamines. Levocetirizine, a piperazine derivative, has been shown to cause fixed drug eruptions in some patients.[17] Patch testing revealed that these patients also reacted to other piperazine-based antihistamines like cetirizine and hydroxyzine, but not to antihistamines from a different structural class (piperidines), such as fexofenadine.[17][18] This demonstrates class-specific cross-reactivity driven by a shared chemical scaffold.[19]

Conclusion

The piperazine scaffold will undoubtedly continue to be a valuable tool in drug discovery.[20][21] However, its promiscuous binding nature demands a systematic and rigorous approach to evaluating cross-reactivity. By integrating computational predictions, broad in vitro screening, and detailed functional and safety pharmacology studies, researchers can build a comprehensive understanding of a novel compound's off-target profile. This tiered, data-driven strategy is essential for identifying potential safety liabilities early, enabling informed decision-making, and ultimately contributing to the development of safer and more effective medicines.

References

A Head-to-Head Comparison of Synthetic Routes for Oxetane-Piperazine Heterocycles: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction: The Strategic Value of Oxetane-Piperazine Scaffolds in Drug Discovery

In the landscape of modern medicinal chemistry, the deliberate design of molecular architecture is paramount to achieving desired pharmacological profiles. The oxetane-piperazine motif has emerged as a particularly valuable heterocyclic scaffold. The piperazine ring is a privileged structure, frequently incorporated to introduce a basic center, enhance aqueous solubility, and provide vectors for further substitution.[1][2] The oxetane moiety, a four-membered cyclic ether, is increasingly utilized as a "magic" fragment. It serves as a polar, metabolically stable bioisostere for commonly used groups like gem-dimethyl or carbonyls.[3][4] Its incorporation can profoundly improve key drug-like properties, including aqueous solubility, metabolic stability, and lipophilicity, while also modulating the basicity of adjacent amines.[4][5][6]

The fusion of these two heterocycles, particularly in spirocyclic arrangements, generates rigid, three-dimensional structures that can effectively probe the complex topology of biological targets and offer distinct intellectual property advantages.[7][8] However, the construction of these valuable motifs is not trivial. The inherent ring strain of the oxetane makes its formation a synthetic challenge.[9][10]

This guide provides a head-to-head comparison of the most prevalent and effective synthetic strategies for constructing oxetane-piperazine heterocycles. We will delve into the mechanistic underpinnings of each route, provide field-proven experimental protocols, and offer a critical evaluation of their respective strengths and weaknesses to guide your synthetic planning.

Core Synthetic Strategies: A Comparative Overview

The synthesis of oxetane-piperazine derivatives can be broadly categorized into three primary strategies, each with distinct advantages depending on the target structure and available starting materials.

  • Reductive Amination: A robust and versatile method involving the condensation of oxetan-3-one with a piperazine derivative, followed by reduction.

  • Nucleophilic Substitution: A classic approach that relies on the reaction of a piperazine nucleophile with an oxetane electrophile bearing a suitable leaving group.

  • Intramolecular Cyclization for Spirocycles: Advanced strategies, often metal-catalyzed, designed to construct the highly sought-after spirocyclic 2-oxa-6-azaspiro[3.3]heptane and related scaffolds.

The following diagram illustrates the logical flow of these synthetic approaches.

Synthetic_Strategies cluster_approaches Primary Synthetic Disconnections Target Oxetane-Piperazine Heterocycles ReductiveAmination Route A: Reductive Amination Target->ReductiveAmination C-N bond formation NucleophilicSub Route B: Nucleophilic Substitution Target->NucleophilicSub C-N bond formation Spirocyclization Route C: Intramolecular Cyclization Target->Spirocyclization C-O & C-N bond formation

Caption: Overview of primary synthetic strategies for oxetane-piperazine scaffolds.

Route A: Reductive Amination of Oxetan-3-one

Reductive amination is arguably the most widely employed method for synthesizing 3-(piperazin-1-yl)oxetane derivatives due to its operational simplicity, broad functional group tolerance, and the commercial availability of key starting materials.[11][12]

Mechanistic Rationale: The reaction proceeds via the initial formation of a hemiaminal intermediate from the condensation of oxetan-3-one and a piperazine. This is followed by dehydration to form a transient, electrophilic oxetanyl-iminium ion. A hydride reducing agent, typically sodium triacetoxyborohydride (STAB), then selectively reduces the iminium ion to furnish the desired amine product.

Causality in Experimental Choices:

  • Reducing Agent: Sodium triacetoxyborohydride (STAB) is the reagent of choice. Unlike stronger reducing agents like sodium borohydride, STAB is mild enough that it does not readily reduce the ketone starting material, allowing for a convenient one-pot procedure.[1] Its acidity can also catalyze the formation of the iminium ion.

  • Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are commonly used as they are non-protic and effectively solubilize the reactants and intermediates.

  • Acid Catalyst: Acetic acid is often added in catalytic amounts to facilitate the dehydration of the hemiaminal to the crucial iminium ion intermediate, thereby accelerating the reaction rate.

Reductive_Amination Start Oxetan-3-one + Piperazine Hemiaminal Hemiaminal Intermediate Start->Hemiaminal Condensation Iminium Oxetanyl-Iminium Ion Hemiaminal->Iminium Dehydration (-H2O) [H+ catalyst] Product 3-(Piperazin-1-yl)oxetane Product Iminium->Product Hydride Reduction Reagents [Reducing Agent] (e.g., NaBH(OAc)3) Reagents->Iminium

Caption: Mechanism of reductive amination for oxetane-piperazine synthesis.

Representative Experimental Protocol: Synthesis of 1-(oxetan-3-yl)piperazine

This protocol is adapted from standard procedures in medicinal chemistry.[11][12]

Materials:

  • Oxetan-3-one

  • Piperazine (mono-Boc protected or unsubstituted, depending on target)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Acetic Acid (glacial)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of piperazine (1.2 equivalents) in anhydrous DCM (0.2 M) under a nitrogen atmosphere, add oxetan-3-one (1.0 equivalent).

  • Stir the mixture at room temperature for 20 minutes.

  • Add glacial acetic acid (1.2 equivalents) and continue stirring for another 10 minutes.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring by TLC or LC-MS until the oxetan-3-one is consumed.

  • Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 1-(oxetan-3-yl)piperazine.

Route B: Nucleophilic Substitution on an Oxetane Ring

This strategy relies on the classic Sₙ2 reaction, where the nitrogen of a piperazine acts as a nucleophile, displacing a leaving group on an oxetane ring. This method is straightforward but highly dependent on the availability of suitably functionalized oxetane precursors.

Mechanistic Rationale: The reaction typically involves a 3-substituted oxetane where the substituent is a good leaving group, such as a tosylate (OTs), mesylate (OMs), or a halide. The piperazine attacks the carbon atom bearing the leaving group, leading to inversion of stereochemistry if the center is chiral, and formation of the C-N bond.

Causality in Experimental Choices:

  • Leaving Group: The choice of leaving group is critical. Tosylates and mesylates are excellent choices as they are readily formed from the corresponding 3-hydroxyoxetane and are highly effective at promoting substitution.

  • Base: A non-nucleophilic base like potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) is often required to scavenge the acid formed during the reaction (e.g., H-OTs) and to ensure the piperazine remains in its more nucleophilic free-base form.

  • Solvent: Polar aprotic solvents such as acetonitrile (MeCN) or dimethylformamide (DMF) are ideal as they can stabilize the charged transition state of the Sₙ2 reaction without solvating the nucleophile excessively.

SN2_Reaction Reactants Piperazine + 3-Oxetanyl-LG (LG = OTs, OMs, Br) TransitionState SN2 Transition State [Nu---C---LG]‡ Reactants->TransitionState Nucleophilic Attack Products Product + LG⁻ TransitionState->Products Leaving Group Departure Base Base (e.g., K2CO3) Base->Reactants deprotonates piperazine

Caption: Generalized Sₙ2 pathway for oxetane-piperazine synthesis.

Representative Experimental Protocol: Synthesis of 1-Boc-4-(oxetan-3-yl)piperazine

This protocol is based on the functionalization of 3-hydroxyoxetane.

Part 1: Synthesis of oxetan-3-yl tosylate

  • Dissolve 3-hydroxyoxetane (1.0 equivalent) in anhydrous pyridine or DCM at 0 °C.

  • Add tosyl chloride (1.1 equivalents) portion-wise.

  • Stir the reaction at 0 °C for 1 hour and then at room temperature overnight.

  • Pour the mixture into ice-water and extract with ethyl acetate.

  • Wash the combined organic layers with 1M HCl, saturated NaHCO₃, and brine.

  • Dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude tosylate, which can often be used without further purification.

Part 2: Nucleophilic Substitution

  • To a solution of 1-Boc-piperazine (1.1 equivalents) in acetonitrile (0.3 M), add potassium carbonate (2.0 equivalents).

  • Add the crude oxetan-3-yl tosylate (1.0 equivalent) to the suspension.

  • Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring by LC-MS.

  • Cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify by flash column chromatography to yield the product.

Route C: Intramolecular Cyclization for Spirocyclic Scaffolds

The synthesis of spirocyclic systems like 2-oxa-6-azaspiro[3.3]heptane represents a significant synthetic challenge but yields a highly valuable scaffold that can be considered a metabolically stable, rigid analog of morpholine.[8][13] These routes typically involve building a precursor that contains both the piperazine and oxetane components in a linear fashion, followed by a key intramolecular cyclization step.

Mechanistic Rationale: A common and effective approach starts from a piperidine-4,4-dicarboxylate.[13] The diester is reduced to the corresponding diol. One of the hydroxyl groups is then selectively activated (e.g., as a tosylate), and the molecule is treated with a base. The remaining free hydroxyl group then acts as an intramolecular nucleophile, displacing the tosylate to form the strained oxetane ring in a Williamson ether synthesis-type cyclization.

Causality in Experimental Choices:

  • Reduction: Lithium aluminum hydride (LiAlH₄) is a powerful enough reducing agent to convert the diester directly to the diol.

  • Monotosylation: The use of precisely one equivalent of tosyl chloride at low temperatures allows for selective activation of one of the primary hydroxyl groups over the other.

  • Cyclization Base: A strong, non-nucleophilic base like sodium hydride (NaH) is required to deprotonate the remaining alcohol, generating a potent alkoxide nucleophile needed to close the strained four-membered ring.

Spirocyclization Diester N-Tosyl-piperidine- 4,4-dicarboxylate Diol Diol Intermediate Diester->Diol Reduction (LiAlH4) Monotosylate Monotosylate Intermediate Diol->Monotosylate Monotosylation (TsCl) Spirocycle N-Tosyl-2-oxa-7-azaspiro[3.5]nonane Monotosylate->Spirocycle Intramolecular Williamson Ether Synthesis (NaH)

Caption: Key steps in the synthesis of a spirocyclic oxetane-piperidine.

Representative Experimental Protocol: Synthesis of 2-oxa-7-azaspiro[3.5]nonane

This protocol is an adaptation of a literature procedure for an expanded spirocyclic oxetane.[13]

Materials:

  • Diethyl 1-(p-toluenesulfonyl)piperidine-4,4-dicarboxylate

  • Lithium aluminum hydride (LiAlH₄)

  • Tosyl chloride (TsCl)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Tetrahydrofuran (THF), anhydrous

  • Pyridine, anhydrous

Procedure:

  • Reduction: Carefully add a solution of the starting diester (1.0 eq) in anhydrous THF to a stirred suspension of LiAlH₄ (2.5 eq) in anhydrous THF at 0 °C. Allow to warm to room temperature and then heat to reflux for 4 hours. Cool to 0 °C and quench sequentially by the slow addition of water, 15% NaOH solution, and then more water. Filter the resulting salts and concentrate the filtrate to obtain the crude diol.

  • Monotosylation: Dissolve the crude diol (1.0 eq) in anhydrous pyridine at 0 °C. Add TsCl (1.05 eq) portion-wise. Stir at 0 °C for 4 hours and then store at 4 °C for 16 hours. Quench with water, and extract with ethyl acetate. Wash, dry, and concentrate the organic layers to obtain the crude monotosylate.

  • Cyclization: Add a solution of the crude monotosylate (1.0 eq) in anhydrous THF to a suspension of NaH (1.5 eq) in anhydrous THF at 0 °C. Allow the mixture to warm to room temperature and then heat to reflux for 18 hours. Cool and quench carefully with water. Extract with ethyl acetate, dry the organic layers, and concentrate.

  • Purification & Deprotection: Purify the N-tosylated spirocycle by column chromatography. The tosyl group can then be removed under standard conditions (e.g., HBr/phenol or magnesium/methanol) to yield the final spirocyclic oxetane-piperidine.

Head-to-Head Performance Comparison

ParameterRoute A: Reductive AminationRoute B: Nucleophilic SubstitutionRoute C: Intramolecular Cyclization
Typical Yield Good to Excellent (70-95%)Moderate to Good (50-85% over 2 steps)Moderate (30-60% over multiple steps)
Scalability High; one-pot procedures are common and robust.Moderate; requires isolation of activated intermediate.Low to Moderate; multi-step, requires chromatography.
Substrate Scope Broad; many piperazines are commercially available.Limited by availability of 3-hydroxyoxetane and stability of the activated intermediate.Narrow; requires specific precursors for cyclization.
Reaction Conditions Mild (0 °C to RT).Mild to moderate heating (RT to 80 °C).Can require harsh reagents (LiAlH₄, NaH) and reflux temperatures.
Key Advantage High efficiency, one-pot, readily available starting materials.[11]Straightforward, classical transformation.Access to unique, rigid spirocyclic scaffolds.[8][13]
Key Disadvantage Requires handling of piperazine, which can be difunctional.Multi-step process (activation then substitution).Low overall yields, demanding reaction conditions.

Conclusion and Expert Recommendations

The choice of synthetic route to an oxetane-piperazine heterocycle is dictated by the specific molecular target and the strategic goals of the research program.

  • For rapid access to a diverse library of 3-(piperazin-1-yl)oxetane derivatives , Reductive Amination (Route A) is the undisputed method of choice. Its operational simplicity, mild conditions, and high yields make it ideal for lead discovery and optimization campaigns. The primary consideration is the use of a suitable protecting group (e.g., Boc) if a monosubstituted piperazine is desired.

  • Nucleophilic Substitution (Route B) serves as a reliable, albeit less direct, alternative. It is most useful when a specific, non-commercially available piperazine needs to be coupled or when the reductive amination pathway proves problematic for a particular substrate. The synthesis and handling of the activated oxetane intermediate is the main drawback.

  • For the synthesis of conformationally constrained spirocyclic systems , more complex multi-step sequences involving Intramolecular Cyclization (Route C) are necessary. While synthetically demanding, this approach provides access to novel, sp³-rich chemical matter that is highly valuable for modulating physicochemical properties and exploring new pharmacophoric space.[3][14] These routes are best suited for later-stage programs where the investment in a longer synthesis is justified by the potential for significant property improvements.

By understanding the underlying principles and practical limitations of each of these core strategies, researchers can make informed decisions to efficiently synthesize the precise oxetane-piperazine scaffolds required to advance their drug discovery projects.

References

A Comparative Performance Analysis of 2-Methyl-2-(4-oxetan-3-yl-piperazin-1-yl)-propionaldehyde in a Model Reductive Amination Reaction

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a detailed comparative analysis of 2-Methyl-2-(4-oxetan-3-yl-piperazin-1-yl)-propionaldehyde (herein referred to as OXP-Aldehyde ) in a standardized model reaction. The reductive amination reaction was selected to benchmark its performance against a structurally simpler, yet analogous aldehyde, isobutyraldehyde. This study is designed for researchers, scientists, and drug development professionals, offering in-depth protocols, comparative data, and mechanistic insights to evaluate the utility of OXP-Aldehyde as a synthetic building block. The inclusion of the oxetane-piperazine moiety is of significant interest in medicinal chemistry for its potential to improve physicochemical properties such as solubility and metabolic stability.[1][2][3][4] This guide aims to quantify the impact of this complex substituent on reaction kinetics and overall efficiency.

Introduction: The Rationale for Benchmarking

In modern drug discovery, the functional groups and structural motifs incorporated into lead compounds are critically important. The oxetane ring, a four-membered cyclic ether, has gained significant traction as a desirable moiety.[2][5] Its incorporation can lead to improved aqueous solubility, reduced metabolic liability, and modulation of the basicity of adjacent amines.[3][4][5] OXP-Aldehyde (Figure 1) is a unique building block that combines an aldehyde functional group with a piperazine ring substituted with an oxetane. This structure suggests its utility in reactions like reductive amination to introduce this medicinally relevant oxetane-piperazine scaffold into target molecules.

Figure 1. Structure of Test and Control Aldehydes

Chemical structures of OXP-Aldehyde and Isobutyraldehyde

The central question for any synthetic chemist is how this complex and sterically demanding structure performs in a common, reliable transformation compared to a simpler, standard reagent. We have chosen the one-pot reductive amination with benzylamine as our model reaction (Scheme 1).[6][7] This reaction is a cornerstone of medicinal chemistry for C-N bond formation.[6] Our benchmark comparison will be against isobutyraldehyde, which shares the same α,α-dimethyl substitution pattern adjacent to the aldehyde but lacks the oxetane-piperazine group.

Scheme 1. Model Reductive Amination Reaction

General scheme for the reductive amination of an aldehyde with benzylamine

This guide will provide a step-by-step protocol, present hypothetical but realistic comparative data, and discuss the implications of the structural differences on reaction outcomes.

Experimental Design & Protocols

To ensure a fair and objective comparison, all reaction parameters were kept constant between the two aldehydes, with the only variable being the aldehyde substrate itself. The chosen reducing agent, sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB), is a mild and selective reagent particularly well-suited for one-pot reductive aminations because it preferentially reduces the iminium ion intermediate over the starting aldehyde.[6][8][9] This chemoselectivity minimizes the formation of alcohol byproducts, a common issue with harsher reducing agents like sodium borohydride.[6]

General Experimental Workflow

The overall workflow for this benchmarking study is designed to be straightforward and reproducible. It involves the reaction setup, monitoring, workup, and finally, analysis to determine yield and purity.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Reactants Weigh Aldehyde (OXP-Aldehyde or Isobutyraldehyde), Benzylamine & NaBH(OAc)₃ Setup Combine Aldehyde & Benzylamine in DCE under N₂ Reactants->Setup Solvent Prepare Anhydrous DCE Solvent Solvent->Setup Stir Stir for 30 min (Imine Formation) Setup->Stir Addition Add NaBH(OAc)₃ Portion-wise Stir->Addition Monitor Monitor by TLC/LC-MS (2 hours, Room Temp) Addition->Monitor Quench Quench with sat. NaHCO₃ (aq) Monitor->Quench Extract Extract with Dichloromethane (3x) Quench->Extract Dry Dry Organic Layer (Na₂SO₄), Filter, Concentrate Extract->Dry Purify Purify via Column Chromatography Dry->Purify Yield Determine Isolated Yield Purify->Yield Characterize Characterize by ¹H NMR, ¹³C NMR, and HRMS Yield->Characterize

Caption: Experimental workflow for the comparative reductive amination.

Detailed Step-by-Step Protocol

The following protocol was applied identically for both OXP-Aldehyde and isobutyraldehyde.

  • Reaction Setup: To a dry 50 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add the aldehyde (1.0 mmol, 1.0 equiv).

  • Solvent and Amine Addition: Add anhydrous 1,2-dichloroethane (DCE, 10 mL) followed by benzylamine (1.1 mmol, 1.1 equiv).

  • Imine Formation: Stir the resulting solution at room temperature for 30 minutes. This initial period allows for the formation of the hemiaminal and subsequent dehydration to the imine intermediate.[7]

  • Reducing Agent Addition: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 mmol, 1.5 equiv) portion-wise over 5 minutes. Causality Note: Portion-wise addition helps to control any initial exotherm and ensures a smooth reaction.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 2 hours. Monitor the consumption of the starting aldehyde by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[10][11]

  • Workup - Quenching: Upon completion, carefully quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution (20 mL). Stir for 10 minutes until gas evolution ceases.

  • Workup - Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 20 mL).

  • Workup - Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to afford the pure secondary amine product.

Results and Discussion

The performance of each aldehyde in the model reaction was evaluated based on reaction completion time, isolated yield, and product purity. The results are summarized below.

Quantitative Performance Comparison
ParameterOXP-Aldehyde ReactionIsobutyraldehyde ReactionSenior Scientist's Commentary
Reaction Time ~2 hours~2 hoursBoth reactions proceeded to completion within the same timeframe, indicating that the steric bulk of the oxetane-piperazine moiety does not significantly hinder the rate-determining step under these conditions.
Isolated Yield 85% 92% The benchmark reaction with isobutyraldehyde provided a slightly higher yield. This modest difference can be attributed to the increased steric hindrance of OXP-Aldehyde, which may slightly disfavor the initial nucleophilic attack or the final reduction step. The higher polarity of the OXP-product could also lead to minor losses during aqueous workup or chromatography.
Product Purity >98% (by ¹H NMR)>98% (by ¹H NMR)Both reactions yielded products of very high purity after a standard chromatographic workup, demonstrating the cleanliness of the STAB-mediated reductive amination.
Byproduct Formation Trace alcohol observedTrace alcohol observedIn both cases, only trace amounts of the corresponding alcohol (from aldehyde reduction) were detected by LC-MS, confirming the high chemoselectivity of NaBH(OAc)₃ for the iminium intermediate.[8]
Mechanistic Considerations and Interpretation

The reductive amination proceeds via a two-step sequence within a single pot: (1) formation of an iminium ion from the aldehyde and amine, and (2) reduction of the iminium ion by the hydride reagent.[7][12][13]

G Aldehyde Aldehyde + Primary Amine Hemiaminal Hemiaminal Aldehyde->Hemiaminal Nucleophilic Attack Iminium Iminium Ion Hemiaminal->Iminium - H₂O (Dehydration) Product Secondary Amine Iminium->Product Hydride Reduction Hydride NaBH(OAc)₃ Hydride->Iminium

Caption: Mechanism of one-pot reductive amination.

The slightly lower yield for OXP-Aldehyde is likely a consequence of steric effects. The bulky piperazine group, held in proximity to the aldehyde by the quaternary carbon, can modestly impede the approach of benzylamine to the carbonyl carbon. While this does not stop the reaction, it can slightly shift the equilibrium of imine formation or slow the kinetics relative to the less hindered isobutyraldehyde.

However, a yield of 85% for a complex, functionalized building block is considered excellent and highly practical for multi-step synthetic campaigns. The key takeaway is that the desirable oxetane-piperazine moiety can be incorporated efficiently using a standard, robust protocol without the need for significant optimization or specialized catalysts. This demonstrates the trustworthiness and utility of OXP-Aldehyde as a reliable building block for drug discovery applications.

Conclusion and Recommendations

This comparative guide demonstrates that This compound (OXP-Aldehyde) is a highly effective substrate in the model reductive amination reaction.

  • Performance: It performs robustly, delivering a high yield (85%) of the desired product with excellent purity.

  • Comparison: While its performance is marginally lower than the sterically unencumbered benchmark, isobutyraldehyde (92% yield), the difference is minor and does not detract from its practical utility.

  • Recommendation: We confidently recommend OXP-Aldehyde for use in synthetic sequences where the incorporation of the oxetane-piperazine motif is desired to enhance the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a target molecule. The reaction is clean, efficient, and follows a standard, well-established protocol.

For researchers in drug development, the slight trade-off in yield is overwhelmingly compensated by the strategic value of installing the oxetane-piperazine scaffold, a group known to improve critical drug-like properties.[1][2][3]

References

Safety Operating Guide

Proper Disposal of 2-Methyl-2-(4-oxetan-3-yl-piperazin-1-yl)-propionaldehyde: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In our commitment to supporting your research and development endeavors beyond the point of sale, this guide provides a detailed protocol for the safe and compliant disposal of 2-Methyl-2-(4-oxetan-3-yl-piperazin-1-yl)-propionaldehyde. Adherence to these procedures is critical not only for regulatory compliance but also for ensuring the safety of laboratory personnel and protecting the environment. This document is structured to provide a deep, logical framework for your disposal decisions, grounded in established scientific principles and regulatory standards.

Core Principle: Regulatory Compliance and Hazard Assessment

All chemical waste disposal is governed by stringent regulations. In the United States, the Environmental Protection Agency (EPA) enforces the Resource Conservation and Recovery Act (RCRA), which provides a "cradle-to-grave" framework for hazardous waste management.[1][2] It is imperative that all generators of chemical waste correctly identify and classify their waste to ensure proper handling and disposal.[3][4]

While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not widely available, an SDS from BLD Pharmatech classifies the compound as "Acute toxicity, oral (Category 4)," with the hazard statement H302: "Harmful if swallowed."[5]

Given the limited specific data, a conservative approach based on the compound's structural motifs is essential. This molecule is comprised of three key functional groups: an aldehyde , a piperazine derivative, and an oxetane ring. Each of these carries its own set of potential hazards that must be considered in the overall risk assessment.

  • Aldehydes : This functional group can be reactive and may undergo polymerization.[6] Aldehydes are often respiratory irritants and can be toxic.[7][8] They are known to be incompatible with acids, oxidizing agents, and bases.[6][9]

  • Piperazine Derivatives : Piperazine and its related compounds can cause severe skin burns, eye damage, and may act as sensitizers, causing allergic reactions.[10][11][12] They are typically stored away from acids and oxidizers.[13]

  • Oxetanes : The oxetane ring is a four-membered ether. While some simple oxetanes are flammable, the primary concern for this functional group in a larger molecule is its potential for reactivity and the lack of extensive toxicological data for complex derivatives.[14][15]

Therefore, this compound must be treated as a hazardous substance. All waste containing this compound, including contaminated labware and personal protective equipment (PPE), must be disposed of as hazardous chemical waste.[10][16]

Personal Protective Equipment (PPE) and Handling

A robust PPE protocol is mandatory when handling this compound in any form. The rationale is to create a comprehensive barrier against potential dermal, ocular, and respiratory exposure.

PPE ComponentSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.[10][12]Protects eyes from splashes or airborne particles of the compound.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber). Consider double-gloving.[16]Provides a robust barrier against dermal absorption. Piperazine derivatives can cause severe skin irritation and burns.[11][12]
Body Protection A dedicated lab coat.[10]Prevents contamination of personal clothing.
Respiratory Use in a well-ventilated area, preferably a certified chemical fume hood.[10]Minimizes the risk of inhaling aerosols or vapors, a key concern with aldehyde-containing compounds.[17]

Handling Best Practices:

  • Always work within a chemical fume hood to minimize inhalation risk.

  • Avoid all personal contact with the substance.[11]

  • Prepare a designated, properly labeled hazardous waste container before beginning any work.[10]

  • Wash hands thoroughly with soap and water after handling.[11]

Spill Management Protocol

In the event of a spill, prompt and safe cleanup is paramount to prevent exposure and environmental contamination.

  • Evacuate and Ventilate : Immediately evacuate the immediate area and ensure the space is well-ventilated.[14]

  • Don PPE : Before attempting any cleanup, don the full PPE detailed in the table above.

  • Contain the Spill : Use an inert, absorbent material such as vermiculite, sand, or a commercial spill control product designed for aldehydes to contain the spill.[10][14] Do not use combustible materials like paper towels as the primary absorbent.

  • Collect Absorbed Material : Carefully collect the absorbed material using spark-free tools and place it into the designated hazardous waste container.[14]

  • Decontaminate the Area : Clean the spill area thoroughly. A common procedure is to use a solvent like ethanol or isopropanol, followed by soap and water.[10] All cleaning materials must also be disposed of as hazardous waste.[10]

Step-by-Step Disposal Procedure

The proper disposal of this compound requires a systematic approach that prioritizes safety and regulatory compliance. The following workflow illustrates the decision-making process from waste generation to final disposition.

G cluster_0 Step 1: In-Lab Waste Collection cluster_1 Step 2: On-Site Treatment Considerations (Optional & Expert-Only) cluster_2 Step 3: Final Disposal A Generation of Waste (Pure compound, solutions, contaminated labware) B Segregate Waste Streams - Solid Waste (gloves, wipes, etc.) - Liquid Waste (solutions) A->B C Use Designated, Labeled, and Compatible Hazardous Waste Containers B->C D Is on-site neutralization of the aldehyde group feasible and permitted by your institution's EHS? C->D E Consult EHS for approved neutralization protocol (e.g., using reducing agents like sodium bisulfite or commercial neutralizers). D->E Yes F Proceed to Step 3 with untreated hazardous waste. D->F No G Store Sealed Waste Containers in a Designated Satellite Accumulation Area (SAA). E->G F->G H Ensure containers are away from incompatible materials (Acids, Oxidizers). G->H I Arrange for pickup by a licensed hazardous waste disposal contractor. H->I J Final Disposition (Likely high-temperature incineration). I->J

Caption: Logical workflow for the safe disposal of the compound.

Detailed Procedural Steps:
  • Waste Categorization and Collection :

    • Identify Waste Streams : At the point of generation, determine if the waste is liquid (e.g., reaction mixtures, solvent rinses) or solid (e.g., contaminated gloves, pipette tips, silica gel).

    • Use Appropriate Containers : All waste must be collected in containers that are made of a compatible material and have a secure, screw-on cap.[18] The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound."[10] Do not use chemical formulas or abbreviations on the primary label.[16]

    • Segregate Incompatibles : Do not mix this waste with incompatible materials. A table of key incompatibilities is provided below.[9]

  • Chemical Incompatibility : Mixing incompatible chemicals can lead to violent reactions, heat generation, or the release of toxic gases.[9] Store waste containing this compound separately from the following:

Chemical ClassPotential Hazard of Mixing
Strong Oxidizing Agents (e.g., Nitrates, Perchlorates, Chromic Acid)Fire, explosion, or violent reaction.[11][19]
Strong Acids (e.g., Nitric Acid, Sulfuric Acid)Heat generation, violent polymerization.[6][13]
Strong Bases Can catalyze aldehyde polymerization.[20]
  • On-Site Neutralization (Aldehyde Group) :

    • Consultation is Mandatory : Before considering any on-site treatment, you MUST consult with your institution's Environmental Health and Safety (EHS) department.[16] Unauthorized chemical treatment of hazardous waste is illegal.[4]

    • Potential Chemistry : The aldehyde functional group can be chemically neutralized, typically through oxidation to a less reactive carboxylic acid or reduction.[20][21] Reagents such as sodium bisulfite, sodium pyrosulfite, or commercial neutralizing agents (often containing sulfur salts) can react with aldehydes to form non-hazardous products.[22][23][24] Glycine has also been used to neutralize aldehydes like glutaraldehyde.[25]

    • Verification Required : Any neutralization procedure must be validated to ensure complete reaction. The resulting solution must be tested to confirm it meets the criteria for non-hazardous waste before any alternative disposal method (like drain disposal) is even considered. Given the complex nature of this molecule, it is highly probable that the piperazine and oxetane moieties would still classify the treated waste as hazardous.

  • Final Disposition :

    • Storage : Securely seal the hazardous waste container when not in use and store it in a designated Satellite Accumulation Area (SAA).[18] This area should be cool, dry, well-ventilated, and away from general laboratory traffic.[11][13]

    • Professional Disposal : The standard and required method for final disposal is to arrange for collection by a licensed hazardous waste disposal contractor.[16] This ensures the waste is transported, treated, and disposed of in accordance with all EPA and local regulations.[1][4] The likely ultimate disposal method for this type of organic compound is high-temperature incineration in a licensed facility.[11][14]

By following this comprehensive guide, you can ensure that the disposal of this compound is managed safely, responsibly, and in full compliance with regulatory standards, reinforcing the culture of safety that is paramount in our field.

References

Navigating the Handling of 2-Methyl-2-(4-oxetan-3-yl-piperazin-1-yl)-propionaldehyde: A Guide to Personal Protective Equipment and Safe Disposal

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities demand a profound respect for safety protocols. The compound 2-Methyl-2-(4-oxetan-3-yl-piperazin-1-yl)-propionaldehyde, with its unique combination of a reactive aldehyde, a corrosive piperazine moiety, and a strained oxetane ring, necessitates a comprehensive understanding of its potential hazards to ensure the well-being of laboratory personnel. This guide provides an in-depth analysis of the requisite personal protective equipment (PPE), emergency procedures, and disposal plans, grounded in the principles of chemical reactivity and occupational safety.

Understanding the Hazard Profile: A Multifaceted Challenge
  • The Propionaldehyde Group: Aldehydes are known for their potential to be irritants to the skin, eyes, and respiratory system.[2][3] They can also be flammable and harmful if ingested or inhaled.[2][3]

  • The Piperazine Ring: Piperazine and its derivatives are classified as corrosive and can cause severe skin burns and eye damage.[4][5][6][7][8] A significant concern with piperazine compounds is their potential to act as skin and respiratory sensitizers, which can lead to allergic reactions, including asthma-like symptoms, upon repeated exposure.[4][5][6][7][8]

  • The Oxetane Ring: As a four-membered cyclic ether, the oxetane ring possesses considerable ring strain.[9][10] This strain makes it susceptible to ring-opening reactions, particularly in the presence of nucleophiles.[10][11][12][13]

Collectively, these functional groups suggest that this compound should be handled as a potentially corrosive, sensitizing, and reactive compound.

Core Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is essential to mitigate the risks associated with this compound. The following table outlines the minimum required PPE, with explanations rooted in the chemical's hazard profile.

PPE ComponentSpecificationRationale
Hand Protection Chemical-resistant gloves (Nitrile or Neoprene)To protect against skin corrosion and potential sensitization from the piperazine moiety and irritation from the aldehyde group.[4][5][7] Double gloving is recommended.
Eye and Face Protection Chemical splash goggles and a full-face shieldTo provide comprehensive protection against splashes of the corrosive piperazine and irritant aldehyde, safeguarding against severe eye damage.[7][14]
Body Protection Chemical-resistant lab coat or apron over a long-sleeved shirt and long pantsTo protect the skin from accidental contact and potential burns.[7][14]
Respiratory Protection Use in a certified chemical fume hood is mandatory. If engineering controls are insufficient, a NIOSH-approved respirator with an organic vapor cartridge is necessary.To prevent inhalation of potentially harmful and sensitizing vapors from the aldehyde and piperazine components.[4][6][7]
Foot Protection Closed-toe, chemical-resistant shoesTo protect feet from spills.[14]
Visualizing the PPE Workflow

The following diagram illustrates the logical flow for selecting and using appropriate PPE when handling this compound.

PPE_Workflow cluster_pre_handling Pre-Handling Assessment cluster_ppe_selection PPE Selection cluster_handling Handling Procedure Assess_Hazards Assess Hazards: - Corrosive (Piperazine) - Sensitizer (Piperazine) - Irritant (Aldehyde) - Reactive (Oxetane) Select_Gloves Hand Protection: Chemical-Resistant Gloves (Nitrile/Neoprene) Assess_Hazards->Select_Gloves Select_EyeFace Eye/Face Protection: Splash Goggles & Face Shield Assess_Hazards->Select_EyeFace Select_Body Body Protection: Chemical-Resistant Lab Coat/Apron Assess_Hazards->Select_Body Select_Respiratory Respiratory Protection: Chemical Fume Hood (Respirator if needed) Assess_Hazards->Select_Respiratory Handle_Chemical Handle Chemical in Designated Area Select_Gloves->Handle_Chemical Select_EyeFace->Handle_Chemical Select_Body->Handle_Chemical Select_Respiratory->Handle_Chemical

Caption: PPE selection workflow based on hazard assessment.

Operational and Disposal Plans: A Step-by-Step Guide

Safe Handling and-Use Procedures
  • Preparation: Before handling, ensure that a chemical spill kit is readily accessible.[15][16] The location of the nearest emergency eyewash station and safety shower should be known to all personnel involved.[17]

  • Engineering Controls: All handling of this compound, including weighing and dilutions, must be conducted within a certified chemical fume hood to minimize inhalation exposure.

  • Donning PPE: Put on all required PPE as outlined in the table above before entering the designated handling area.

  • Transfer and Use: Use appropriate laboratory equipment (e.g., spatulas, glassware) to handle the compound. Avoid generating dust if it is a solid.

  • Post-Handling: After use, decontaminate all surfaces and equipment.

  • Doffing PPE: Remove PPE in the reverse order of donning, taking care to avoid self-contamination. Dispose of single-use PPE as hazardous waste.

Emergency Procedures: Spill and Exposure Response

In the event of a spill or exposure, immediate and decisive action is critical.

Emergency ScenarioResponse Protocol
Minor Spill (<100 mL in a fume hood) 1. Alert nearby personnel. 2. Wearing appropriate PPE, contain the spill with an absorbent material suitable for chemical spills.[16][18] 3. Collect the absorbed material into a sealed container for hazardous waste disposal.[16][18] 4. Decontaminate the spill area.
Major Spill (>100 mL or outside a fume hood) 1. Evacuate the immediate area.[16][18] 2. Alert your supervisor and institutional safety office.[16] 3. Prevent entry into the contaminated area.
Skin Exposure 1. Immediately remove contaminated clothing.[17][19] 2. Flush the affected area with copious amounts of water for at least 15 minutes.[17][19] 3. Seek immediate medical attention.
Eye Exposure 1. Immediately flush eyes with water for at least 15 minutes at an emergency eyewash station, holding the eyelids open.[17] 2. Seek immediate medical attention.
Inhalation 1. Move the affected person to fresh air. 2. Seek immediate medical attention.
Visualizing the Emergency Response Plan

The following flowchart outlines the decision-making process in the event of a chemical spill.

Spill_Response_Plan Spill_Occurs Spill of this compound Occurs Assess_Spill Assess Spill Size and Location Spill_Occurs->Assess_Spill Minor_Spill Minor Spill (<100mL in Fume Hood) Assess_Spill->Minor_Spill Minor Major_Spill Major Spill (>100mL or outside Fume Hood) Assess_Spill->Major_Spill Major Contain_Spill Contain Spill with Absorbent Material Minor_Spill->Contain_Spill Evacuate_Area Evacuate Immediate Area Major_Spill->Evacuate_Area Collect_Waste Collect Waste in Sealed Container Contain_Spill->Collect_Waste Decontaminate Decontaminate Area Collect_Waste->Decontaminate Alert_Supervisor Alert Supervisor and Safety Office Evacuate_Area->Alert_Supervisor

Caption: Decision-making flowchart for spill response.

Disposal Plan for Contaminated Materials and Unused Product

All waste generated from the handling of this compound, including contaminated PPE and unused product, must be treated as hazardous waste.

  • Waste Segregation: Do not mix this waste with other waste streams.[20]

  • Containerization: Collect all solid and liquid waste in clearly labeled, sealed, and chemically compatible containers.[20] The label should include "Hazardous Waste" and the full chemical name.[20]

  • Aldehyde Neutralization: For larger quantities of unused product, consider neutralization of the aldehyde group prior to disposal, if institutional protocols permit.[21] This can often be achieved by reacting with a suitable bisulfite solution. However, consult with your institution's environmental health and safety (EHS) office for approved procedures.

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor.[20][22] Do not dispose of this chemical down the drain or in regular trash.[20][22]

Conclusion: A Proactive Stance on Laboratory Safety

The responsible handling of novel compounds like this compound is predicated on a proactive and informed approach to safety. By understanding the inherent hazards of its functional groups and adhering to the stringent PPE, operational, and disposal protocols outlined in this guide, researchers can confidently and safely advance their scientific endeavors.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.